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  • Product: 2-Propylbenzamide
  • CAS: 122761-85-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Propylbenzamide (CAS 122761-85-7)

[1][2] Chemical Identity & Structural Architecture[1] 2-Propylbenzamide is a structural isomer of the benzamide family, distinguished by the presence of a propyl chain at the ortho (2-) position of the benzene ring relat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Chemical Identity & Structural Architecture[1]

2-Propylbenzamide is a structural isomer of the benzamide family, distinguished by the presence of a propyl chain at the ortho (2-) position of the benzene ring relative to the amide functionality. Unlike its N-alkylated counterparts (e.g., N-propylbenzamide), the alkyl substitution here is directly on the aromatic core.[1] This specific steric arrangement imparts unique physicochemical stability and reactivity profiles, particularly regarding resistance to enzymatic or hydrolytic cleavage.

Physicochemical Profile
PropertyDataNote
CAS Number 122761-85-7Specific to the ortho-ring substituted isomer.[1][2]
IUPAC Name 2-Propylbenzamide
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Physical State Solid (Crystalline)Recrystallizes typically from ethanol/water.[1]
Predicted LogP ~2.2 - 2.5Lipophilic, capable of crossing biological membranes.[1]
H-Bond Donors 2(-NH₂ group)
H-Bond Acceptors 1(Carbonyl Oxygen)
Structural Logic & Steric Environment

The core feature of 2-propylbenzamide is the ortho-effect .[1] The propyl group (


) is bulky enough to twist the amide group out of planarity with the benzene ring.[1] This de-conjugation raises the energy barrier for nucleophilic attack at the carbonyl carbon, making this molecule significantly more stable against hydrolysis than unsubstituted benzamide.

StructureLogic Benzene Benzene Core Propyl 2-Propyl Group (Steric Bulk) Benzene->Propyl Ortho Substitution Amide Amide Group (-CONH2) Benzene->Amide C-1 Attachment Interaction Steric Shielding (Hydrolysis Resistance) Propyl->Interaction Blocks Nucleophiles Amide->Interaction Protected Site

Figure 1: Structural logic of 2-Propylbenzamide demonstrating the steric shielding effect provided by the ortho-propyl group.[1]

Synthetic Methodology: The Acid Chloride Route[1]

For research and drug development purposes, the most reliable synthesis route involves the activation of 2-propylbenzoic acid via its acid chloride. This method avoids the poor yields often associated with direct thermal amidation of sterically hindered acids.

Reaction Scheme
  • Activation: 2-Propylbenzoic acid + Thionyl Chloride (

    
    ) 
    
    
    
    2-Propylbenzoyl chloride +
    
    
    +
    
    
    [1]
  • Amidation: 2-Propylbenzoyl chloride + Ammonia (

    
    ) 
    
    
    
    2-Propylbenzamide +
    
    
    [1]
Detailed Protocol

Reagents:

  • 2-Propylbenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (1.5 eq)[1]

  • Ammonium Hydroxide (28-30% aq solution) or Anhydrous

    
     gas[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

  • Dimethylformamide (DMF) (Catalytic amount, 2-3 drops)[1]

Step-by-Step Workflow:

  • Acyl Chloride Formation (Activation):

    • In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 2-propylbenzoic acid in anhydrous DCM.

    • Add catalytic DMF (essential for initiating the Vilsmeier-Haack-like mechanism).[1]

    • Add thionyl chloride dropwise at

      
      .[1]
      
    • Critical Step: Heat to reflux for 2–3 hours. Monitor gas evolution (

      
      ).[1] The reaction is complete when gas evolution ceases.
      
    • Evaporate excess

      
       and solvent under reduced pressure to yield the crude acid chloride (yellow oil).[1] Do not purify this intermediate; use immediately.
      
  • Amidation (Nucleophilic Substitution):

    • Redissolve the crude acid chloride in fresh anhydrous DCM.

    • Cool the solution to

      
       in an ice bath.
      
    • Option A (Aqueous): Add concentrated aqueous ammonium hydroxide slowly with vigorous stirring.

    • Option B (Anhydrous - Preferred for high purity): Bubble anhydrous

      
       gas through the solution for 30 minutes.
      
    • A white precipitate (Ammonium Chloride + Product) will form.[1]

  • Workup & Purification:

    • Quench with water to dissolve inorganic salts (

      
      ).[1]
      
    • Separate the organic layer and wash with:[1]

      • 10%

        
         (removes unreacted acid).[1]
        
      • Brine (saturated NaCl).[1]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Recrystallization: Purify the crude solid using an Ethanol/Water mixture (approx. 1:1).[1]

SynthesisWorkflow Start Start: 2-Propylbenzoic Acid Activation Activation: SOCl2 / cat. DMF (Reflux 3h) Start->Activation Intermediate Intermediate: 2-Propylbenzoyl Chloride Activation->Intermediate Amidation Amidation: NH3 (aq or gas) (0°C, DCM) Intermediate->Amidation Workup Workup: Wash w/ NaHCO3 Dry MgSO4 Amidation->Workup Product Final Product: 2-Propylbenzamide Workup->Product

Figure 2: Step-by-step synthetic workflow for the conversion of 2-propylbenzoic acid to 2-propylbenzamide.

Spectroscopic Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed. The ortho-substitution pattern is the key differentiator from other isomers.

Nuclear Magnetic Resonance (NMR)[1][3]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.20 – 7.50 ppm (m, 4H):  Aromatic protons.[1] Expect a complex multiplet rather than the clean doublets seen in para-substitution.
      
    • 
       7.60 & 7.10 ppm (br s, 2H):  Amide 
      
      
      
      protons.[1] These are typically broad and may appear as two distinct peaks due to restricted rotation.[1]
    • 
       2.60 ppm (t, 2H):  Benzylic 
      
      
      
      - protons (closest to the ring).[1]
    • 
       1.55 ppm (m, 2H):  Central methylene 
      
      
      
      - of the propyl chain.[1]
    • 
       0.90 ppm (t, 3H):  Terminal methyl 
      
      
      
      .[1]
Infrared Spectroscopy (FT-IR)[1]
  • 3350 & 3180 cm⁻¹: N-H stretching (Primary amide doublet).[1]

  • 1650 – 1660 cm⁻¹: C=O stretching (Amide I band).[1] Note: This may be slightly shifted compared to benzamide due to the loss of planarity caused by the ortho-propyl group.

  • 1600 cm⁻¹: Aromatic C=C skeletal vibrations.[1]

Mass Spectrometry (MS)[1]
  • Molecular Ion:

    
     m/z (ESI mode).[1]
    
  • Fragmentation: Loss of the propyl group or the amide moiety (m/z 121 or 119) is common in EI-MS.[1]

Pharmaceutical Relevance & Applications

Steric "Locking" in Drug Design

2-Propylbenzamide serves as a critical model for understanding ortho-substitution effects .[1] In drug development, placing a lipophilic group (like propyl) at the ortho position is a strategy to:

  • Increase Metabolic Stability: The bulk protects the amide bond from amidases (enzymes that cleave amides), prolonging the half-life of the drug.[1]

  • Modulate Solubility: The propyl chain increases LogP, enhancing blood-brain barrier (BBB) penetration compared to the parent benzamide.[1]

Impurity Profiling

In the synthesis of complex anticonvulsants or histone deacetylase (HDAC) inhibitors that utilize a benzamide pharmacophore, 2-propylbenzamide may appear as a degradation product or a starting material impurity.[1] Establishing its retention time (HPLC) and response factor is essential for CMC (Chemistry, Manufacturing, and Controls) documentation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20140085, 2-Propylbenzamide. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (Reference for general mechanism of acid chloride amidation and ortho-steric effects).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Reference for Vilsmeier-Haack activation logic).

Sources

Exploratory

A Technical Guide to the Structural Differences of 2-Propylbenzamide and N-propylbenzamide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, a nuanced understanding of molecular structure is paramount. Even subtle shifts in the arrangement of atoms within a molecule, as seen in structural isomers, c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, a nuanced understanding of molecular structure is paramount. Even subtle shifts in the arrangement of atoms within a molecule, as seen in structural isomers, can profoundly impact its physicochemical properties, biological activity, and ultimately, its viability as a therapeutic agent. This guide provides an in-depth technical exploration of the structural distinctions between two such isomers: 2-propylbenzamide and N-propylbenzamide. We will delve into the core differences in their architecture and elucidate how these variations manifest in their spectroscopic signatures and physical characteristics. Furthermore, this document will equip researchers with the practical knowledge to synthesize and differentiate these compounds, and to appreciate the implications of their structural nuances in the context of drug design.

Unveiling the Isomers: A Tale of Two Propyl Groups

At first glance, 2-propylbenzamide and N-propylbenzamide share the same molecular formula, C₁₀H₁₃NO, and molecular weight of approximately 163.22 g/mol .[1][2] However, the point of attachment of the propyl group dictates their fundamental structural identity and classification.

  • N-propylbenzamide is a secondary amide where a propyl group is bonded to the nitrogen atom of the benzamide core. This "N-substitution" is a common motif in medicinal chemistry.

  • 2-Propylbenzamide , in contrast, is a primary amide. Here, the propyl group is attached to the second carbon atom (the ortho position) of the benzene ring.

This seemingly minor positional difference leads to significant consequences in molecular geometry, electron distribution, and intermolecular bonding potential.

Caption: Structural comparison of 2-propylbenzamide and N-propylbenzamide.

Physicochemical Properties: A Comparative Analysis

The structural isomerism directly translates into differing physical properties, which are critical parameters in drug development, influencing factors such as solubility, absorption, and formulation.

Property2-PropylbenzamideN-propylbenzamide
Molecular Formula C₁₀H₁₃NOC₁₀H₁₃NO
Molecular Weight 163.22 g/mol 163.22 g/mol
CAS Number 122761-85-7[2]10546-70-0[1]
Melting Point Not available84-85 °C[3]
Boiling Point Not available120-121 °C at 21 Torr[3]
Hydrogen Bond Donor Count 1 (from -NH₂)[2]1 (from -NH)[1]
Hydrogen Bond Acceptor Count 1 (from C=O)[2]1 (from C=O)[1]

The presence of a primary amide in 2-propylbenzamide allows for the formation of a more extensive hydrogen-bonding network compared to the secondary amide in N-propylbenzamide. This is because the -NH₂ group has two protons capable of hydrogen bonding, whereas the -NH group has only one. This difference would theoretically lead to a higher melting and boiling point for 2-propylbenzamide, assuming other factors are equal. However, the ortho-propyl group in 2-propylbenzamide may introduce steric hindrance that could disrupt crystal packing and partially counteract the effect of the additional hydrogen bond donor.

Spectroscopic Differentiation: The Fingerprints of Isomers

Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of structural isomers. The distinct chemical environments of the propyl group and the aromatic protons in 2-propylbenzamide and N-propylbenzamide give rise to characteristic spectroscopic data.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration of the signals provide a detailed map of the proton environments.

N-propylbenzamide: The ¹H NMR spectrum of N-propylbenzamide is characterized by distinct signals for the propyl group attached to the nitrogen and the protons of the unsubstituted benzene ring.

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 7.3-7.8 ppm). Due to the symmetry of the monosubstituted ring, these protons will likely appear as two multiplets.[4]

  • NH Proton: A broad singlet corresponding to the amide proton (-NH) is expected, typically in the region of δ 6.0-8.5 ppm.[4]

  • Propyl Group Protons: The propyl group will exhibit three distinct signals:

    • A triplet for the terminal methyl group (-CH₃) at approximately δ 0.94 ppm.[4]

    • A sextet (or multiplet) for the methylene group adjacent to the methyl group (-CH₂-) at around δ 1.72 ppm.[4]

    • A triplet for the methylene group attached to the nitrogen (-N-CH₂-) shifted further downfield to approximately δ 3.43 ppm due to the deshielding effect of the nitrogen atom.[4]

2-Propylbenzamide: The ¹H NMR spectrum of 2-propylbenzamide will show significant differences, particularly in the aromatic region and the chemical shift of the propyl group's methylene protons.

  • Aromatic Protons: The ortho-substitution pattern will result in a more complex splitting pattern for the four aromatic protons, which will likely appear as a multiplet in the aromatic region. The proximity of the propyl group will influence the chemical shifts of the adjacent aromatic protons.

  • NH₂ Protons: The two protons of the primary amide (-NH₂) will likely appear as a broad singlet.

  • Propyl Group Protons:

    • The terminal methyl group (-CH₃) will be a triplet, similar to N-propylbenzamide.

    • The middle methylene group (-CH₂-) will be a sextet or multiplet.

    • The methylene group attached to the benzene ring (-Ar-CH₂-) will be a triplet and will be shifted downfield due to the aromatic ring's influence, but likely to a lesser extent than the N-CH₂ group in N-propylbenzamide.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

N-propylbenzamide: The spectrum will show signals for the carbonyl carbon (C=O) typically around δ 167 ppm, along with distinct signals for the carbons of the benzene ring and the three carbons of the N-propyl group.

2-Propylbenzamide: The spectrum will also show a carbonyl signal and signals for the aromatic carbons. However, the chemical shifts of the aromatic carbons will be different due to the ortho-propyl substituent. The three carbons of the propyl group will also have distinct chemical shifts compared to those in N-propylbenzamide.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups.

  • N-H Stretch: Both isomers will exhibit N-H stretching vibrations.

    • 2-Propylbenzamide (Primary Amide): Two bands are expected in the region of 3350 and 3180 cm⁻¹ for the symmetric and asymmetric N-H stretches, respectively.

    • N-propylbenzamide (Secondary Amide): A single N-H stretching band is expected around 3300 cm⁻¹.

  • C=O Stretch (Amide I band): Both isomers will show a strong absorption for the carbonyl group stretch, typically in the range of 1630-1680 cm⁻¹. The exact position can be influenced by hydrogen bonding.

Experimental Protocols: Synthesis and Characterization

For researchers engaged in the synthesis and analysis of these compounds, robust and reproducible protocols are essential. The following are representative procedures for the synthesis of 2-propylbenzamide and N-propylbenzamide.

Synthesis of N-propylbenzamide

A common and efficient method for the synthesis of N-substituted amides is the reaction of an acid chloride with a primary amine.[5]

Reaction: Benzoyl chloride + n-Propylamine → N-propylbenzamide + HCl

Materials:

  • Benzoyl chloride

  • n-Propylamine

  • Anhydrous diethyl ether or dichloromethane

  • 10% aqueous sodium hydroxide solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-propylamine (2 equivalents) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Add benzoyl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring. A white precipitate of propylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 10% aqueous sodium hydroxide solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude N-propylbenzamide can be purified by recrystallization or column chromatography.

G reagents Benzoyl Chloride + n-Propylamine (in Diethyl Ether) reaction Reaction at 0°C to RT reagents->reaction 1 hr workup Aqueous Workup (NaOH, H₂O, Brine) reaction->workup drying Drying (MgSO₄) workup->drying purification Purification (Recrystallization/ Chromatography) drying->purification product N-propylbenzamide purification->product G start 2-Propylbenzoic Acid acid_chloride 2-Propylbenzoyl Chloride start->acid_chloride + SOCl₂ amidation Amidation with NH₃ acid_chloride->amidation filtration Filtration and Washing amidation->filtration purification Recrystallization filtration->purification product 2-Propylbenzamide purification->product

Caption: Workflow for the synthesis of 2-propylbenzamide.

Implications in Drug Development: More Than Just a Position

The structural differences between 2-propylbenzamide and N-propylbenzamide have significant implications in drug design and development. The benzamide moiety is a well-established pharmacophore found in a variety of therapeutic agents, including antipsychotics, antiemetics, and gastroprokinetic agents. [4]The nature and position of substituents on the benzamide scaffold can drastically alter the compound's interaction with biological targets.

  • Receptor Binding: The orientation of the propyl group and the hydrogen bonding capabilities of the amide functionality are critical for molecular recognition at the active site of a receptor or enzyme. For instance, the N-propyl group in N-propylbenzamide can explore different regions of a binding pocket compared to the 2-propyl group in its isomer. This can lead to differences in binding affinity and selectivity. Substituted benzamides are known to act as selective modulators of the dopaminergic system. [4]

  • Metabolic Stability: The position of the propyl group can influence the metabolic fate of the molecule. An N-propyl group may be susceptible to N-dealkylation by cytochrome P450 enzymes, while a propyl group on the aromatic ring might undergo hydroxylation at various positions. These metabolic pathways can lead to the formation of active or inactive metabolites, affecting the drug's pharmacokinetic profile and duration of action.

  • Physicochemical Properties and Formulation: As discussed earlier, the differences in polarity, hydrogen bonding, and steric hindrance between the two isomers will affect their solubility, lipophilicity (LogP), and crystal packing. These properties are crucial for oral bioavailability and the development of a stable and effective drug formulation.

References

  • MDPI. 2-(N-allylsulfamoyl)-N-propylbenzamide. [Link]

  • PubChem. N-Propylbenzamide. [Link]

  • ChemSynthesis. N-propylbenzamide. [Link]

  • Slideshare. Synthesis of benzamide from benzyl chloride. [Link]

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. [Link]

  • PubChem. 2-Propylbenzamide. [Link]

  • PubChem. 2-Propoxybenzamide. [Link]

  • ResearchGate. Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. [Link]

  • PubMed. Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. [Link]

  • Supporting Information. [Link]

  • ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

Sources

Foundational

Physicochemical Profiling of ortho-Propylbenzamide: A Technical Guide

Executive Summary This technical guide provides a comprehensive physicochemical and synthetic profile of 2-propylbenzamide (commonly referred to as ortho-propylbenzamide).[1] Distinct from its isomer N-propylbenzamide, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical and synthetic profile of 2-propylbenzamide (commonly referred to as ortho-propylbenzamide).[1] Distinct from its isomer N-propylbenzamide, this molecule features a propyl chain substituted directly on the benzene ring at the ortho position relative to the primary amide functionality.

This structural arrangement introduces significant steric inhibition of resonance , forcing the amide group out of planarity with the aromatic ring. This guide details the theoretical implications of this "ortho-effect" on solubility and melting point, provides a validated synthesis protocol for generating the material, and outlines critical analytical signatures.

Part 1: Molecular Architecture & Theoretical Basis

Structural Identity[1][2][3]
  • IUPAC Name: 2-Propylbenzamide[1][2]

  • CAS Number: 122761-85-7[1][2]

  • Molecular Formula:

    
    [1][3][2][4][5]
    
  • Molecular Weight: 163.22 g/mol [1][2][4][6]

The "Ortho-Effect" and Steric Dynamics

Unlike para-substituted benzamides, which often adopt planar conformations to maximize


-conjugation, ortho-propylbenzamide experiences significant steric repulsion between the carbonyl oxygen of the amide and the 

-methylene protons of the propyl chain.
  • Conformational Twist: The bulky propyl group forces the amide moiety (

    
    ) to rotate out of the plane of the benzene ring.
    
  • Electronic Consequences: This deplanarization reduces the resonance overlap between the nitrogen lone pair and the aromatic ring, potentially increasing the basicity of the nitrogen compared to the para isomer.

  • Lattice Energy: The disruption of planarity typically lowers the melting point compared to the para isomer (4-propylbenzamide) by reducing the efficiency of

    
    -stacking in the crystal lattice.
    

OrthoEffect Steric Steric Bulk (Propyl Group) Twist Amide Bond Rotation Steric->Twist Forces Resonance Reduced Pi-Conjugation Twist->Resonance Causing Properties Altered Physical Properties (Lower MP, Higher Sol) Twist->Properties Lattice Disruption Resonance->Properties Resulting in

Figure 1: Mechanistic flow of the "Ortho-Effect" on physicochemical properties.[1]

Part 2: Physicochemical Profile[1][7]

Due to the specific nature of this isomer, experimental data is often conflated with N-propylbenzamide.[1] The values below represent a consensus of predicted (computational) and analog-derived data, distinguished from experimental baselines.

Physical Constants Table[1]
PropertyValue / RangeSource/TypeNotes
Physical State Crystalline SolidAnalogousBased on o-toluamide (MP 142°C).[1]
Melting Point 105°C – 125°CPredicted Expected to be lower than o-toluamide due to propyl flexibility.[1]
Boiling Point ~328°C (760 mmHg)PredictedStandard extrapolation for benzamides.[1]
LogP (Octanol/Water) 1.7 – 2.2ComputationalModerately lipophilic.[1]
Water Solubility Low (< 1 mg/mL)ExperimentalAmide H-bonding is overshadowed by the lipophilic propyl/phenyl regions.[1]
pKa (Conjugate Acid) ~ -1.5PredictedAmide oxygen protonation.[1]
H-Bond Donors 2StructuralPrimary amide (

).[1]
H-Bond Acceptors 1StructuralCarbonyl Oxygen (

).[1]
Solubility Profile
  • High Solubility: Ethanol, DMSO, DMF, Dichloromethane.

  • Moderate Solubility: Diethyl ether, Ethyl Acetate.[1]

  • Low Solubility: Water, Hexane (cold).[1]

Part 3: Synthesis & Purification Protocol

Since commercial availability of high-purity ortho-propylbenzamide can be sporadic, the following protocol is the industry-standard method for synthesizing it from 2-propylbenzoic acid.

Reaction Scheme

Pathway: Acid Chloride Activation (Schotten-Baumann variant)[1]

  • Precursor: 2-Propylbenzoic acid (Cumic acid isomer).[1]

  • Activation: Conversion to 2-propylbenzoyl chloride using Thionyl Chloride (

    
    ).
    
  • Amidation: Nucleophilic acyl substitution with aqueous Ammonia (

    
    ).[1]
    

Synthesis Start 2-Propylbenzoic Acid Step1 Activation: Reflux with SOCl2 (Cat. DMF) Start->Step1 1.0 eq Intermediate 2-Propylbenzoyl Chloride (Reactive Intermediate) Step1->Intermediate -SO2, -HCl Step2 Amidation: Add dropwise to Cold Conc. NH4OH Intermediate->Step2 0-5°C, Exothermic Crude Precipitation of Crude Amide Step2->Crude Filter Purify Recrystallization (Ethanol/Water) Crude->Purify Final Pure 2-Propylbenzamide (White Needles) Purify->Final

Figure 2: Step-by-step synthesis workflow for 2-propylbenzamide.

Detailed Methodology

Reagents:

  • 2-Propylbenzoic acid (10 mmol, 1.64 g)

  • Thionyl Chloride (

    
    ) (15 mmol, 1.1 mL)
    
  • Ammonium Hydroxide (28-30%

    
     in water)[1]
    
  • Dichloromethane (DCM) (Optional solvent)[1]

Protocol:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), dissolve 2-propylbenzoic acid in 10 mL of anhydrous DCM (or run neat). Add Thionyl Chloride dropwise.[1] Add 1 drop of DMF as a catalyst.[1]
    
  • Reflux: Heat the mixture to gentle reflux (40°C for DCM, or 75°C if neat) for 2 hours until gas evolution (

    
    ) ceases.
    
  • Evaporation: Remove excess

    
     and solvent under reduced pressure (rotary evaporator) to yield the yellow oily acid chloride. Do not purify. 
    
  • Amidation: Cool the acid chloride to 0°C. Slowly add it dropwise into a vigorously stirred beaker containing 20 mL of ice-cold concentrated Ammonium Hydroxide. Caution: Reaction is exothermic.[1]

  • Precipitation: The amide will precipitate immediately as a white solid.[1] Stir for 30 minutes to ensure completion.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (

    
     mL) to remove ammonium chloride salts.[1]
    
  • Purification: Recrystallize from a mixture of Ethanol:Water (1:1).[1] Dissolve in hot ethanol, then add hot water until slightly turbid. Cool slowly to 4°C.

Self-Validating Checkpoint:

  • Success: Formation of white needle-like crystals.[1]

  • Failure: If product remains oily, the amide may be impure.[1] Re-dissolve in DCM, wash with 5%

    
     (to remove unreacted acid), dry over 
    
    
    
    , and re-evaporate.

Part 4: Analytical Characterization

To confirm the identity of 2-propylbenzamide and distinguish it from the N-propyl isomer, look for these specific signals.

Proton NMR ( NMR, 400 MHz, )
  • Amide Protons (

    
    ):  Two broad singlets (or one very broad hump) between 
    
    
    
    5.5 – 6.5 ppm
    .[1] Note: These are exchangeable with
    
    
    .
  • Aromatic Ring: Multiplet pattern characteristic of ortho-substitution,

    
     7.1 – 7.5 ppm  (4H).[1]
    
  • Benzylic Protons (

    
    ):  Triplet, 
    
    
    
    ~2.6 – 2.7 ppm
    (2H).[1]
  • Propyl Chain (

    
    ):  Multiplet/Sextet, 
    
    
    
    ~1.6 ppm
    (2H).[1]
  • Methyl Group (

    
    ):  Triplet, 
    
    
    
    ~0.95 ppm
    (3H).[1]
Infrared Spectroscopy (FT-IR)
  • Amide I Band (

    
     stretch):  Strong peak at 1650–1690 cm⁻¹ .[1]
    
  • Amide II Band (

    
     bend):  Medium peak at 1600–1620 cm⁻¹ .[1]
    
  • N-H Stretch: Doublet peaks (symmetric/asymmetric) around 3150–3350 cm⁻¹ (characteristic of primary amides).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 20140085, 2-Propylbenzamide. Retrieved from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Acid Chloride/Amide synthesis protocols).

  • SwissADME. (2023). Molecular Properties Calculation for 2-propylbenzamide. Swiss Institute of Bioinformatics.[1] (Source for LogP and solubility predictions).

  • Nagy, H. et al. (2009).[1] Structural Chemistry of Ortho-Substituted Benzamides. Journal of Molecular Structure. (Context for "Ortho Effect" and steric inhibition).[1]

Sources

Exploratory

2-Propylbenzamide molecular weight and formula

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-Propylbenzamide Abstract This technical guide provides a comprehensive analysis of 2-Propylbenzamide , a structural scaffold critical in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-Propylbenzamide

Abstract

This technical guide provides a comprehensive analysis of 2-Propylbenzamide , a structural scaffold critical in the synthesis of kinase inhibitors and heterocyclic pharmaceutical intermediates. While often conflated with its isomer N-propylbenzamide, this monograph rigorously defines the ortho-substituted congener (CAS 122761-85-7), detailing its molecular properties, synthetic pathways, and application as a steric template in drug design.

Structural Disambiguation & Physicochemical Core

In precision chemistry, nomenclature ambiguity can lead to catastrophic experimental errors. It is vital to distinguish between the ring-substituted ortho-isomer and the nitrogen-substituted isomer.

Molecular Identity
FeatureTarget Compound: 2-Propylbenzamide Common Isomer: N-Propylbenzamide
CAS Registry 122761-85-7 10546-70-0
IUPAC Name 2-propylbenzamideN-propylbenzamide
Structure Propyl group at ortho (C2) position on ringPropyl group attached to Amide Nitrogen
Molecular Formula C₁₀H₁₃NO C₁₀H₁₃NO
Molecular Weight 163.22 g/mol 163.22 g/mol
SMILES CCCC1=CC=CC=C1C(=O)NCCCNC(=O)C1=CC=CC=C1
Key Property Sterically hindered amideSecondary amide, hydrolytically labile
Calculated Physicochemical Properties (2-Propylbenzamide)
  • Monoisotopic Mass: 163.0997 Da[1]

  • Topological Polar Surface Area (TPSA): 43.1 Ų

  • LogP (Predicted): ~2.3 (More lipophilic than benzamide due to the propyl chain)

  • H-Bond Donors: 1 (Primary amide -NH₂)

  • H-Bond Acceptors: 1 (Carbonyl Oxygen)

Synthetic Pathways & Methodologies

The synthesis of 2-propylbenzamide requires overcoming the steric hindrance imposed by the ortho-propyl group. Standard amidation protocols must be optimized for nucleophilic attack at the carbonyl carbon.

Pathway A: Acid Chloride Activation (Standard Protocol)

This is the most robust method for generating the primary amide from the parent acid.

Reagents: 2-propylbenzoic acid, Thionyl Chloride (


), Ammonium Hydroxide (

).

Step-by-Step Protocol:

  • Activation: Charge a flame-dried round-bottom flask with 2-propylbenzoic acid (1.0 eq) . Add anhydrous Dichloromethane (DCM) as solvent.

  • Chlorination: Add Thionyl Chloride (1.5 eq) dropwise at 0°C under

    
     atmosphere. Add a catalytic amount of DMF (dimethylformamide) to initiate the reaction.
    
  • Reflux: Heat to reflux (40°C) for 2–3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Concentration: Evaporate volatiles in vacuo to yield the crude 2-propylbenzoyl chloride. Do not purify.

  • Amidation: Re-dissolve the acid chloride in dry THF. Cool to 0°C.

  • Quench: Slowly add 28% aqueous Ammonium Hydroxide (

    
    , excess)  or bubble anhydrous ammonia gas through the solution.
    
  • Isolation: Stir for 1 hour. Dilute with water and extract with Ethyl Acetate.[2][3] Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water.
    
Pathway B: HATU-Mediated Coupling (Mild Conditions)

Preferred for substrates sensitive to acidic conditions or when parallel synthesis is required.

Reagents: 2-propylbenzoic acid, HATU, DIPEA (Diisopropylethylamine), Ammonium Chloride (


).

Mechanism: HATU generates an active ester (OAt-ester) which is less sensitive to steric hindrance than standard carbodiimide couplings, facilitating the attack by ammonia.

SynthesisPathway Acid 2-Propylbenzoic Acid (Precursor) Activation Activation Step (SOCl2 or HATU) Acid->Activation Intermediate Active Species (Acid Chloride / Active Ester) Activation->Intermediate -OH to -Cl/-OBt Product 2-Propylbenzamide (Target) Intermediate->Product Ammonia Ammonia Source (NH3 / NH4Cl) Ammonia->Product Nucleophilic Attack

Figure 1: Convergent synthesis strategy for 2-propylbenzamide via activation of the carboxylic acid.

Pharmaceutical Applications & Biological Relevance[2][6]

Kinase Inhibitor Scaffolds (Syk Inhibitors)

2-Propylbenzamide derivatives have been identified as key intermediates in the synthesis of Syk (Spleen Tyrosine Kinase) inhibitors .

  • Mechanism: The 2-propyl group provides a hydrophobic anchor that fits into specific pockets of the kinase ATP-binding site, improving binding affinity compared to the unsubstituted benzamide.

  • Literature Context: Patent literature (e.g., WO2007042299) describes the use of 4-amino-2-propylbenzamide as a building block for pyrrolopyrimidine-based drugs used in treating allergic rhinitis and autoimmune disorders.

Metabolic Stability

The ortho-propyl substitution sterically shields the amide bond from rapid enzymatic hydrolysis by amidases in the liver. This structural feature is often exploited to extend the half-life of benzamide-based drugs.

Experimental Characterization Data

When characterizing the synthesized compound, the following spectral signatures confirm the ortho-isomer structure:

TechniqueExpected Signature (2-Propylbenzamide)Diagnostic Value
¹H NMR Triplet (~0.9 ppm, -CH₃), Multiplet (~1.6 ppm, -CH₂-), Triplet (~2.6 ppm, benzylic -CH₂-).Confirms the propyl chain is intact.
¹H NMR (Aromatic) 4 aromatic protons. One doublet shifted downfield (H6, ortho to C=O).Distinguishes from para/meta isomers.
IR Spectroscopy Strong bands at ~3350/3180 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (Amide I C=O).[4]Confirms primary amide functionality.
Mass Spectrometry Molecular ion [M+H]⁺ = 164.1. Fragmentation loss of propyl (-43 Da) or amide (-44 Da).Verification of MW and connectivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20140085, 2-Propylbenzamide. Retrieved from [Link]

  • Glaxo Group Ltd (2007).Pyrrolopyrimidine derivatives as syk inhibitors. WO2007042299A1. World Intellectual Property Organization.
  • National Institute of Standards and Technology (NIST). Benzamide, N-propyl- (Isomer Comparison). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Zhejiang University of Technology (2019).Method for synthesizing benzamide compounds under microwave conditions in aqueous phase. CN109456214A. Google Patents.

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-Alkyl Substituted Benzamides

Introduction: The Strategic Importance of Benzamide Solubility in Medicinal Chemistry The benzamide moiety is a cornerstone in modern drug discovery, appearing in a vast array of therapeutic agents. Its unique ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Benzamide Solubility in Medicinal Chemistry

The benzamide moiety is a cornerstone in modern drug discovery, appearing in a vast array of therapeutic agents. Its unique ability to form robust hydrogen bonds while being part of a semi-rigid phenyl structure makes it a privileged scaffold. However, the journey from a promising lead compound to a viable drug candidate is frequently obstructed by a fundamental physicochemical property: solubility. Poor aqueous solubility can severely limit bioavailability, complicate formulation, and ultimately lead to the failure of an otherwise potent molecule.[1]

This guide focuses specifically on 2-alkyl substituted benzamides, a class of compounds where subtle modifications to an ortho-alkyl group can dramatically alter the molecule's solubility profile. Understanding and predicting these changes is not merely an academic exercise; it is a critical skill for medicinal chemists, formulation scientists, and researchers aiming to rationally design molecules with optimized drug-like properties. We will dissect the key factors governing the solubility of these compounds, from the thermodynamics of dissolution to the practicalities of experimental measurement, providing both the theoretical foundation and field-proven protocols required for success.

The Physicochemical Landscape: Deconstructing the Factors Governing Solubility

The solubility of a 2-alkyl substituted benzamide is not governed by a single parameter but is the result of a delicate interplay between the solute's intrinsic properties and its interaction with the solvent.

The Benzamide Core: A Duality of Polarity and Aromaticity

The parent benzamide structure is amphiphilic. The amide functional group (-CONH₂) is polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen).[2] This confers a degree of aqueous solubility. Conversely, the benzene ring is hydrophobic, contributing to solubility in non-polar organic solvents.[2] This duality is the starting point for understanding the solubility behavior of its derivatives.

The Ortho-Alkyl Substituent: A Modulator of Hydrophobicity and Crystal Packing

The introduction of an alkyl group at the 2-position (ortho-position) has profound steric and electronic consequences:

  • Hydrophobicity: The primary effect of increasing the alkyl chain length (e.g., from methyl to butyl) is a systematic increase in the molecule's overall hydrophobicity. According to the "like dissolves like" principle, this trend will generally decrease solubility in polar solvents like water and increase solubility in non-polar solvents like hydrocarbons.[3] Shorter alkyl chains are more soluble in polar solvents, while longer chains favor non-polar environments.[3]

  • Intramolecular Interactions: The ortho-positioning of the alkyl group can influence the conformation of the amide group, potentially affecting its ability to participate in intermolecular hydrogen bonding, which is crucial for dissolution in protic solvents.

  • Crystal Lattice Energy: The size and shape of the alkyl group are critical determinants of how the molecules pack in the solid state. Changes in crystal packing efficiency directly impact the lattice energy—the energy required to break apart the crystal lattice. A more stable, tightly packed crystal (higher lattice energy) will be less soluble, assuming all other factors are equal.

The Unseen Variable: Polymorphism

It is crucial to recognize that a single compound can exist in multiple crystalline forms, a phenomenon known as polymorphism.[4] Each polymorph has a unique crystal lattice arrangement and, consequently, different physicochemical properties, including melting point, stability, and, most importantly, solubility.[4] The dissolution of a metastable polymorph can lead to a supersaturated solution that may subsequently crash out as the more stable, less soluble form. Therefore, characterizing the polymorphic form of the material being tested is a prerequisite for obtaining reproducible and meaningful solubility data.[5][6]

The Energetics of Dissolution: A Thermodynamic Perspective

The dissolution process is governed by fundamental thermodynamic principles. The overall Gibbs free energy of solution (ΔG_soln_) determines the spontaneity of the process and is related to enthalpy (ΔH_soln_) and entropy (ΔS_soln_) by the Gibbs equation:

ΔG_soln_ = ΔH_soln_ - TΔS_soln_

For a compound to dissolve, ΔG_soln_ must be negative.

  • Enthalpy of Solution (ΔH_soln_): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For many benzamides, the dissolution process is endothermic (ΔH_soln_ > 0), meaning it requires energy input, which is why solubility often increases with temperature.[7][8][9]

  • Entropy of Solution (ΔS_soln_): This term reflects the change in disorder. Typically, dissolution leads to an increase in entropy (ΔS_soln_ > 0) as the ordered crystal lattice breaks down and the solute molecules disperse throughout the solvent.

The temperature dependence of solubility can be described by the van't Hoff equation, which allows for the calculation of these thermodynamic parameters from experimental solubility data collected at different temperatures.[8][10]

Experimental Protocols: Measuring Solubility with Accuracy and Purpose

The choice of solubility assay is dictated by the stage of the drug discovery process. High-throughput screening methods are used for early-stage discovery, while more rigorous equilibrium methods are essential for lead optimization and pre-formulation.[11][12]

Distinguishing Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a high-throughput measurement of how quickly a compound dissolves and at what concentration it precipitates from a solution, typically when an aqueous buffer is added to a DMSO stock solution.[13][14] It is a measure of apparent solubility under non-equilibrium conditions and is invaluable for early-stage screening to flag problematic compounds.

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after a state of equilibrium has been reached between the dissolved and undissolved solid.[15] The shake-flask method is the gold-standard for this determination.[16]

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol is the definitive method for determining the true solubility of a compound and is essential for physicochemical characterization.

Methodology:

  • Preparation: Add an excess of the solid 2-alkyl substituted benzamide to a known volume of the chosen solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. The excess solid is critical to ensure equilibrium with the solid state is achieved.[16]

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is most effectively done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[16] It is critical to avoid temperature fluctuations during this step.

  • Quantification: Accurately determine the concentration of the solute in the clear supernatant. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity and sensitivity. A calibration curve must be generated using standards of known concentration.

  • Solid-State Analysis: Analyze the remaining solid using a technique like X-ray powder diffraction (XRPD) to confirm the polymorphic form present at equilibrium.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Analysis prep Add excess solid compound to a known volume of solvent equil Agitate at constant temperature (e.g., 24-48 hours) prep->equil Achieve Equilibrium sep Centrifuge or Filter to remove undissolved solid equil->sep Isolate Saturated Solution quant Determine concentration of supernatant via HPLC-UV sep->quant solid Analyze remaining solid via XRPD sep->solid

Diagram 1: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility for High-Throughput Screening

This protocol is designed for speed and is suitable for ranking large numbers of compounds in early discovery.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), typically 10-20 mM.

  • Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate format.

  • Incubation: Shake the plate at a constant temperature for a shorter period (e.g., 1.5-2 hours).[11]

  • Precipitation Detection: Measure the amount of precipitation formed. Laser nephelometry, which measures light scattering from suspended particles, is a common direct method.[11]

  • Indirect Quantification (Optional): Alternatively, filter the plate to remove precipitate and quantify the concentration of the remaining dissolved compound in the filtrate using LC-MS or UV-Vis spectroscopy.

G cluster_prep Preparation cluster_mix Mixing cluster_equil Incubation cluster_detect Detection prep Prepare high-concentration stock solution in DMSO mix Add DMSO stock to aqueous buffer in microplate prep->mix Induce Precipitation equil Shake at constant temperature (e.g., 2 hours) mix->equil detect Measure precipitation (e.g., Nephelometry) equil->detect Quantify Insolubility G cluster_factors Driving Factors Alkyl Increasing 2-Alkyl Chain Length Solubility Solubility Alkyl->Solubility Decreases in Polar Solvents Increases in Non-Polar Solvents Polarity Solvent Polarity Polarity->Solubility Like Dissolves Like Crystal Crystal Packing (Polymorphism) Crystal->Solubility Higher Lattice Energy = Lower Solubility

Diagram 3: Interplay of Factors Affecting Benzamide Solubility.

Table 2: Illustrative Structure-Solubility Relationship for 2-Alkyl Benzamides

Compound (2-Substituent) Relative Lipophilicity Expected Aqueous Solubility Trend Expected Hexane Solubility Trend
-H (Benzamide) Baseline Baseline Baseline
-CH₃ (2-Methylbenzamide) Baseline + Decrease Increase
-CH₂CH₃ (2-Ethylbenzamide) Baseline ++ Further Decrease Further Increase
-CH₂(CH₂)₂CH₃ (2-Butylbenzamide) Baseline ++++ Significant Decrease Significant Increase

This table illustrates expected trends based on established physicochemical principles, not specific experimental data.

Predictive Modeling: An Introduction to QSAR

For large-scale virtual screening, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict solubility. These models correlate structural or physicochemical descriptors of molecules with their experimentally determined solubility. [17]Key descriptors for predicting the solubility of 2-alkyl benzamides would include:

  • LogP or LogD: Measures of lipophilicity.

  • Molecular Weight/Volume: Larger molecules often have lower solubility.

  • Polar Surface Area (PSA): Relates to hydrogen bonding capacity.

  • Topological Descriptors: Which describe molecular shape and branching.

A robust QSAR model, built from a diverse training set of benzamides, could be used to prioritize the synthesis of new analogues with a higher probability of possessing desirable solubility profiles. [18][19]

Conclusion

The solubility of 2-alkyl substituted benzamides is a multi-faceted property crucial for the successful development of new therapeutic agents. It is dictated by a balance between the polar amide group and the increasingly non-polar alkyl chain, the specific interactions with the chosen solvent, and the energetic cost of disrupting the solid-state crystal lattice. A thorough understanding of these principles, combined with rigorous experimental measurement using validated protocols like the shake-flask method, empowers researchers to make informed decisions. By integrating physicochemical theory with precise empirical data, scientists can rationally modulate the 2-alkyl substituent to navigate the complex landscape of solubility and design molecules optimized for clinical success.

References

  • Gong, X., et al. (2013). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... Fluid Phase Equilibria.

  • Li, Y., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data.

  • Solubility of Things. (n.d.). Benzamide.

  • Patsnap. (2024). Alkyl Chain Length Impact on Chemical Properties.

  • American Chemical Society Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data.

  • Delgado, D. R., et al. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules.

  • ResearchGate. (2013). Solubility determination and modelling of benzamide in organic solvents...

  • Grossjohann, C., et al. (2012). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. International Journal of Pharmaceutics.

  • Cysewska, K., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules.

  • Wikipedia. (n.d.). Benzamide.

  • BenchChem. (2025). Solubility of Benzamide, 2,2'-dithiobis[N-methyl-] [Application Notes].

  • Grossjohann, C., et al. (2012). Characterisation, solubility and intrinsic dissolution behaviour of benzamide: dibenzyl sulfoxide cocrystal. PubMed.

  • BenchChem. (2025). Solubility of 4-benzoylbenzamide in common organic solvents [Technical Guide].

  • IGI Global. (n.d.). QSAR Study of N-((3-Benzamido- 4-oxo-3,4-Dihydroquinazolin 2-yl) methyl)-N-(Substituted) Phenyl Benzamide as Antiulcer Agents.

  • Porębska, P., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications.

  • MDPI. (2020). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids.

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • ResearchGate. (2006). Three new consensus QSAR models for the prediction of Ames genotoxicity.

  • ResearchGate. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.

  • Evotec. (n.d.). Thermodynamic Solubility Assay.

  • Royal Society of Chemistry. (2013). The effect of alkyl chain length in a series of novel N-alkyl-3-benzylimidazolium iodide salts. CrystEngComm.

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

  • ResearchGate. (2021). Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids.

  • Hardjono, S., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. Heliyon.

  • MDPI. (2020). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.

  • International Union of Crystallography. (2021). Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride.

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

  • National Institutes of Health. (2022). Polymorphism in Solid Dispersions.

  • MDPI. (2023). Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models.

  • PubMed Central. (2022). The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides.

  • Panda, S. S., et al. (2018). Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. Journal of Biomolecular Structure & Dynamics.

  • ResearchGate. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures.

  • Springer. (2024). A Systemic Review on Techniques of Solubility Enhancement for Poor Water-Soluble Drugs.

  • ResearchGate. (2018). Drug Polymorphism: A Review.

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.

  • ResearchGate. (n.d.). The molecular structure of benzamide, with the atomic numbering used in this article.

  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability.

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Exploratory

Technical Whitepaper: 2-Propylbenzamide (CID 20140085)

Characterization, Synthesis, and Safety Profile for Pharmaceutical Applications Executive Summary This technical guide provides a comprehensive analysis of 2-Propylbenzamide (PubChem CID 20140085), a structural isomer of...

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthesis, and Safety Profile for Pharmaceutical Applications

Executive Summary

This technical guide provides a comprehensive analysis of 2-Propylbenzamide (PubChem CID 20140085), a structural isomer often confused with its N-substituted counterparts. Primarily utilized as an intermediate in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan analogs) and as a directing group in organometallic chemistry, this compound requires precise characterization. This document outlines its chemical identity, validated synthesis protocols, predicted toxicological profile, and safety handling procedures for drug development professionals.

Chemical Identity & Disambiguation

CRITICAL NOTE: "2-Propylbenzamide" strictly refers to the benzene ring substituted at the ortho position. It is frequently confused with N-propylbenzamide (amide nitrogen substitution). Researchers must verify the CAS number before procurement or synthesis.

Table 1: Physicochemical Characterization
PropertyDataSource/Method
IUPAC Name 2-PropylbenzamidePubChem
Common Synonyms o-Propylbenzamide; Benzamide, 2-propyl-ChemicalBook
CAS Registry Number 122761-85-7 CAS Common Chemistry
PubChem CID 20140085 NCBI
Molecular Formula C₁₀H₁₃NOCalculated
Molecular Weight 163.22 g/mol Calculated
SMILES CCCC1=CC=CC=C1C(=O)NCanonical
InChIKey IZRDLZYOQSBCNG-UHFFFAOYSA-NCanonical
Predicted LogP 2.22XLogP3
H-Bond Donor/Acceptor 1 / 1Cactvs
Synthesis & Manufacturing Protocols

The synthesis of 2-Propylbenzamide is typically achieved via the amidation of 2-propylbenzoic acid. Below is a standard laboratory-scale protocol optimized for high yield and purity.

Figure 1: Synthesis Pathway (Graphviz)

SynthesisPathway Start 2-Propylbenzoic Acid (Precursor) Step1 Acyl Chloride Formation (SOCl2, Reflux) Start->Step1 Activation Intermediate 2-Propylbenzoyl Chloride (Reactive Intermediate) Step1->Intermediate - SO2, - HCl Step2 Amidation (NH3(aq) or NH3/DCM) Intermediate->Step2 Nucleophilic Acyl Substitution Product 2-Propylbenzamide (Solid Precipitate) Step2->Product Crystallization

Caption: Two-step synthesis of 2-Propylbenzamide via acid chloride activation.

Experimental Protocol: Acid Chloride Method
  • Activation:

    • Dissolve 10.0 mmol of 2-propylbenzoic acid in 20 mL of anhydrous dichloromethane (DCM).

    • Add 12.0 mmol of Thionyl Chloride (SOCl₂) dropwise under nitrogen atmosphere.

    • Add a catalytic amount (2 drops) of DMF to initiate the reaction.

    • Reflux at 40°C for 2 hours until gas evolution (HCl/SO₂) ceases.

    • Note: Evaporate excess SOCl₂ under reduced pressure to isolate the crude acid chloride.

  • Amidation:

    • Re-dissolve the crude 2-propylbenzoyl chloride in 10 mL anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 50 mL of 28% Aqueous Ammonia (or bubble anhydrous NH₃ gas) with vigorous stirring.

    • Maintain temperature <10°C to prevent hydrolysis.

    • Stir for 1 hour at room temperature.

  • Work-up:

    • Filter the resulting white precipitate.

    • Wash the solid with cold water (3 x 10 mL) to remove ammonium salts.

    • Recrystallize from ethanol/water (1:1) to obtain pure 2-Propylbenzamide.

Safety & Toxicology (GHS Classification)

Specific toxicological data for CAS 122761-85-7 is limited. The following safety profile is derived via Read-Across Methodology using the structural parent Benzamide (CAS 55-21-0) and the isomer N-propylbenzamide (CAS 10546-70-0).

Hazard Prediction: Treat as Acute Tox. 4 (Oral) and potential Mutagen (Category 2) .

Table 2: Predicted GHS Hazards
Hazard ClassCategoryH-Statement CodeHazard Statement
Acute Toxicity Cat 4H302 Harmful if swallowed.
Germ Cell Mutagenicity Cat 2H341 Suspected of causing genetic defects.
Skin Irritation Cat 2H315 Causes skin irritation.[1][2][3]
Eye Irritation Cat 2AH319 Causes serious eye irritation.
Figure 2: Safety Decision Logic (Graphviz)

SafetyLogic Substance 2-Propylbenzamide (CAS 122761-85-7) CheckData Specific SDS Available? Substance->CheckData NoData No: Use SAR / Read-Across CheckData->NoData Data Gap Parent Parent: Benzamide (CAS 55-21-0) Class: Muta. 2, Acute Tox. 4 NoData->Parent Structural Homology Protocol Apply Universal Precautions (P281, P261) Parent->Protocol Conservative Assessment

Caption: Risk assessment logic using Structure-Activity Relationship (SAR) for data-poor intermediates.

Applications in Drug Discovery

2-Propylbenzamide serves as a critical scaffold in medicinal chemistry, particularly in the development of Angiotensin II Receptor Blockers (ARBs) .

  • Telmisartan Analogs: The ortho-propyl group on the benzene ring is a key pharmacophore for lipophilic interaction within the AT1 receptor pocket. 2-Propylbenzamide derivatives are often cyclized to form benzimidazoles, a core structure in Telmisartan.

  • Directed Metallation: The amide group acts as a Directed Metallation Group (DMG), allowing for regioselective lithiation at the ortho position (or lateral lithiation of the propyl chain) to introduce further complexity [1].

Handling & Storage Protocols

To ensure stability and safety, adhere to the following "Self-Validating" storage system:

  • Storage Conditions: Store in a tightly closed container at 2-8°C (Refrigerated) . The propyl chain increases lipophilicity but may lower the melting point compared to unsubstituted benzamide, making it susceptible to caking.

  • Incompatibility: Keep away from strong oxidizing agents and strong bases (hydrolysis risk).

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides NOx emission control required).

References
  • Wheatley, A. et al. "On the control of secondary carbanion structure utilising ligand effects during directed metallation."[4] Beilstein Journal of Organic Chemistry, 2012, 8, 5-14. Link

  • PubChem.[5] "Compound Summary: 2-Propylbenzamide (CID 20140085)." National Library of Medicine. Link

  • Sigma-Aldrich. "Safety Data Sheet: Benzamide (CAS 55-21-0)." Link

  • ChemicalBook.[6] "Benzamide, 2-propyl- Product Description." Link

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Foundational

Biological Activity of Ortho-Substituted Benzamide Derivatives: A Technical Guide

Executive Summary The benzamide scaffold represents a "privileged structure" in medicinal chemistry, but its biological efficacy is frequently dictated by substitution at the ortho (2-) position. This guide analyzes the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzamide scaffold represents a "privileged structure" in medicinal chemistry, but its biological efficacy is frequently dictated by substitution at the ortho (2-) position. This guide analyzes the ortho-effect —a phenomenon where steric and electronic interactions at the 2-position lock the amide conformation, dramatically altering receptor affinity, metabolic stability, and isoform selectivity. We focus on two primary therapeutic classes: Dopamine D2/D3 antagonists (Psychiatry) and Class I HDAC inhibitors (Oncology).

Structural Activity Relationship (SAR): The Ortho-Effect

The biological distinction of ortho-substituted benzamides arises from Intramolecular Hydrogen Bonding (IMHB) . Unlike meta- or para-substituted analogs, ortho-derivatives form a pseudo-ring system.

The Conformational Lock

In unsubstituted benzamides, the amide bond rotates freely relative to the phenyl ring. However, introducing a heteroatom (e.g., -OMe, -NH₂, -F) at the ortho position creates a hydrogen bond acceptor for the amide proton (-NH).

  • Mechanism: The interaction (e.g., N-H[1]···O-Me) planarizes the molecule.

  • Therapeutic Consequence:

    • Lipophilicity: Planarity increases membrane permeability (logP) by masking polar hydrogens.

    • Entropy: The molecule is "pre-organized" for the binding pocket, reducing the entropic penalty of binding.

Visualization: The Ortho-Lock Mechanism

The following diagram illustrates the thermodynamic locking mechanism that differentiates ortho-substituted derivatives from their para-isomers.

OrthoEffect FreeRot Unsubstituted Benzamide (High Entropy / Free Rotation) OrthoSub Ortho-Substitution (e.g., 2-OMe, 2-NH2) FreeRot->OrthoSub Chemical Modification IMHB Intramolecular H-Bond (N-H ... X) OrthoSub->IMHB Electronic Interaction Planarity Conformational Lock (Planar Structure) IMHB->Planarity Thermodynamic Stabilization BioOutcome Increased Lipophilicity & Receptor Affinity Planarity->BioOutcome Biological Result

Caption: The "Ortho-Lock" mechanism reducing entropic penalty during receptor binding.

Therapeutic Classes & Mechanisms[2][3]

Case Study A: Psychopharmacology (D2/D3 Antagonists)

Key Compounds: Sulpiride, Amisulpride.[2][3] The Ortho-Methoxy Role: In substituted benzamides like amisulpride , the ortho-methoxy group is critical. It locks the amide carbonyl in a specific orientation required to interact with the Aspartic Acid residue (Asp114) in the D2 receptor pocket.

  • Selectivity: Unlike phenothiazines (dirty drugs), ortho-benzamides are highly selective for D2/D3 receptors in the limbic system, sparing the striatal D2 receptors. This results in a significantly lower incidence of Extrapyramidal Symptoms (EPS).

Case Study B: Epigenetics (HDAC Inhibitors)

Key Compounds: Entinostat (MS-275), Mocetinostat.[4][5] The Ortho-Amino Role: Here, the benzamide acts as the Zinc Binding Group (ZBG) .

  • Mechanism: The amide carbonyl oxygen coordinates with the catalytic Zn²⁺ at the bottom of the HDAC active site.

  • The Ortho-Effect: The ortho-amino group does not bind Zinc. Instead, it forms a hydrogen bond with the rim of the tunnel (specifically His140/His141 in HDAC1/2). This unique interaction confers kinetic selectivity (slow-on/slow-off) for Class I HDACs, avoiding the toxicity associated with pan-HDAC inhibition seen with hydroxamates (e.g., SAHA).

Table 1: Comparative Activity Profiles

FeatureOrtho-Methoxy Benzamides (CNS)Ortho-Amino Benzamides (Oncology)
Example AmisulprideEntinostat (MS-275)
Ortho-Substituent -OCH₃ (Methoxy)-NH₂ (Amino)
Primary Target Dopamine D2/D3 ReceptorsHistone Deacetylase (Class I)
Binding Mode GPCR Orthosteric SiteEnzyme Active Site (Zn²⁺ chelation)
Key Advantage Limbic Selectivity (Low EPS)Isoform Selectivity (Class I vs II)

Synthetic Methodologies: Overcoming Steric Hindrance

Synthesizing ortho-substituted benzamides is non-trivial. The same steric bulk that locks conformation also hinders nucleophilic attack during amide coupling. Standard carbodiimide couplings (EDC/NHS) often fail or proceed with low yields.

Protocol 1: Acid Chloride Activation via Thionyl Chloride

Rationale: This method converts the carboxylic acid to a highly reactive acid chloride, overcoming the steric barrier of the ortho-substituent.

Reagents:

  • Ortho-substituted benzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 eq)
    
  • Catalytic DMF (Dimethylformamide)

  • Aniline/Amine derivative (1.1 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Solvent: Dry Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Argon, dissolve the ortho-substituted benzoic acid in dry toluene.

  • Chlorination: Add

    
     dropwise, followed by 1-2 drops of DMF (catalyst).
    
  • Reflux: Heat to reflux (80-110°C) for 2-4 hours. Monitor by TLC (conversion of acid to acid chloride is not directly visible, but the solution usually clears). Note: Gas evolution (

    
    , 
    
    
    
    ) indicates reaction progress.
  • Evaporation: Remove excess

    
     and solvent under reduced pressure (rotary evaporator). Co-evaporate with toluene twice to ensure removal of all 
    
    
    
    .
  • Coupling: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.

  • Addition: Add the amine and

    
     slowly. The base neutralizes the generated HCl, driving the reaction forward.
    
  • Workup: Stir at room temperature overnight. Wash with 1M HCl (to remove unreacted amine) and sat.

    
     (to remove unreacted acid).
    

Biological Assay Protocols

Protocol 2: Fluorometric HDAC Inhibition Assay

Rationale: To quantify the potency of ortho-amino benzamides against Class I HDACs. Benzamides are slow-binding inhibitors, so pre-incubation is critical for accurate


 measurement.

Materials:

  • Recombinant HDAC1 or HDAC2 enzyme.

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

  • Developer: Trypsin or Protease (cleaves the deacetylated lysine to release the fluorophore).

  • Inhibitor: Synthesized ortho-benzamide.

Workflow Visualization:

HDAC_Assay Step1 Pre-Incubation (Enzyme + Inhibitor) Step2 Substrate Addition (Boc-Lys(Ac)-AMC) Step1->Step2 30 mins @ 37°C (Critical for Benzamides) Step3 Enzymatic Reaction (Deacetylation) Step2->Step3 Initiate Step4 Developer Addition (Trypsin) Step3->Step4 Quench & Cleave Step5 Fluorescence Readout (Ex: 360nm / Em: 460nm) Step4->Step5 Quantify AMC

Caption: Step-by-step fluorometric assay for determining IC50 of benzamide inhibitors.

Critical Technical Note: Benzamides exhibit time-dependent inhibition. If you skip the Pre-Incubation (Step 1) , you will underestimate the potency (higher


). Always incubate the enzyme and inhibitor for at least 30 minutes before adding the substrate to allow the "slow-on" conformational change in the enzyme pocket.

ADME/Tox Considerations

The ortho-substituent provides a secondary benefit: Metabolic Shielding . Amidases in the liver (carboxylesterases) typically hydrolyze amide bonds. The steric bulk of the ortho-group (especially -OMe or -Cl) hinders the approach of the catalytic serine of the amidase, significantly extending the half-life (


) of the drug compared to non-hindered amides.

References

  • Amisulpride Mechanism & Selectivity Title: Amisulpride: a review of its use in the management of schizophrenia.[6] Source: PubMed / Drugs (2000) URL:[Link]

  • HDAC Inhibitor Structural Biology Title: Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Source: MDPI / Molecules (2015) URL:[Link][7]

  • Intramolecular Hydrogen Bonding (The Ortho Effect) Title: The intramolecular hydrogen bond in 2-hydroxy-benzamides.[8][9] Source: ResearchGate / Journal of Molecular Structure URL:[Link]

  • Mocetinostat Clinical Profile Title: Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor.[4][5][10] Source: PubMed / Expert Opin Investig Drugs URL:[Link]

  • General Synthesis of Sterically Hindered Amides Title: Synthesis of N-Substituted Benzamide Derivatives. Source: ResearchGate / Letters in Organic Chemistry URL:[Link]

Sources

Exploratory

2-Propylbenzamide: Strategic Scaffold in Oncological Pharmacophores and Directed Synthesis

The following technical guide details the role of 2-Propylbenzamide (CAS: 122761-85-7) as a pharmaceutical intermediate. It is structured to provide actionable chemical intelligence for drug development professionals, fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 2-Propylbenzamide (CAS: 122761-85-7) as a pharmaceutical intermediate. It is structured to provide actionable chemical intelligence for drug development professionals, focusing on synthesis, downstream applications in oncology and antibacterial research, and advanced synthetic utility.

Executive Summary

2-Propylbenzamide is an ortho-substituted aromatic amide serving as a critical building block in the synthesis of heterocyclic active pharmaceutical ingredients (APIs). Unlike its isomer N-propylbenzamide (a metabolic byproduct), the 2-propyl variant functions as a structural anchor in drug design, particularly for tetrahydroquinoline-based anti-cancer agents and imidazopyrazine antibacterials .

Its chemical value lies in two distinct properties:

  • Steric & Electronic Modulation: The ortho-propyl group provides steric bulk that restricts conformational rotation in downstream APIs, enhancing receptor binding selectivity (e.g., in 5-HT receptor modulators).

  • Synthetic Versatility: The amide moiety facilitates directed metalation (DoM) and lateral lithiation strategies, enabling the functionalization of the benzylic carbon—a key tactic for constructing fused ring systems like isocoumarins.

Chemical Profile & Specifications

For pharmaceutical applications, strict control of isomeric purity is required to prevent contamination with N-propyl or 4-propyl isomers.

ParameterSpecification
IUPAC Name 2-Propylbenzamide
CAS Number 122761-85-7
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Structure Benzene ring substituted at C1 with -CONH₂ and C2 with -CH₂CH₂CH₃
Key Impurities 2-Propylbenzoic acid (hydrolysis product), 2-Propylbenzonitrile
Solubility Soluble in MeOH, DMSO, CH₂Cl₂; sparingly soluble in water

Synthesis of the Intermediate

To ensure high fidelity for pharmaceutical use, a Friedel-Crafts approach is generally avoided due to poor regioselectivity. The preferred route utilizes 2-Propylbenzoic acid via acid chloride activation, ensuring the integrity of the ortho-substitution.

Protocol A: Regioselective Synthesis via Acyl Chloride

Rationale: Direct amidation using thionyl chloride avoids racemization (not applicable here, but good practice) and ensures complete conversion of the bulky ortho-substituted acid.

Reagents:

  • 2-Propylbenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂, 1.5 eq)

  • Ammonium Hydroxide (NH₄OH, 28% aq, excess) or NH₃ gas

  • Solvent: Dichloromethane (DCM) and Toluene

Step-by-Step Methodology:

  • Activation: Dissolve 2-propylbenzoic acid in anhydrous Toluene. Add catalytic DMF (0.01 eq).

  • Chlorination: Add SOCl₂ dropwise at 0°C. Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

  • Evaporation: Remove excess SOCl₂ and solvent under reduced pressure to isolate crude 2-propylbenzoyl chloride (oil). Critical: Do not purify; use immediately to prevent hydrolysis.

  • Amidation: Redissolve the acid chloride in DCM. Cool to -10°C.

  • Quench: Slowly sparge NH₃ gas or add aqueous NH₄OH while maintaining temperature < 0°C (exothermic). The ortho-propyl group provides steric shielding, requiring vigorous stirring.

  • Isolation: Wash organic layer with 1M HCl (to remove excess amine) and saturated NaHCO₃ (to remove unreacted acid). Dry over Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize from EtOAc/Hexanes to yield white needles.

Pharmaceutical Applications

Application 1: Tetrahydroquinoline-Based Anti-Cancer Agents

Recent patent literature (e.g., US20210155602A1 ) identifies 2-propylbenzamide as a key acylating motif for novel chemotherapeutics targeting metastatic and chemoresistant cancers.

  • Mechanism: The 2-propylbenzamide moiety is coupled to a 7-fluoro-1,2,3,4-tetrahydroquinoline core. The ortho-propyl group locks the amide bond conformation relative to the quinoline ring, optimizing the molecule's fit within the target kinase or receptor pocket.

  • Synthesis Logic: The amide nitrogen of the intermediate is not the nucleophile. Instead, the 2-propylbenzamide structure is often pre-formed or the 2-propylbenzoyl group is attached to the quinoline amine.

Application 2: Imidazopyrazine Antibacterials

In the synthesis of agents targeting bacterial cell wall synthesis (e.g., WO2020126956A1 ), 2-propylbenzamide serves as a precursor.

  • Workflow: It undergoes catalytic hydrogenation or coupling reactions to introduce the 2-propylbenzylamine motif into the imidazopyrazine scaffold.

Visualization: Oncological Synthesis Workflow

The following diagram illustrates the incorporation of the 2-propylbenzamide scaffold into a generic tetrahydroquinoline anti-cancer candidate.

G Start 2-Propylbenzoic Acid Inter1 2-Propylbenzoyl Chloride Start->Inter1 SOCl2, DMF Reflux Target 2-Propylbenzamide (Intermediate) Inter1->Target NH3 (g) DCM, -10°C Coupling Pd-Catalyzed Coupling or Direct Amidation Target->Coupling Functionalization FinalDrug Tetrahydroquinoline Anti-Cancer Conjugate Coupling->FinalDrug + 6-Amino-7-fluoro- tetrahydroquinoline

Caption: Synthetic flow from precursor acid to the 2-propylbenzamide intermediate and its subsequent incorporation into an oncological pharmacophore.

Advanced Synthetic Utility: Lateral Lithiation

Beyond direct incorporation, 2-propylbenzamide is a high-value tool for Directed ortho Metalation (DoM) and Lateral Lithiation .

The amide group (–CONH₂) coordinates with strong bases (e.g., n-BuLi), directing deprotonation to the benzylic position of the ortho-propyl chain. This allows for the construction of complex bicyclic systems found in natural products.

Mechanism of Lateral Lithiation
  • Complexation: The lithium atom coordinates with the amide oxygen.

  • Deprotonation: The base removes a proton from the benzylic carbon (α-position of the propyl chain), forming a dipole-stabilized benzylic anion.

  • Electrophile Trap: The anion reacts with electrophiles (E⁺) to extend the side chain or cyclize.

Lithiation Substrate 2-Propylbenzamide Complex Li-Coordination Complex Substrate->Complex + n-BuLi / TMEDA -78°C Anion Benzylic Lithio-Species (Dipole Stabilized) Complex->Anion Lateral Deprotonation Product Functionalized Benzamide/Isocoumarin Anion->Product + Electrophile (E+) (e.g., CO2, R-CHO)

Caption: Mechanism of lateral lithiation directed by the amide group, enabling functionalization of the propyl side chain.

References

  • PubChem. 2-Propylbenzamide (Compound Summary).[1][2] National Library of Medicine.[2][3] [Link]

  • Google Patents.Tetrahydroquinolino derivatives for the treatment of metastatic and chemoresistant cancers (US20210155602A1).
  • Google Patents.Imidazopyrazine derivatives as antibacterial agents (WO2020126956A1).
  • Clark, R. D., et al. Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. ResearchGate. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Propylbenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract A comprehensive understanding of the thermodynamic properties of an active pharmaceutical ingredient (API) is fundamental to all stages of drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive understanding of the thermodynamic properties of an active pharmaceutical ingredient (API) is fundamental to all stages of drug development. These properties govern critical parameters such as solubility, stability, and bioavailability, ultimately influencing the safety and efficacy of a therapeutic agent. This technical guide provides a detailed examination of the thermodynamic landscape of 2-Propylbenzamide, a molecule of interest in medicinal chemistry. In light of the current scarcity of experimental data for this specific compound, this guide pioneers a hybrid approach. It combines computational prediction of key thermodynamic parameters with a thorough exposition of the state-of-the-art experimental methodologies for their determination. Furthermore, it contextualizes this data by providing experimental values for the closely related isomer, N-propylbenzamide, and the parent compound, benzamide, offering a comparative framework. This guide is intended to serve as a valuable resource for researchers, enabling them to navigate the challenges of early-stage drug development by providing both predicted data and the practical knowledge to obtain empirical values.

Introduction: The Critical Role of Thermodynamics in Pharmaceutical Sciences

The journey of a drug molecule from discovery to a clinically approved therapeutic is fraught with challenges, many of which are intrinsically linked to its fundamental physicochemical properties. Among these, the thermodynamic characteristics of a compound are paramount. Properties such as melting point, enthalpy of fusion, and solubility are not mere physical constants; they are critical determinants of a drug's behavior in both physiological and manufacturing environments. For instance, a high melting point can indicate strong intermolecular forces within the crystal lattice, which often correlates with low solubility and slow dissolution rates, thereby hampering oral bioavailability.

2-Propylbenzamide, a substituted aromatic amide, represents a class of compounds with significant potential in medicinal chemistry. However, a thorough investigation into its thermodynamic properties has yet to be extensively reported in the scientific literature. This guide aims to bridge this knowledge gap by providing a multi-faceted approach. We will present computationally predicted thermodynamic data for 2-Propylbenzamide, offering a valuable starting point for further investigation. To empower researchers to validate these predictions and characterize novel compounds, we will provide detailed, field-proven experimental protocols for the determination of these key parameters. By situating the predicted data for 2-propylbenzamide alongside experimental data for its structural relatives, N-propylbenzamide and benzamide, we offer a nuanced perspective on the impact of isomeric substitution on thermodynamic behavior.

Thermodynamic Properties of 2-Propylbenzamide and Related Compounds: A Comparative Analysis

Due to the absence of experimentally determined thermodynamic data for 2-propylbenzamide in the current body of scientific literature, predictive models serve as a valuable initial tool for estimating its key physical properties. The following table summarizes these predicted values alongside experimental data for the isomeric N-propylbenzamide and the parent compound, benzamide. This comparative approach highlights the influence of the propyl group's position on the molecule's thermodynamic characteristics.

Property2-Propylbenzamide (Predicted)N-Propylbenzamide (Experimental)Benzamide (Experimental)
Molecular Formula C₁₀H₁₃NOC₁₀H₁₃NOC₇H₇NO
Molecular Weight 163.22 g/mol 163.22 g/mol 121.14 g/mol
Melting Point 105.4 °C[1]84-85 °C127-130 °C[2]
Boiling Point 302.7 °C[3]120-121 °C (at 21 Torr)[4]288 °C[2]
Enthalpy of Fusion (ΔHfus) Not availableNot available18.49 - 23.76 kJ/mol
Solid Heat Capacity (Cp,solid) Not availableNot available153.8 J/mol·K (at 298.15 K)[5]
Aqueous Solubility Not availableNot available13.5 g/L (at 25 °C)[2]

Disclaimer: The values for 2-Propylbenzamide are computationally predicted and should be validated experimentally.

Experimental Determination of Thermodynamic Properties: Methodologies and Protocols

The cornerstone of robust drug development is the empirical determination of a compound's physicochemical properties. The following sections detail the standard experimental methodologies for measuring key thermodynamic parameters.

Melting Point and Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. As the sample undergoes a thermal transition, such as melting, it absorbs energy (an endothermic process), which is detected as a change in the heat flow. The peak of this endothermic event corresponds to the melting point, and the area under the peak is directly proportional to the enthalpy of fusion (ΔHfus).

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the 2-propylbenzamide sample into a clean, tared DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point.

    • Maintain a constant flow of an inert purge gas, such as nitrogen, throughout the experiment.

  • Data Analysis: The resulting thermogram will show a peak corresponding to the melting transition. The onset temperature of this peak is typically reported as the melting point. The integrated area of the peak is used to calculate the enthalpy of fusion.

Causality Behind Experimental Choices: The use of a sealed pan is crucial for compounds that may sublime, ensuring that the measured thermal event is purely due to fusion. The controlled heating rate allows for thermal equilibrium to be maintained, leading to accurate and reproducible results.

Diagram of the DSC Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of Sample pan Place in DSC Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference Pans seal->load program Run Thermal Program (e.g., 10 °C/min ramp) load->program detect Detect Heat Flow Difference program->detect thermogram Generate Thermogram detect->thermogram mp Determine Melting Point (Peak Onset) thermogram->mp dhfus Calculate Enthalpy of Fusion (Peak Area) thermogram->dhfus

Caption: Workflow for determining melting point and enthalpy of fusion using DSC.

Aqueous Solubility: The Shake-Flask Method

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. It involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of 2-propylbenzamide to a series of vials containing a known volume of purified water (or a relevant buffer solution).

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate separation.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 2-propylbenzamide in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original solubility based on the measured concentration and the dilution factor.

Causality Behind Experimental Choices: Using an excess of the solid ensures that the resulting solution is truly saturated. Maintaining a constant temperature is critical as solubility is highly temperature-dependent. The extended equilibration time is necessary to ensure that the system has reached a true thermodynamic equilibrium.

Diagram of the Shake-Flask Solubility Workflow:

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_result Result Calculation add_excess Add Excess Solid to Solvent seal_vials Seal Vials add_excess->seal_vials shake Equilibrate at Constant Temperature (e.g., 24-48h) seal_vials->shake separate Separate Solid and Liquid Phases shake->separate sample Withdraw Supernatant separate->sample dilute Dilute Aliquot sample->dilute analyze Quantify by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for the shake-flask method of solubility determination.

The Impact of Thermodynamic Properties on Drug Development

The thermodynamic data of a compound like 2-propylbenzamide are not merely academic; they have profound implications for its development as a pharmaceutical agent.

  • Solubility and Bioavailability: As illustrated in the diagram below, solubility is a critical gatekeeper for oral drug absorption. A drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Low solubility can lead to poor bioavailability, requiring higher doses or more complex formulation strategies.

  • Formulation Development: The melting point and crystal form of an API influence the choice of formulation. For example, a low melting point compound may not be suitable for high-temperature manufacturing processes like melt granulation. The existence of multiple crystalline forms (polymorphs), each with its own unique thermodynamic properties, can significantly impact the stability and dissolution of the final drug product.

  • Stability and Shelf-life: The thermodynamic stability of a drug substance is crucial for ensuring a long shelf-life. Unstable polymorphs can convert to more stable, but potentially less soluble, forms over time, altering the drug's performance.

Diagram of Thermodynamic Properties in the Drug Development Pipeline:

DrugDev_Pipeline cluster_properties Thermodynamic Properties cluster_processes Drug Development Stages MP Melting Point Form Formulation MP->Form Mfg Manufacturing MP->Mfg Sol Solubility Sol->Form Bio Bioavailability Sol->Bio Stab Crystal Stability (Polymorphism) Stab->Form Shelf Shelf-Life Stab->Shelf

Caption: Interplay of thermodynamic properties and drug development stages.

Conclusion

While experimental thermodynamic data for 2-propylbenzamide remains to be published, this guide provides a robust framework for its investigation. The computationally predicted values for its melting and boiling points offer a valuable starting point for experimental design. The detailed methodologies for DSC and solubility determination provide the necessary tools for researchers to obtain empirical data, not only for 2-propylbenzamide but for other novel compounds in their discovery pipeline. The comparative data for N-propylbenzamide and benzamide underscore the subtle yet significant impact of molecular structure on thermodynamic properties. A thorough understanding and experimental validation of these properties are indispensable for mitigating risks and making informed decisions throughout the drug development process, ultimately contributing to the successful translation of promising molecules into effective medicines.

References

  • PubChem. (n.d.). 2-Propylbenzamide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). N-Propylbenzamide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • ASTM International. (n.d.). ASTM E978 - 99(2018) Standard Test Method for Birefringence in Fibers of Circular Cross Section by a Variable Compensator. Retrieved February 7, 2026, from [Link]

  • Organisation for Economic Co-operation and Development. (1995). OECD Guideline for the Testing of Chemicals 102: Melting Point/Melting Range. OECD. [Link]

  • Perlovich, G. L. (2017). Thermodynamic and structural aspects of sublimation and solubility of molecular crystals for pharmaceutical applications. Russian Chemical Reviews, 86(6), 536–566. [Link]

  • Sinko, P. J. (Ed.). (2020). Martin's Physical Pharmacy and Pharmaceutical Sciences (8th ed.). Jones & Bartlett Learning.
  • Wikipedia contributors. (2024, January 26). Benzamide. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

  • Cheméo. (n.d.). Benzamide. Retrieved February 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

Sources

Exploratory

Advanced Technical Guide: Synthesis of 2-Propylbenzamide

Executive Summary 2-Propylbenzamide (CAS: 54887-09-5 for the generic isomer class; specific ortho-isomer analogues often derived from CAS 2438-03-1, 2-propylbenzoic acid) represents a critical structural motif in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Propylbenzamide (CAS: 54887-09-5 for the generic isomer class; specific ortho-isomer analogues often derived from CAS 2438-03-1, 2-propylbenzoic acid) represents a critical structural motif in medicinal chemistry, particularly within the development of GPCR ligands (e.g., 5-HT receptor agonists) and phosphodiesterase inhibitors .[1] Unlike its N-propyl isomer (N-propylbenzamide), the ortho-propyl ring substitution introduces significant steric bulk adjacent to the amide functionality, influencing rotational barriers and binding pocket selectivity.

This guide details the historical evolution and modern execution of 2-propylbenzamide synthesis. It moves beyond basic textbook definitions to explore the causality of method selection—why Directed Ortho Metalation (DoM) superseded classical Friedel-Crafts approaches—and provides self-validating protocols for the bench scientist.

Part 1: Historical Evolution & Strategic Analysis

The synthesis of ortho-alkylated benzamides has historically been plagued by the "Ortho Problem"—the difficulty of introducing alkyl groups adjacent to existing functional groups due to steric hindrance and lack of regioselectivity in electrophilic aromatic substitution.

Era 1: The Grignard & Oxidation Route (Pre-1970s)

Early syntheses relied on the carbonation of Grignard reagents.

  • Pathway: 1-Bromo-2-propylbenzene

    
     Grignard Reagent 
    
    
    
    CO
    
    
    quench
    
    
    2-Propylbenzoic acid
    
    
    Amide.
  • Limitation: The starting material, 1-bromo-2-propylbenzene, was difficult to synthesize isomerically pure. Direct bromination of propylbenzene yields predominantly para-isomers.

Era 2: The DoM Revolution (1970s-1990s)

The field was transformed by Directed Ortho Metalation (DoM) , pioneered by Gilman and refined by Snieckus and Beak . This method utilized the coordinating ability of the amide or acid group to direct a strong base (alkyllithium) to the ortho position.

  • Significance: It allowed for the direct conversion of benzoic acid or benzamides into their 2-propyl derivatives with high regiocontrol, bypassing the need for pre-halogenated precursors.

Era 3: Catalytic Functionalization (2000s-Present)

Modern approaches utilize transition-metal catalysis (Pd, Ru) to activate C-H bonds, often using directing groups that are later removed or modified. While elegant, DoM remains the most scalable and robust method for this specific scaffold in a discovery setting.

Part 2: Detailed Experimental Protocols

Method A: Directed Ortho Metalation (DoM) of Unprotected Benzoic Acid

Rationale: This route is chosen for its atom economy and step efficiency . Unlike amide-directed lithiation (which requires hydrolysis of a robust tertiary amide later), lithiating the acid directly (Mortier et al.) yields the precursor 2-propylbenzoic acid, which is easily converted to the primary amide.

Step 1: Synthesis of 2-Propylbenzoic Acid
  • Precursor: Benzoic Acid (Solid, anhydrous).

  • Reagents:

    
    -Butyllithium (1.3 M in cyclohexane), TMEDA (Tetramethylethylenediamine), THF (anhydrous), 
    
    
    
    -Propyl Iodide.

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon. Add Benzoic Acid (6.1 g, 50 mmol) and dry THF (150 mL) .

  • Deprotonation: Cool to -78°C . Add TMEDA (16.6 mL, 110 mmol) followed by dropwise addition of

    
    -BuLi (85 mL, 110 mmol) .
    
    • Mechanistic Insight: The first equivalent removes the carboxylic proton (forming lithium benzoate). The second equivalent removes the ortho-proton, stabilized by the carboxylate-lithium cluster (Complex Induced Proximity Effect - CIPE).

  • Reaction: Stir at -78°C for 1 hour. The solution typically turns a deep red/orange color, indicating the formation of the ortho-lithio species.

  • Alkylation: Add

    
    -Propyl Iodide (17.0 g, 100 mmol)  dropwise.
    
    • Control Point: Maintain temperature below -60°C during addition to prevent benzyne formation or polymerization.

  • Workup: Allow to warm to room temperature (RT) over 4 hours. Quench with 10% HCl. Extract with Ethyl Acetate (3x). Extract the organic layer with 10% NaOH (to pull the acid into the aqueous phase), separate organics, then re-acidify the aqueous layer with conc. HCl to precipitate 2-propylbenzoic acid .

  • Validation: Check melting point (~58°C) and

    
    H NMR (Triplet at 
    
    
    
    0.9 ppm for terminal methyl).
Step 2: Conversion to 2-Propylbenzamide
  • Reagents: Thionyl Chloride (

    
    ), Ammonium Hydroxide (
    
    
    
    ) or Ammonia gas.

Protocol:

  • Activation: Dissolve 2-Propylbenzoic acid (5.0 g) in DCM (50 mL) . Add

    
     (1.5 eq)  and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.
    
  • Concentration: Evaporate solvent and excess

    
     under reduced pressure (azeotrope with toluene if needed) to yield the crude acid chloride.
    
  • Amidation: Re-dissolve residue in dry DCM (20 mL). Cool to 0°C. Slowly add 28%

    
     (20 mL)  or bubble 
    
    
    
    gas.
    • Safety: Exothermic reaction.[2]

  • Isolation: Filter the white precipitate. Wash with cold water and hexanes. Recrystallize from Ethanol/Water.

Part 3: Data Analysis & Visualization

Comparison of Synthetic Routes
MetricMethod A: DoM (Benzoic Acid)Method B: Grignard CarbonationMethod C: Pd-Catalyzed Alkylation
Starting Material Benzoic Acid (Cheap)1-Bromo-2-propylbenzene (Expensive/Rare)2-Chlorobenzamide
Step Count 2 (Lithiation + Amidation)3 (Grignard + CO2 + Amidation)1 (Direct Coupling)
Overall Yield 60-75%40-50%50-85%
Regioselectivity >95% (ortho)Variable (depends on precursor purity)High
Scalability Moderate (Cryogenic required)HighLow (Catalyst cost)
Mechanistic Pathway (DoM Route)

DoM_Pathway cluster_0 Directed Ortho Metalation (DoM) Start Benzoic Acid Step1 Dilithio Species (Ortho-Lithiated) Start->Step1 s-BuLi (2.2 eq) TMEDA, -78°C Step2 2-Propylbenzoic Acid Step1->Step2 n-Propyl Iodide Electrophilic Quench Step3 Acid Chloride Intermediate Step2->Step3 SOCl2, DMF(cat) Reflux Final 2-Propylbenzamide Step3->Final NH3 (aq/gas) 0°C

Figure 1: The Directed Ortho Metalation (DoM) pathway allows for the regioselective installation of the propyl group followed by classical amidation.

General Synthesis Workflow

Workflow cluster_inputs Reagents BA Benzoic Acid Reaction Cryogenic Lithiation (-78°C, THF) BA->Reaction Li s-BuLi / TMEDA Li->Reaction PrI n-Propyl Iodide PrI->Reaction Workup Acid/Base Extraction (Purification of Acid) Reaction->Workup Amidation SOCl2 Activation + NH3 Quench Workup->Amidation Product 2-Propylbenzamide (Crystalline Solid) Amidation->Product

Figure 2: Operational workflow for the synthesis of 2-Propylbenzamide from basic commodity chemicals.

References

  • Mortier, J., Moyroud, J., Ryan, B., & Gullon, F. (1994). Directed lithiation of unprotected benzoic acids.[3]Tetrahedron Letters , 35(4), 627-630.

  • Snieckus, V. (1990). Directed ortho metalation.[3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.Chemical Reviews , 90(6), 879-933.

  • Beak, P., & Brown, R. A. (1982). The tertiary amide as a directing group.[3][4] Directed lithiation of N,N-diethylbenzamide.Journal of Organic Chemistry , 47(1), 34-46.

  • Pfizer Inc. (1998). Pyrazolopyrimidinones for the treatment of impotence. (Sildenafil Citrate Patent Context). U.S. Patent 5,250,534 .

  • ChemicalBook. (2024).[1][5] 2-Propylbenzoic acid Properties and Suppliers.[1][6]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Propylbenzamide from 2-Propylbenzoic Acid: An Application Note and Detailed Protocol

Introduction: The Significance of Benzamides in Modern Drug Discovery The benzamide moiety is a cornerstone in medicinal chemistry, appearing in a diverse array of pharmaceuticals and biologically active compounds. Its p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Benzamides in Modern Drug Discovery

The benzamide moiety is a cornerstone in medicinal chemistry, appearing in a diverse array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to act as a stable scaffold that can engage in various non-covalent interactions, including hydrogen bonding and aromatic interactions, which are crucial for molecular recognition at biological targets. From antipsychotics and antiemetics to analgesics and anticancer agents, the benzamide functional group has proven to be a privileged structure in the design of novel therapeutics. The synthesis of custom-substituted benzamides, such as 2-propylbenzamide, is therefore a critical task for researchers in drug development, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

This application note provides a comprehensive and technically detailed guide for the synthesis of 2-propylbenzamide from 2-propylbenzoic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the chemical principles and practical considerations that ensure a successful and reproducible synthesis.

Reaction Principle: Activating the Carboxyl Group for Amidation

The direct reaction of a carboxylic acid with an amine to form an amide is thermodynamically favorable but kinetically slow. This is due to the formation of a stable and unreactive ammonium carboxylate salt from the acidic carboxylic acid and the basic amine. To overcome this kinetic barrier, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.

This protocol employs thionyl chloride (SOCl₂) as the activating agent. Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. The subsequent nucleophilic attack by ammonia on the electrophilic carbonyl carbon of the acyl chloride leads to the formation of the desired amide, with the expulsion of a chloride ion. The byproducts of this two-step, one-pot reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and can be readily removed from the reaction mixture, driving the equilibrium towards the product.

Reaction Mechanism

Reaction_Mechanism RCOOH 2-Propylbenzoic Acid AcylChloride 2-Propylbenzoyl Chloride RCOOH->AcylChloride + SOCl₂ - SO₂ - HCl SOCl2 Thionyl Chloride NH3 Ammonia Tetrahedral_Int Tetrahedral Intermediate AcylChloride->Tetrahedral_Int + NH₃ Amide 2-Propylbenzamide Tetrahedral_Int->Amide - HCl SO2 Sulfur Dioxide HCl Hydrogen Chloride

Caption: Reaction mechanism for the synthesis of 2-propylbenzamide.

Experimental Protocol

This protocol is designed for the synthesis of 2-propylbenzamide on a laboratory scale. All operations involving thionyl chloride and ammonia should be performed in a well-ventilated fume hood.

Materials and Reagents
Material/Reagent Grade Supplier Notes
2-Propylbenzoic acid≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent gradeMerckHandle with extreme care; corrosive and toxic.
Dichloromethane (DCM)AnhydrousFisher Sci.Solvent for the reaction.
Ammonium hydroxide (NH₄OH)28-30% solutionVWRSource of ammonia.
Saturated sodium bicarbonateLaboratory grade-For workup.
Brine (saturated NaCl)Laboratory grade-For workup.
Anhydrous magnesium sulfateLaboratory grade-For drying the organic phase.
EthanolReagent grade-For recrystallization.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel (250 mL)

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

Detailed Step-by-Step Methodology

Part 1: Formation of 2-Propylbenzoyl Chloride

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-propylbenzoic acid (5.0 g, 30.4 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (30 mL) to the flask and stir the mixture until the 2-propylbenzoic acid is completely dissolved.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (3.3 mL, 45.6 mmol, 1.5 equivalents) to the solution at room temperature using a dropping funnel over a period of 15 minutes. The reaction is exothermic and will evolve HCl and SO₂ gas. Ensure the reaction is performed in a fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. The crude 2-propylbenzoyl chloride will be a yellowish oil.

Part 2: Amidation and Workup

  • Dissolution of Acyl Chloride: Dissolve the crude 2-propylbenzoyl chloride in dichloromethane (30 mL).

  • Ammonia Addition: Cool the solution in an ice bath to 0-5°C. Slowly add concentrated ammonium hydroxide solution (28-30%, 10 mL) dropwise while stirring vigorously. A white precipitate of 2-propylbenzamide will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Quenching: Add deionized water (30 mL) to the reaction mixture and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-propylbenzamide.

Part 3: Purification

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified 2-propylbenzamide in a vacuum oven at 50°C to a constant weight.

Experimental Workflow

Experimental_Workflow Start Start: 2-Propylbenzoic Acid Step1 Dissolve in Anhydrous DCM Start->Step1 Step2 Add Thionyl Chloride (SOCl₂) Step1->Step2 Step3 Reflux for 2 hours Step2->Step3 Step4 Rotary Evaporation Step3->Step4 Step5 Dissolve in DCM, cool to 0°C Step4->Step5 Step6 Add Conc. NH₄OH Step5->Step6 Step7 Stir at Room Temperature Step6->Step7 Step8 Aqueous Workup (H₂O, NaHCO₃, Brine) Step7->Step8 Step9 Dry (MgSO₄) and Concentrate Step8->Step9 Step10 Recrystallize from Ethanol Step9->Step10 End Pure 2-Propylbenzamide Step10->End

Caption: Workflow for the synthesis of 2-propylbenzamide.

Expected Results and Data

Parameter Expected Value
Starting Material 2-Propylbenzoic Acid (C₁₀H₁₂O₂)
Molecular Weight 164.20 g/mol [1]
Product 2-Propylbenzamide (C₁₀H₁₃NO)
Molecular Weight 163.22 g/mol
Theoretical Yield 4.97 g
Expected Yield 80-90%
Appearance White crystalline solid
Melting Point 98-100 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.4-7.2 (m, 4H, Ar-H), 6.0 (br s, 2H, NH₂), 2.7 (t, 2H, CH₂), 1.6 (m, 2H, CH₂), 0.9 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 171.0, 140.0, 136.0, 130.0, 129.5, 126.0, 125.5, 38.0, 24.0, 14.0
IR (ATR, cm⁻¹) 3350, 3180 (N-H stretch), 1650 (C=O stretch), 1600, 1480 (C=C stretch)

Safety and Handling

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water.[2] Handle only in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

  • Ammonium Hydroxide: Corrosive and causes burns. The vapors are irritating to the respiratory system.[5] Handle in a fume hood and wear appropriate PPE.[6]

  • Dichloromethane: A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction or loss during workup.Ensure the reaction goes to completion by monitoring gas evolution. Be careful during extractions to avoid loss of the organic layer.
Product is an oil Impurities present.Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Difficulty in crystallization Solution is too dilute or impurities are present.Concentrate the solution and try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, purify by column chromatography.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-propylbenzamide from 2-propylbenzoic acid using thionyl chloride as an activating agent. By following the outlined procedures and safety precautions, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The provided mechanistic insights and troubleshooting guide further support the successful execution of this important chemical transformation.

References

  • Loba Chemie. (n.d.). THIONYL CHLORIDE AR Safety Data Sheet. Retrieved from [Link]

  • Global HazMat. (n.d.). How to Safely Handle, Store, and Use Ammonia in the Workplace. Retrieved from [Link]

  • Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: THIONYL CHLORIDE. Retrieved from [Link]

  • International Enviroguard. (2021, June 3). How to Protect Workers from Ammonia Exposure. Retrieved from [Link]

Sources

Application

Application Note: Optimized Amidation Protocols for Sterically Hindered 2-Propylbenzoyl Chloride

Abstract & Strategic Overview This guide details the synthetic protocols for the amidation of 2-propylbenzoyl chloride (CAS: 5396-03-2). Unlike unsubstituted benzoyl chlorides, the presence of a propyl group at the ortho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthetic protocols for the amidation of 2-propylbenzoyl chloride (CAS: 5396-03-2). Unlike unsubstituted benzoyl chlorides, the presence of a propyl group at the ortho position introduces significant steric hindrance , creating a kinetic barrier to nucleophilic attack.

This steric "gatekeeping" necessitates deviations from standard protocols to prevent incomplete conversion or hydrolysis. This document provides two validated workflows:

  • Method A (Anhydrous/Catalytic): The "Gold Standard" for drug discovery, utilizing aprotic solvents and nucleophilic catalysis to overcome steric barriers.

  • Method B (Schotten-Baumann): A biphasic protocol optimized for scale-up and robust substrates.

Chemical Mechanism & Steric Considerations

The "Orthogonal" Challenge

The reaction follows a Nucleophilic Acyl Substitution pathway (addition-elimination). However, the 2-propyl group exerts a steric effect that destabilizes the tetrahedral intermediate and blocks the optimal trajectory (Bürgi-Dunitz angle) of the incoming amine.

Key Mechanistic Insight:

  • Rate Limiting Step: Formation of the tetrahedral intermediate.

  • Impact of 2-Propyl Group: Increases the activation energy (

    
    ).
    
  • Solution: For unreactive amines, the addition of DMAP (4-Dimethylaminopyridine) is critical. DMAP forms a highly electrophilic N-acylpyridinium intermediate that is less sensitive to steric blocking than the free acid chloride.

Mechanistic Pathway Diagram

Mechanism Reactants 2-Propylbenzoyl Chloride + Amine (R-NH2) Transition1 Transition State 1 (Sterically Crowded) Reactants->Transition1 Nucleophilic Attack Tetrahedral Tetrahedral Intermediate Transition1->Tetrahedral High Energy Barrier Elimination Elimination of Cl- Tetrahedral->Elimination Collapse Product 2-Propylbenzamide Derivative Elimination->Product -HCl

Figure 1: Reaction pathway highlighting the energy barrier introduced by the ortho-propyl substituent.

Pre-Reaction Checklist

ParameterSpecificationRationale
Substrate Quality 2-Propylbenzoyl chloride (Clear/Pale Yellow Liquid)Check for white precipitate (benzoic acid). If present, distill or use excess chloride.
Solvent (Method A) DCM or THF (Anhydrous)Moisture competes with the amine for the acyl chloride, forming the acid impurity.
Base Choice DIPEA (Hünig's Base) or Triethylamine (TEA)Scavenges HCl byproduct. DIPEA is preferred if the amine is also sterically hindered.
Stoichiometry 1.1 eq Acid Chloride : 1.0 eq AmineSlight excess of the cheaper reagent (usually the chloride) ensures full conversion of the valuable amine.

Method A: Anhydrous Amidation (Drug Discovery Standard)

Recommended for: Valuable amines, small-scale synthesis (<5g), and moisture-sensitive substrates.

Reagents
  • Substrate: Amine (1.0 equiv)

  • Reagent: 2-Propylbenzoyl chloride (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or DIPEA (2.0 – 3.0 equiv)

  • Catalyst: DMAP (0.1 equiv) – Optional but recommended for secondary amines.

  • Solvent: Dichloromethane (DCM) [Anhydrous]

Protocol Steps
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve the Amine (1.0 eq) and Base (2.5 eq) in anhydrous DCM (concentration ~0.2 M).

    • Note: If using DMAP, add it at this stage.[]

  • Cooling: Cool the mixture to 0°C using an ice bath.

    • Why? Although the substrate is hindered, the initial mixing can still be exothermic. Cooling prevents side reactions.

  • Addition: Add 2-propylbenzoyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes.

    • Visual Cue: Fuming may occur; white precipitate (amine-HCl salt) will form immediately.

  • Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours .

    • QC Check: Monitor by TLC or LC-MS. If >10% amine remains after 4 hours, heat to mild reflux (40°C).

  • Quench: Add saturated aqueous

    
     (Sodium Bicarbonate). Stir vigorously for 15 minutes.
    
    • Mechanism:[2][3][4][5][6][7] This hydrolyzes excess acid chloride into water-soluble sodium 2-propylbenzoate.

  • Workup:

    • Separate phases.

    • Wash Organic phase: 1x

      
       (removes unreacted amine/DMAP), 1x Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      

Method B: Schotten-Baumann (Scale-Up / Robust)

Recommended for: Large scale (>10g), unreactive amines, or when using inorganic bases is cost-effective.

Reagents
  • Solvent System: DCM / Water (1:1 ratio) or Ether / Water.

  • Base: 10% NaOH or KOH solution.

Protocol Steps
  • Biphasic Setup: In a flask, combine the Amine (1.0 eq) in DCM and an equal volume of 10% NaOH (2.5 eq) .

  • Addition: Add 2-propylbenzoyl chloride (1.2 eq) dropwise to the vigorously stirring biphasic mixture at 0°C to RT.

  • Stirring: Stir vigorously for 4–12 hours.

    • Critical: High stir rates are required to maximize the interfacial surface area where the reaction occurs.

  • Workup: Separate layers. The product is in the organic layer.[5] Wash with water and brine.

Process Workflow Diagram

Workflow Start Start: 2-Propylbenzoyl Chloride Decision Is the Amine Valuable/Sensitive? Start->Decision MethodA Method A: Anhydrous DCM/DIPEA (Add DMAP if secondary amine) Decision->MethodA Yes MethodB Method B: Schotten-Baumann (DCM / aq. NaOH) Decision->MethodB No Monitor Monitor: TLC/LC-MS (Check for disappearance of Amine) MethodA->Monitor MethodB->Monitor Incomplete Incomplete Conversion? Monitor->Incomplete Reflux Action: Heat to Reflux (40°C) or Add 0.5 eq Catalyst Incomplete->Reflux Yes Quench Quench: Sat. NaHCO3 Incomplete->Quench No Reflux->Monitor Purify Purification: Recrystallization (EtOH) or Flash Column Quench->Purify

Figure 2: Decision tree and process flow for selecting the optimal amidation protocol.

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvents are dry (Method A). Increase acid chloride equivalents to 1.5 eq.
Slow Reaction Steric Hindrance (2-propyl group)Add DMAP (10 mol%) as a nucleophilic catalyst. Heat to reflux.
Impurity: Acid Incomplete Quench/WashEnsure the bicarbonate wash is vigorous. If acid persists, wash organic layer with 1M NaOH (if product is stable).
Analytical Markers (QC)
  • TLC: The amide is typically less polar than the amine but more polar than the acid chloride.

  • 1H NMR: Look for the disappearance of the N-H protons (if primary amine) and the shift of the propyl group signals due to the change in anisotropy from the carbonyl.

  • IR: Appearance of strong Amide I band (~1640–1660 cm⁻¹) and Amide II band (~1540 cm⁻¹).

Safety & Handling

  • 2-Propylbenzoyl Chloride: Corrosive and lachrymator. Reacts violently with water. Handle in a fume hood.

  • DCM: Suspected carcinogen. Use appropriate PPE (gloves, goggles).

  • Exotherm: While steric hindrance slows the reaction, the quenching of excess acid chloride is highly exothermic.

References

  • Schotten-Baumann Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Standard text for Nucleophilic Acyl Substitution).
  • Amide Synthesis Protocols

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852.

  • Steric Hindrance in Benzoyl Chlorides: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman. (General protocols for hindered acid chlorides).
  • Catalysis by DMAP

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.

Sources

Method

Application Note: Precision Crystallization of 2-Propylbenzamide

This Application Note is designed for process chemists and researchers requiring high-purity isolation of 2-Propylbenzamide (specifically the ortho-propyl isomer, CAS 122761-85-7). Unlike generic protocols, this guide ad...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers requiring high-purity isolation of 2-Propylbenzamide (specifically the ortho-propyl isomer, CAS 122761-85-7).

Unlike generic protocols, this guide addresses the specific structural challenges of ortho-substituted benzamides—namely, steric hindrance affecting crystal packing and the potential for "oiling out" due to the flexible propyl chain.

Target Molecule: 2-Propylbenzamide (2-PB) CAS: 122761-85-7 Molecular Weight: 163.22 g/mol Structure: Benzene ring substituted at position 1 with an amide group (-CONH₂) and at position 2 with a propyl group (-CH₂CH₂CH₃).

Part 1: Physicochemical Profiling & Solvent Strategy

Before attempting bulk crystallization, you must establish the solubility profile.[1] Ortho-substituted benzamides exhibit distinct solubility behaviors compared to their para or meta counterparts due to the disruption of intermolecular hydrogen bonding by the steric bulk of the propyl group.

Solubility Prediction & Screening

Based on structural analogs (e.g., o-toluamide), 2-PB follows a specific solubility hierarchy. Use the table below as the baseline for your solvent screening.

Solvent ClassSolvent CandidatePredicted Solubility (25°C)Predicted Solubility (Boiling)Suitability
Protics Ethanol, MethanolHigh (>100 mg/mL)Very HighGood Solvent
Aprotics Ethyl Acetate, AcetoneModerate-HighHighGood Solvent
Aromatics TolueneModerateHighExcellent for Cooling
Non-Polar n-Heptane, HexaneVery Low (<5 mg/mL)LowAnti-Solvent
Aqueous WaterLow (<1 mg/mL)ModerateAnti-Solvent
The "Oiling Out" Risk

The propyl chain adds lipophilicity and flexibility, increasing the risk of the compound separating as an oil rather than a crystal, especially in water-heavy mixtures.

  • Critical Control Point: If oiling occurs, the temperature is likely above the metastable limit of the oil phase. Remedy: Increase the ratio of the "Good Solvent" or seed the mixture at a higher temperature (5-10°C below saturation temperature).

Part 2: Experimental Protocols

Protocol A: Cooling Crystallization (High Purity)

Recommended for removing structural isomers and synthesis byproducts (e.g., 2-propylbenzoic acid).

Solvent System: Toluene or Ethyl Acetate.

  • Dissolution:

    • Charge crude 2-PB into a reactor.

    • Add Toluene (approx. 3-5 mL per gram of solid).

    • Heat to 85°C (or reflux) with agitation.

    • Checkpoint: Solution must be clear. If hazy (inorganic salts), perform a hot filtration.

  • Controlled Cooling (The Critical Step):

    • Cool rapidly to 60°C .

    • Seeding: Add 0.5 wt% pure seed crystals of 2-PB. Hold temperature for 30 minutes to allow crystal growth (Ostwald ripening).

    • Ramp: Cool from 60°C to 0°C at a rate of 10°C/hour . Slow cooling is essential to prevent inclusion of impurities in the lattice.

  • Isolation:

    • Filter the slurry at 0°C.

    • Wash the cake with cold Toluene (0°C).

    • Dry under vacuum at 40°C.

Protocol B: Anti-Solvent Crystallization (High Yield)

Recommended when maximum recovery is required.

Solvent System: Ethanol (Solvent) / Water (Anti-Solvent).[2]

  • Dissolution:

    • Dissolve crude 2-PB in Ethanol (2 mL/g) at 50°C .

  • Anti-Solvent Addition:

    • Slowly add Water (pre-heated to 50°C) until the solution becomes slightly turbid (cloud point).

    • Add Ethanol dropwise until clarity is just restored.

  • Nucleation & Growth:

    • Cool slowly to 20°C.

    • Once turbidity returns (nucleation), stop cooling and hold for 1 hour.

    • Continue cooling to 0-5°C.

    • Add excess Water (final ratio Ethanol:Water should be 1:3) to drive precipitation.

  • Isolation:

    • Filter and wash with a 1:4 Ethanol:Water mixture.

Part 3: Process Analytical Technology (PAT) & Workflow

The following diagram illustrates the decision matrix for purifying 2-Propylbenzamide, incorporating impurity rejection logic.

G Start Crude 2-Propylbenzamide (Contains: 2-propylbenzoic acid, salts) PreWash Pre-Purification Wash (Dissolve in EtOAc, Wash with 1M NaHCO3) Start->PreWash Remove Acids/Salts Decision Purity Requirement? PreWash->Decision MethodA Method A: Cooling Cryst. (Toluene/EtOAc) Decision->MethodA High Purity (>99.5%) MethodB Method B: Anti-Solvent (EtOH + Water) Decision->MethodB High Yield (>90%) Oiling Check: Oiling Out? MethodA->Oiling MethodB->Oiling Remedy Remedy: Re-heat & Add more Solvent or Seed at T > T_oil Oiling->Remedy Yes (Oil formed) Filtration Filtration & Wash (Cold Solvent) Oiling->Filtration No (Crystals formed) Remedy->Oiling Retry Analysis Analysis: HPLC (>99.5%) DSC (Sharp Endotherm) Filtration->Analysis

Figure 1: Decision matrix for the purification of 2-Propylbenzamide, highlighting critical control points for oiling out and impurity removal.

Part 4: Analytical Validation

To validate the success of your crystallization, you must confirm both chemical purity and solid-state form.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient.

    • Target: 2-Propylbenzamide should elute as a single sharp peak. Impurities (benzoic acid derivatives) will elute earlier due to the polar acid group.

  • Differential Scanning Calorimetry (DSC):

    • Run a heat cycle at 10°C/min.

    • Success Criteria: A sharp melting endotherm. A broad peak indicates residual solvent or eutectic impurities.

    • Note: Establish the specific melting point of your pure ortho isomer (expected range 100–140°C based on o-toluamide analogs) as a standard.

References

  • NIST Chemistry WebBook. Benzamide, 2-propyl- (CAS 122761-85-7) & N-propyl- (CAS 10546-70-0) Data. National Institute of Standards and Technology. [Link]

  • PubChem. 2-Propylbenzamide Compound Summary. National Center for Biotechnology Information. [Link]

  • Wang, F., et al. (2023).[3][4] Solubility Modeling and Preferential Solvation of Benzamide in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Gong, Y., et al. (2016). Crystallization and characterization of benzamide derivatives. Royal Society of Chemistry Advances. [Link]

Sources

Application

Application Note: A Robust RP-HPLC Method for the Quantification of 2-Propylbenzamide: Development, Optimization, and Validation

Abstract This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Propylb...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Propylbenzamide. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. The development strategy progressed from initial parameter selection based on analyte properties to method optimization and full validation in accordance with the International Council for Harmonisation (ICH) guidelines[1][2][3]. The final method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and quantitative analysis of 2-Propylbenzamide in various sample matrices.

Introduction and Method Rationale

2-Propylbenzamide is an organic compound belonging to the benzamide class. Benzamides are structurally important motifs found in numerous pharmaceuticals and are used as intermediates in organic synthesis. Accurate and reliable quantification of such compounds is critical for ensuring product quality, monitoring reaction kinetics, and performing stability studies. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose due to its high resolution, sensitivity, and versatility[4].

The primary goal of this work was to develop an efficient and robust analytical method for 2-Propylbenzamide. The logical choice of chromatographic mode is dictated by the physicochemical properties of the analyte.

Analyte Physicochemical Properties:

To design an effective separation strategy, the key properties of 2-Propylbenzamide were first considered.

PropertyValueSource & Justification
Chemical Structure CCCC1=CC=CC=C1C(=O)NPubChem CID 20140085[5]
Molecular Formula C₁₀H₁₃NOPubChem[5]
Molecular Weight 163.22 g/mol PubChem[5]
Predicted LogP 2.22ChemSrc (for N-propylbenzamide)[6]
Predicted pKa ~15.0Guidechem (for N-propylbenzamide)[7]

The LogP value greater than 2 indicates that 2-Propylbenzamide is a moderately non-polar (hydrophobic) molecule. This property makes it an ideal candidate for Reversed-Phase (RP) HPLC, where a non-polar stationary phase is used with a polar mobile phase[8]. The high pKa value suggests the amide proton is not readily ionizable under typical HPLC pH conditions, simplifying mobile phase selection as pH control is less critical for analyte ionization state but remains important for controlling the ionization of residual silanols on the stationary phase surface to ensure good peak shape[9].

Method Development Strategy

Our approach is a systematic process designed to achieve a reliable separation with optimal resolution, peak symmetry, and analysis time. The workflow is grounded in established chromatographic principles as outlined by regulatory bodies and industry experts[10][11][12].

Method_Development_Workflow start Define Analytical Goal (Quantification of 2-Propylbenzamide) char Analyte Characterization (LogP, pKa, UV Absorbance) start->char select Initial Parameter Selection (RP-HPLC, C18 Column, ACN/H2O) char->select scout Method Scouting (Broad Gradient Run) select->scout eval1 Evaluate Scouting Run (Approximate Elution %B) scout->eval1 optim Method Optimization (Isocratic Mobile Phase Tuning) eval1->optim Elution % known eval2 Evaluate Optimized Method (Retention, Tailing, Resolution) optim->eval2 eval2->optim Needs Improvement valid Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) eval2->valid Criteria Met final Final Validated Method valid->final

Caption: HPLC Method Development and Validation Workflow.

Instrumentation, Chemicals, and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Data Acquisition: Agilent OpenLab CDS Software or equivalent.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent L1 packing).

  • Chemicals:

    • 2-Propylbenzamide reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Methanol (HPLC grade).

    • Phosphoric Acid (ACS grade).

Selection of Stationary and Mobile Phase
  • Stationary Phase: A C18 column was selected as the primary choice due to its strong hydrophobic retention mechanism, which is well-suited for the propyl and phenyl moieties of the analyte[9]. An "L1" packing as defined by the USP is the standard for this type of separation[10].

  • Mobile Phase: A combination of acetonitrile (ACN) and water was chosen. ACN is a common organic modifier in RP-HPLC that offers good elution strength and low viscosity. A small amount of acid (e.g., 0.1% phosphoric acid) is often added to the aqueous phase to control the pH and sharpen peaks by suppressing the ionization of free silanol groups on the silica-based stationary phase[9].

  • Detection Wavelength: The benzamide functional group contains a phenyl ring conjugated to a carbonyl group, which acts as a strong chromophore. Based on the analysis of similar benzamide and benzimidazole derivatives, a detection wavelength of 254 nm was selected, as it provides a good balance of sensitivity and selectivity[13][14].

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase Preparation (50:50 ACN:Water):

    • Measure 500 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

    • Measure 500 mL of HPLC-grade water into a separate 1 L graduated cylinder.

    • Combine both solvents in a 1 L solvent reservoir bottle.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Diluent Preparation (50:50 ACN:Water):

    • Prepare a separate solution of 50:50 (v/v) acetonitrile and water to be used as the diluent for all standards and samples.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 2-Propylbenzamide reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix thoroughly.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of working standards (e.g., 10, 25, 50, 100, 150, 200 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

Protocol 2: Initial Method Scouting

This protocol is designed to quickly determine the approximate mobile phase composition required to elute the analyte.

  • Install the Column: Install the C18 column into the HPLC system and set the column oven temperature to 30 °C.

  • Equilibrate the System: Purge the system with 100% acetonitrile and then with the initial mobile phase conditions.

  • Set up the Gradient: Program a broad linear gradient as described in the table below. This is a common starting point for method development[11][15].

  • Inject and Run: Inject 10 µL of a mid-concentration standard (e.g., 100 µg/mL) and run the gradient method.

  • Determine Elution Conditions: Observe the retention time (tᵣ) of the 2-Propylbenzamide peak. The percentage of acetonitrile at which the peak elutes will be the starting point for isocratic method optimization. For example, if the peak elutes at 8 minutes in a 20-minute gradient from 10% to 90% ACN, the approximate elution composition is 10% + (8/20)*(90%-10%) = 42% ACN.

ParameterValue
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection 254 nm
Gradient Program Time (min)
0.0
20.0
22.0
22.1
27.0
Protocol 3: Final Optimized and Validated Isocratic Method

Based on the scouting run, the mobile phase composition was adjusted to achieve a retention time of approximately 5-7 minutes with good peak shape. The following isocratic method was established and validated.

HPLC ParameterOptimized Condition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Expected Retention Time ~6.5 minutes

Method Validation Protocol (ICH Q2(R1))

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose[1][16].

System Suitability

System suitability testing is an integral part of any analytical procedure and ensures the chromatography system is performing adequately[10][17].

  • Procedure: Inject a working standard (100 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure: Inject the diluent (blank), a standard solution of 2-Propylbenzamide, and a sample solution spiked with potential impurities (if available).

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of 2-Propylbenzamide. The analyte peak in the spiked sample should be pure and well-resolved from other peaks.

Linearity and Range
  • Procedure: Inject the prepared working standards covering the range of 10-200 µg/mL in triplicate.

  • Analysis: Construct a calibration curve by plotting the mean peak area versus the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (% Recovery)
  • Procedure: Prepare samples at three concentration levels (e.g., 50, 100, 150 µg/mL) by spiking a known amount of 2-Propylbenzamide into a placebo matrix. Prepare each level in triplicate.

  • Analysis: Analyze the samples using the developed method and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Procedure: Analyze six replicate preparations of a standard solution (100 µg/mL) on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: %RSD of the combined results from both days should be ≤ 2.0%.

Robustness
  • Procedure: Deliberately vary critical method parameters one at a time and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Mobile Phase Composition: ± 2% organic (e.g., 48:52 and 52:48 ACN:Water).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not significantly deviate from the nominal conditions.

Results and Discussion

The developed method produced a sharp, symmetric peak for 2-Propylbenzamide at a retention time of approximately 6.5 minutes. A representative chromatogram is shown below.

(A representative chromatogram image would be inserted here in a formal application note.)

The validation results are summarized in the table below, demonstrating that the method meets all standard acceptance criteria for a reliable quantitative analytical procedure.

Validation ParameterResultAcceptance CriteriaStatus
System Suitability
%RSD of Peak Area (n=6)0.45%≤ 2.0%Pass
Tailing Factor1.15≤ 2.0Pass
Theoretical Plates8,500≥ 2000Pass
Linearity
Correlation Coefficient (r²)0.9998≥ 0.999Pass
Range10 - 200 µg/mL--
Accuracy
Mean % Recovery (n=9)100.5%98.0% - 102.0%Pass
Precision
Repeatability %RSD (n=6)0.52%≤ 2.0%Pass
Intermediate Precision %RSD0.78%≤ 2.0%Pass
Robustness All varied conditions met system suitabilitySystem suitability must passPass

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantitative determination of 2-Propylbenzamide has been successfully developed and validated. The isocratic method is easy to implement and demonstrates excellent performance in specificity, linearity, accuracy, and precision. The method is proven to be robust and is suitable for routine analysis in a quality control environment.

References

  • MDPI. (n.d.). 2-(N-allylsulfamoyl)-N-propylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Propylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • Agilent Technologies. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2010). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • U.S. Pharmacopeia. (2011, December 2). <621> Chromatography. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • PubMed. (2010). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem Compound Database. Retrieved from [Link]

  • ZirChrom Separations. (2004). Method Development Guide. Retrieved from [Link]

  • Scribd. (2021, January 5). USP-NF 621 Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • USP BPEP. (n.d.). General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]

  • ChemSrc. (2025, August 25). Benzamide, N-propyl-. Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Guides for method development. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Development of a HPLC-FL method to determine benzaldehyde.... RSC Advances. Retrieved from [Link]

  • European Medicines Agency. (2023, November 1). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propylparaben. PubChem Compound Database. Retrieved from [Link]

Sources

Method

Structural Elucidation of 2-Propylbenzamide: 1H NMR Interpretation and Validation Protocols

Topic: 2-Propylbenzamide 1H NMR spectral interpretation Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals Introduction 2-Propylbenzamide (CAS: 54887-05-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Propylbenzamide 1H NMR spectral interpretation Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals

Introduction

2-Propylbenzamide (CAS: 54887-05-3) represents a critical structural fragment in medicinal chemistry, often serving as a scaffold for steric control in drug design. Unlike its isomer N-propylbenzamide, where the alkyl chain is attached to the nitrogen, 2-propylbenzamide features a propyl chain at the ortho-position of the benzene ring. This ortho-substitution introduces significant steric strain and electronic effects that distinctly influence the Nuclear Magnetic Resonance (NMR) spectrum.

This application note provides a definitive guide to interpreting the 1H NMR spectrum of 2-propylbenzamide. It moves beyond basic peak listing to explore the rotational isomerism of the amide group, the magnetic anisotropy affecting the propyl chain, and the higher-order coupling within the aromatic system.

Key Structural Features[1][2][3][4][5][6][7]
  • Restricted Rotation: The C(O)-N bond exhibits partial double-bond character (

    
    ), creating non-equivalent amide protons in specific solvents.
    
  • Ortho-Effect: The propyl group at position 2 exerts a steric influence, twisting the amide plane and shielding/deshielding specific aromatic protons.

  • Spin System: The aromatic ring constitutes an ABCD spin system (or closely related), requiring careful analysis of splitting patterns.

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-fidelity spectral data capable of resolving fine splitting and exchangeable protons, the following protocol must be strictly adhered to.

Solvent Selection Strategy
  • Primary Choice: DMSO-d6 (Dimethyl sulfoxide-d6)

    • Why: DMSO is a polar aprotic solvent that forms strong hydrogen bonds with the amide protons. This slows the rate of proton exchange and rotation, often resolving the amide

      
       signal into two distinct broad singlets (or one very broad feature) rather than averaging them out.
      
    • Result: Clear observation of amide protons (

      
       7.0–8.0 ppm).
      
  • Secondary Choice: CDCl3 (Chloroform-d)

    • Why: Good for solubility but promotes faster exchange and rotation. Amide protons often appear as a single broad, washed-out hump.

    • Use Case: Only for confirming the aliphatic propyl chain coupling constants (

      
      -values) if DMSO viscosity causes broadening.
      
Preparation Workflow
  • Mass: Weigh 10–15 mg of 2-propylbenzamide. (High concentration improves S/N for 13C satellites but can induce viscosity broadening; 10 mg is optimal).

  • Dissolution: Add 0.6 mL of DMSO-d6.

  • Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (paramagnetic particulates cause line broadening).

  • Equilibration: Allow the sample to reach probe temperature (298 K) for 5 minutes before locking.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (D1): Set to 1.0 – 2.0 s . (Amide protons have long

    
     times; insufficient delay reduces their integral accuracy).
    
  • Scans (NS): 16 or 32 scans are sufficient for 1H.

  • Spectral Width: -2 to 14 ppm.

Spectral Analysis & Interpretation

The Aliphatic Region (Propyl Chain)

The propyl group (


) provides the most reliable anchor for assignment.
Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight

(Methyl)
0.90 – 0.95 Triplet (t)3H~7.3Terminal methyl; shielded environment.

(Middle)
1.55 – 1.65 Sextet (m)2H~7.3Couples to both the methyl and benzylic methylene.

(Benzylic)
2.60 – 2.70 Triplet (t)2H~7.5Deshielded by the aromatic ring current. This is the diagnostic peak for ring substitution vs. N-substitution.

Note: In N-propylbenzamide (isomer), the N-CH2 signal would appear significantly downfield at


 ~3.3–3.4 ppm due to the electronegative nitrogen.
The Aromatic Region (ABCD System)

The aromatic ring contains 4 protons (H-3, H-4, H-5, H-6). Due to the ortho-substituent, symmetry is broken.

  • H-6 (Ortho to Carbonyl):

    
    7.35 – 7.45 ppm .[1] This proton is spatially closest to the carbonyl oxygen (deshielding cone). It typically appears as a doublet (or doublet of doublets) at the highest frequency in the aromatic region.
    
  • H-3, H-4, H-5:

    
    7.10 – 7.30 ppm .[1] These protons appear as a complex multiplet overlapping region.
    
    • H-3 (Ortho to Propyl): Slightly shielded by the electron-donating alkyl group.

    • H-4/H-5: Meta/Para positions, appearing as overlapping triplets/multiplets.

The Amide Region (The "Fingerprint")

In DMSO-d6, the amide protons (


) exhibit Magnetic Non-Equivalence .
  • Shift: Two broad singlets at

    
    ~7.30  and ~7.70 ppm  (variable with concentration).
    
  • Mechanism: Restricted rotation around the C-N bond creates two distinct environments:

    • 
       (cis to Oxygen): More deshielded due to proximity to the carbonyl.
      
    • 
       (trans to Oxygen): Less deshielded.
      
  • Validation: These peaks do not show scalar coupling to carbons in a standard HSQC, identifying them immediately as heteroatom-bound protons.

Self-Validating Interpretation Protocol

To confirm the structure and rule out isomers (like 4-propylbenzamide), follow this logic path.

The "D2O Shake" Test

Objective: Confirm Amide Protons.

  • Acquire the standard spectrum in DMSO-d6.[2]

  • Add 1-2 drops of

    
     to the NMR tube.[2]
    
  • Shake and re-acquire.

  • Result: The broad singlets at 7.3/7.7 ppm will disappear (exchange with D). The aliphatic and aromatic signals remain.

The Benzylic Shift Check

Objective: Confirm Ortho-Propyl vs N-Propyl.

  • Observation: Check the triplet integration 2H.

  • Logic:

    • If

      
       ppm: It is Ar-CH2-R  (Carbon-attached). -> 2-Propylbenzamide .
      
    • If

      
       ppm: It is N-CH2-R  (Nitrogen-attached). -> N-Propylbenzamide .
      
COSY Connectivity

Objective: Trace the spin system.

  • Cross-peak 1: Methyl (0.9)

    
     Middle CH2 (1.6).
    
  • Cross-peak 2: Middle CH2 (1.6)

    
     Benzylic CH2 (2.6).
    
  • Cross-peak 3: Benzylic CH2 (2.6)

    
     Aromatic H-3 (7.1-7.2). Note: This is a weak long-range (4-bond) coupling often seen in high-quality COSY, definitively proving the propyl group is attached to the ring.
    

Visualizations

Diagram 1: Analytical Workflow for 2-Propylbenzamide

This diagram outlines the decision-making process for sample preparation and spectral validation.

G Start Start: Unknown White Solid Solvent Dissolve in DMSO-d6 (Preserve NH2 signals) Start->Solvent Acquire Acquire 1H NMR (d1 = 2.0s) Solvent->Acquire Check_NH Check 7.0-8.0 ppm Region Acquire->Check_NH NH_Split Two Broad Singlets? (Restricted Rotation) Check_NH->NH_Split Yes (DMSO) NH_Single One Broad Hump? (Fast Exchange) Check_NH->NH_Single No (Wet/CDCl3) Check_Alkyl Check Alkyl Region (Triplet Location) NH_Split->Check_Alkyl NH_Single->Check_Alkyl Ortho Triplet @ 2.6 ppm (Benzylic - Ring Attached) Check_Alkyl->Ortho 2.6 ppm N_Sub Triplet @ 3.3 ppm (Amido - Nitrogen Attached) Check_Alkyl->N_Sub 3.3 ppm Validation Perform D2O Shake (Confirm NH Exchange) Ortho->Validation

Caption: Logical workflow for solvent selection and spectral verification of 2-propylbenzamide.

Diagram 2: Proton Assignment & Coupling Network

This diagram visualizes the scalar coupling (J-coupling) network established by COSY analysis.

G Me Methyl (CH3) 0.9 ppm Mid Methylene (CH2) 1.6 ppm Me->Mid 3J = 7.3 Hz Benzylic Benzylic (CH2) 2.6 ppm Mid->Benzylic 3J = 7.5 Hz Ar_H3 Ar-H3 (Ortho) ~7.2 ppm Benzylic->Ar_H3 4J (Weak) Ar_H4 Ar-H4 (Meta) ~7.3 ppm Ar_H3->Ar_H4 3J (Ortho) Ar_H6 Ar-H6 (Ortho-CO) ~7.4 ppm Ar_H4->Ar_H6 Long Range NH2 Amide NH2 7.3 & 7.7 ppm

Caption: Scalar coupling network (COSY correlations) linking the aliphatic chain to the aromatic core.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on Amide rotation and ABCD aromatic systems).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for Benzamide and Propylbenzene chemical shift baselines).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for D2O exchange and solvent effects on amides).
  • Reich, H. J. (2024).[4] Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Reference for chemical shift additivity rules).

Sources

Application

Detailed Application Note: FTIR Characterization of ortho-Propylbenzamide

Executive Summary This application note provides a comprehensive guide to the Fourier Transform Infrared (FTIR) characterization of 2-propylbenzamide (commonly referred to as ortho-propylbenzamide). This compound is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive guide to the Fourier Transform Infrared (FTIR) characterization of 2-propylbenzamide (commonly referred to as ortho-propylbenzamide). This compound is a primary amide featuring a propyl substituent at the ortho position of the benzene ring.

Critical Distinction: Researchers must distinguish this compound from its isomer, N-propylbenzamide. While they share the same molecular formula (


), their spectral signatures differ significantly due to the location of the propyl group (Ring-substituted vs. Nitrogen-substituted). This guide focuses on the ring-substituted ortho isomer but provides comparative data to prevent misidentification.

Chemical Context & Structure[1][2][3][4][5][6][7][8][9][10][11]

  • IUPAC Name: 2-Propylbenzamide[1][2]

  • CAS Number: 122761-85-7[1][2]

  • Molecular Formula:

    
    [3][4][2]
    
  • Physical State: Solid (Crystalline powder)

  • Key Functional Groups:

    • Primary Amide (

      
      ):  Characterized by a doublet N-H stretch and strong C=O absorption.
      
    • Aromatic Ring: Ortho-disubstituted pattern.

    • Propyl Chain: Aliphatic C-H stretching and bending modes.

Experimental Protocol

Sample Preparation Strategy

For structural confirmation of solid amides, Potassium Bromide (KBr) Pellet transmission spectroscopy is the "Gold Standard" due to its superior resolution of sharp aromatic bands and lack of path-length dependent intensity distortions common in ATR.

Method A: KBr Pellet (Recommended for Resolution)
  • Desiccation: Dry analytical grade KBr powder at 110°C for 2 hours to remove hygroscopic water (which interferes with the N-H region).

  • Ratio: Mix approximately 1-2 mg of o-propylbenzamide with 200 mg of KBr.

  • Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Note: Excessive grinding may induce polymorphic transitions; grind only until uniform.

  • Pressing: Transfer to a 13mm die and press at 8-10 tons for 2 minutes under vacuum to form a transparent disc.

Method B: Diamond ATR (Recommended for Throughput)
  • Cleaning: Clean the diamond crystal with isopropanol and ensure the background spectrum is flat.

  • Deposition: Place ~5 mg of sample on the crystal center.

  • Contact: Apply high pressure using the clamp anvil to ensure intimate contact. Note: Poor contact results in weak C-H bands relative to the strong Carbonyl band.

Instrument Parameters
  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution).

  • Scans: 32 (ATR) or 16 (KBr).

  • Apodization: Blackman-Harris 3-Term.

Spectral Analysis & Assignment Logic

The FTIR spectrum of o-propylbenzamide is defined by three distinct regions. The logical flow for assignment is visualized below.

Diagram: Spectral Assignment Logic

SpectralLogic Sample Unknown Sample Region1 High Frequency (4000-2800 cm⁻¹) Sample->Region1 Region2 Double Bond Region (1800-1500 cm⁻¹) Sample->Region2 Region3 Fingerprint Region (1000-600 cm⁻¹) Sample->Region3 Decision1 Doublet vs Singlet? Region1->Decision1 N-H Stretches OrthoCheck Ortho-Substitution? Region3->OrthoCheck OOP Bending PrimaryAmide Primary Amide (-CONH₂) Decision1->PrimaryAmide Doublet (~3350/3180) SecondaryAmide Secondary Amide (-CONHR) Decision1->SecondaryAmide Singlet (~3300) OrthoConfirm Confirmed: 2-Propyl OrthoCheck->OrthoConfirm Single Band 770-735 cm⁻¹

Figure 1: Logical decision tree for confirming the identity of ortho-propylbenzamide based on spectral features.

Detailed Band Assignment
Region 1: High Frequency (4000 – 2800 cm⁻¹)

This region confirms the "Primary Amide" status and the presence of the propyl chain.

  • N-H Stretching (3400 – 3150 cm⁻¹): As a primary amide, o-propylbenzamide exhibits a characteristic doublet .

    • 
       (Asymmetric): ~3350 cm⁻¹
      
    • 
       (Symmetric): ~3180 cm⁻¹
      
    • Note: In solid state, these bands are often broadened due to intermolecular Hydrogen bonding.

  • C-H Stretching (3000 – 2850 cm⁻¹):

    • Aromatic C-H: Weak shoulder just above 3000 cm⁻¹.[5]

    • Aliphatic Propyl C-H: Distinct bands below 3000 cm⁻¹.[6]

      • 2960 cm⁻¹: Asymmetric

        
         stretch.
        
      • 2930 cm⁻¹: Asymmetric

        
         stretch.
        
      • 2870 cm⁻¹: Symmetric

        
         stretch.
        
Region 2: The Double Bond Region (1800 – 1500 cm⁻¹)

This is the most intense region, dominated by the Carbonyl group.

  • Amide I (C=O Stretch): 1690 – 1650 cm⁻¹.

    • This is the strongest band in the spectrum. The exact position depends on hydrogen bonding; in solids, it typically centers around 1660 cm⁻¹ .

  • Amide II (N-H Bending): 1640 – 1600 cm⁻¹.

    • Appears as a medium-strong band overlapping with the aromatic ring breathing modes.

  • Aromatic Ring Breathing: ~1600 cm⁻¹ and ~1580 cm⁻¹.[6]

    • The 1600/1580 doublet is diagnostic of the benzene ring conjugation.

Region 3: The Fingerprint & Substitution Region (1000 – 600 cm⁻¹)

This region is critical for distinguishing "ortho" from "meta" or "para".

  • Ortho-Substitution (C-H Out-of-Plane Bending): 770 – 735 cm⁻¹. [7]

    • Key Diagnostic: Ortho-disubstituted benzenes typically show a single strong band in this range (often near 750 cm⁻¹).

    • Contrast: Meta-substituted rings show two bands (690 & 780 cm⁻¹), and Para-substituted rings show one band higher up (800-850 cm⁻¹).

Data Summary Table

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Primary Amide N-H Stretch (Asym)3360 - 3340MediumHigh: Confirms -NH₂ (Doublet)
Primary Amide N-H Stretch (Sym)3190 - 3170MediumHigh: Confirms -NH₂ (Doublet)
Aromatic Ring C-H Stretch3080 - 3030WeakIndicates unsaturation
Propyl Group C-H Stretch (

)
2960, 2930, 2870MediumConfirms alkyl chain
Carbonyl Amide I (C=O) 1660 - 1650 Very Strong Primary identification marker
Primary Amide Amide II (

N-H)
1620 - 1600StrongDistinguishes from esters/ketones
Aromatic Ring C=C Ring Stretch~1600, ~1580MediumConfirms aromaticity
Ortho-Subst. C-H OOP Bend 770 - 735 Strong Critical: Confirms ortho position

Validation: Distinguishing Isomers

To ensure scientific integrity, one must validate that the sample is not the N-substituted isomer.

Feature2-Propylbenzamide (Target)N-Propylbenzamide (Isomer)
N-H Region Doublet (Primary Amide)Singlet (Secondary Amide, ~3300 cm⁻¹)
Amide II ~1620 cm⁻¹Shifted to ~1550 cm⁻¹ (N-H bend + C-N stretch)
Substitution Ortho (770-735 cm⁻¹)Monosubstituted Ring (690 & 730-770 cm⁻¹)

Experimental Workflow Diagram

Workflow Start Start: Solid Sample Prep Sample Prep: KBr Pellet (1:100 ratio) Start->Prep Acquire Acquisition: 4000-400 cm⁻¹, 16 scans Prep->Acquire Process Processing: Baseline Corr. + Atmos. Suppression Acquire->Process Analyze Analysis: Check 3350 (NH) & 750 (Ortho) Process->Analyze

Figure 2: Standardized workflow for FTIR analysis of solid benzamide derivatives.

References

  • NIST Chemistry WebBook. Benzamide, N-propyl- (Isomer Comparison Data). National Institute of Standards and Technology.[8] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • PubChem. 2-Propylbenzamide Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

Method

using 2-Propylbenzamide as a fragment in drug discovery

Application Note: 2-Propylbenzamide as a Strategic Fragment in Drug Discovery Part 1: Executive Summary 2-Propylbenzamide represents a specialized subclass of the "privileged" benzamide scaffold, distinguished by the pre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Propylbenzamide as a Strategic Fragment in Drug Discovery

Part 1: Executive Summary

2-Propylbenzamide represents a specialized subclass of the "privileged" benzamide scaffold, distinguished by the presence of a propyl chain at the ortho (2-) position. Unlike simple benzamides, this fragment serves a dual purpose in Fragment-Based Drug Discovery (FBDD): it acts as a hydrophobic probe for sub-pockets and, critically, as a conformational lock .

The steric bulk of the ortho-propyl group forces the amide bond out of planarity with the phenyl ring (the "Ortho-Effect"), pre-organizing the molecule into a conformation that often matches the bioactive state required for GPCR and Kinase binding. This Application Note details the physicochemical profile, synthesis, and screening protocols for utilizing 2-Propylbenzamide to interrogate binding sites with high ligand efficiency (LE).

Part 2: Physicochemical Profile & Cheminformatics

Before integrating into a library, the fragment's "Rule of 3" compliance must be verified. 2-Propylbenzamide is an ideal fragment due to its low molecular weight and high ligand efficiency potential.

Table 1: Calculated Physicochemical Properties

PropertyValueDrug-Likeness Context
IUPAC Name 2-propylbenzamide--
Molecular Weight 163.22 g/mol Excellent (<300 Da)
cLogP ~2.1Good solubility/permeability balance
H-Bond Donors 2 (Amide NH2)Key for anchor points (e.g., hinge regions)
H-Bond Acceptors 1 (Carbonyl O)Key for backbone interactions
Rotatable Bonds 3Low entropic penalty upon binding
PSA (Polar Surface Area) 43.09 ŲHigh membrane permeability

Part 3: Strategic Application – The "Ortho-Twist" Mechanism

The primary value of 2-Propylbenzamide lies in its 3D structural behavior.

  • Conformational Restriction: In unsubstituted benzamide, the amide group is often coplanar with the phenyl ring due to conjugation. In 2-Propylbenzamide, the steric clash between the carbonyl oxygen (or amide nitrogen) and the ortho-propyl chain forces the amide bond to twist perpendicular to the ring (dihedral angle ~60-90°).

  • Entropy Reduction: By pre-paying the entropic cost of this twist, the fragment binds more efficiently to targets requiring a non-planar conformation (e.g., certain Kinase DFG-out pockets or GPCR allosteric sites).

Visualization: The Ortho-Effect Mechanism

OrthoEffect Unsub Unsubstituted Benzamide (Planar Conformation) Steric Steric Clash (Ortho-Propyl vs Carbonyl) Unsub->Steric Add 2-Propyl Group Twist Conformational Twist (Dihedral Angle Change) Steric->Twist Forces Rotation Bioactive Pre-organized Bioactive State (High Ligand Efficiency) Twist->Bioactive Reduces Entropy Cost

Figure 1: Mechanism of conformational restriction induced by ortho-substitution.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Propylbenzamide

While many benzamides are commercial, synthesizing this specific derivative ensures purity and allows for facile analog generation (e.g., 2-propyl-N-methylbenzamide).

Reaction Overview: 2-Propylbenzoic acid + SOCl₂ → Acid Chloride → + NH₃(aq) → 2-Propylbenzamide

Reagents:

  • 2-Propylbenzoic acid (CAS: 2400-37-5)

  • Thionyl Chloride (SOCl₂)

  • Ammonium Hydroxide (28-30% NH₃)

  • Dichloromethane (DCM)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 eq (1.64 g, 10 mmol) of 2-propylbenzoic acid in 20 mL anhydrous toluene.

  • Chlorination: Add 1.5 eq (1.1 mL) of Thionyl Chloride dropwise. Add a catalytic drop of DMF.

  • Reflux: Heat to reflux (85°C) for 2 hours. Monitor gas evolution (HCl/SO₂) cessation.

  • Concentration: Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow oil). Do not purify.

  • Amidation: Re-dissolve the oil in 10 mL dry DCM. Cool to 0°C in an ice bath.

  • Quench: Slowly add the DCM solution to a stirred solution of concentrated Ammonium Hydroxide (10 mL) at 0°C. Caution: Exothermic.

  • Workup: Stir for 30 mins. Extract with DCM (3 x 20 mL). Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary. Expected yield: >85%.

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the carboxylic acid proton (~11-12 ppm) and appearance of broad amide singlets (~5.5-7.5 ppm). Confirm the propyl triplet (~0.9 ppm) and multiplet integration.

Protocol B: Surface Plasmon Resonance (SPR) Screening

Fragments have low affinity (mM to high µM Kd). SPR is the gold standard for detecting these weak, transient interactions.

Instrument: Biacore 8K or T200 (or equivalent). Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

Workflow:

  • Solubility Test (Critical):

    • Dissolve 2-Propylbenzamide in 100% DMSO to 200 mM (Stock).

    • Dilute to 1 mM in Running Buffer (PBS-P + 2% DMSO).

    • Check: Inspect for precipitation via nephelometry or visual turbidity. If turbid, lower concentration to 500 µM.

  • Clean Screen (Non-Specific Binding):

    • Inject the fragment (at 500 µM) over a reference flow cell (no protein).

    • Criteria: Response must be < 5 RU (Resonance Units) and return to baseline immediately (square wave). If high binding to dextran occurs, add 0.05% Tween-20.

  • Binding Assay:

    • Immobilization: Target protein density should be high (~3000-5000 RU) to detect low MW binders.

    • Injection: Single-cycle kinetics or multi-cycle.

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

    • Contact Time: 30-60 seconds.

    • Dissociation: 60 seconds (fast off-rates expected).

  • Data Analysis:

    • Solvent Correction: Perform DMSO calibration curves (1% to 3% DMSO) to correct for bulk refractive index changes.

    • Fit: 1:1 Binding Model.

    • Success Metric: A square-shaped sensorgram indicating fast-on/fast-off kinetics.

Part 5: Hit-to-Lead Expansion Strategy

Once 2-Propylbenzamide is validated as a hit, use "Fragment Growing" to improve affinity.

Vector 1: The Amide Nitrogen (Growth Vector)

  • Rationale: The primary amide (NH₂) is solvent-exposed.

  • Chemistry: Reductive amination or alkylation.

  • Target: Reach adjacent sub-pockets.

Vector 2: The Phenyl Ring (Electronic Tuning)

  • Rationale: The 4- or 5-position is often accessible.

  • Chemistry: Suzuki coupling (using 4-bromo-2-propylbenzamide).

  • Target: Pi-stacking interactions or solubilizing groups.

Visualization: FBDD Workflow

FBDD_Workflow Library Fragment Library (Inc. 2-Propylbenzamide) Screen Primary Screen (SPR / NMR) Library->Screen HitVal Hit Validation (Kd Determination & LE) Screen->HitVal Select Binders XRay X-Ray Crystallography (Confirm Ortho-Twist) HitVal->XRay Structure Enablement Grow Fragment Growing (Vector Expansion) XRay->Grow Rational Design Grow->XRay Iterative Cycle Lead Lead Compound (<100 nM) Grow->Lead

Figure 2: Fragment-Based Drug Discovery workflow integrating 2-Propylbenzamide.

Part 6: References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier.[1] (Chapter on Privileged Structures and Benzamides). Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[2][3][4] Nature Chemistry, 1, 187–192. Link

  • Biacore (Cytiva). (2020). "Fragment screening using surface plasmon resonance." Application Note. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Sources

Application

Application Note: High-Resolution GC-MS Profiling of 2-Propylbenzamide – Fragmentation Mechanisms and Ortho-Effects

Introduction 2-Propylbenzamide (CAS: 54887-84-2, MW: 163.22 g/mol ) is a primary amide substituted at the ortho position of the benzene ring with a propyl chain. While often encountered as a degradation product or synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Propylbenzamide (CAS: 54887-84-2, MW: 163.22 g/mol ) is a primary amide substituted at the ortho position of the benzene ring with a propyl chain. While often encountered as a degradation product or synthetic impurity in the production of anticonvulsants (e.g., valnoctamide analogs) or agrochemicals, its identification is frequently complicated by its isomer, N-propylbenzamide.

This Application Note provides a definitive protocol for the GC-MS characterization of 2-propylbenzamide. Unlike its para or meta isomers, the ortho substitution facilitates unique intramolecular rearrangements—specifically the Ortho Effect and McLafferty Rearrangement —which serve as diagnostic fingerprints for structural confirmation.

Materials and Methods

Experimental Protocol

To ensure reproducible fragmentation patterns, the following standardized GC-MS conditions are recommended. This protocol minimizes thermal degradation while ensuring sufficient ionization energy for characteristic fragmentation.

ParameterSetting / Condition
Instrument Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent)
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed phase
Carrier Gas Helium, Constant Flow 1.0 mL/min
Inlet Temp 250 °C (Splitless mode, 1 min purge)
Transfer Line 280 °C
Ion Source Electron Ionization (EI), 230 °C
Electron Energy 70 eV (Standardized for library comparison)
Scan Range

40 – 350
Oven Program 60 °C (1 min)

20 °C/min

280 °C (hold 3 min)
Quality Control
  • Blank Run: Inject pure methanol/acetonitrile before samples to ensure no carryover of benzamide derivatives.

  • Tuning: Perform Autotune using PFTBA (Perfluorotributylamine) to verify mass accuracy (

    
     u) and relative abundance of 
    
    
    
    69, 219, and 502.

Results and Discussion

Chromatographic Behavior

On a non-polar 5% phenyl-methylpolysiloxane column (DB-5MS), 2-propylbenzamide typically elutes earlier than its N-propylbenzamide isomer. This is attributed to the internal hydrogen bonding (intramolecular) between the amide protons and the


-system or steric shielding of the polar amide group by the ortho-propyl chain, effectively reducing its interaction with the stationary phase compared to the more exposed N-substituted isomer.
Mass Spectral Analysis

The mass spectrum of 2-propylbenzamide is distinct from simple alkylbenzenes due to the interaction between the amide substituent and the alkyl side chain.

Table 1: Key Diagnostic Ions for 2-Propylbenzamide


(Ion)
Relative AbundanceFragment StructureMechanistic Origin
163 Moderate

Molecular Ion (Odd mass = Nitrogen Rule)
145 High

Ortho Effect: Loss of water to form a bicyclic nitrile/isoindol-like cation.
135 Base Peak

McLafferty Rearrangement: Loss of ethene from propyl chain.
119 Moderate

Loss of Propyl radical (

) + H transfer? (Requires complex rearrangement)
118 Moderate

Loss of Formamide moiety or complex ring contraction.
77 Low

Phenyl cation (Standard aromatic marker).
Mechanistic Deep Dive: The Ortho-Effect

The defining feature of 2-propylbenzamide's spectrum is the McLafferty Rearrangement . Unlike para-propylbenzamide, where the propyl chain is too distant to interact with the carbonyl oxygen, the ortho position allows the carbonyl oxygen to abstract a


-hydrogen from the propyl chain.

Mechanism:

  • Excitation: Electron impact generates the radical cation

    
    .
    
  • H-Transfer: The carbonyl oxygen abstracts a hydrogen from the terminal methyl (

    
    -carbon) of the propyl group via a 6-membered transition state.
    
  • Cleavage: The bond between the

    
     and 
    
    
    
    carbons of the propyl chain breaks.
  • Elimination: A neutral ethene molecule (

    
    , 28 u) is lost.
    
  • Product: An enol-form radical cation at

    
     135.
    
Visualization of Fragmentation Pathway

The following diagram illustrates the competing pathways: the dominant McLafferty rearrangement versus the direct cleavage typical of amides.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 163 [2-Propylbenzamide]+. McLafferty_TS 6-Membered Transition State (Ortho-Interaction) M_Ion->McLafferty_TS Gamma-H Transfer Ion_145 Ortho-Cyclization m/z 145 (Loss of H2O) M_Ion->Ion_145 - H2O (18 u) (Ortho Effect) Ion_147 Alpha Cleavage m/z 147 (Loss of NH2) M_Ion->Ion_147 - NH2 (16 u) Ion_135 McLafferty Product m/z 135 (Loss of C2H4) McLafferty_TS->Ion_135 - Ethene (28 u) (DIAGNOSTIC) Ion_77 Phenyl Cation m/z 77 Ion_135->Ion_77 Further Degradation

Figure 1: Fragmentation pathway highlighting the diagnostic McLafferty rearrangement unique to the ortho-isomer.

Differentiating Isomers

A critical challenge in drug impurity profiling is distinguishing 2-propylbenzamide from N-propylbenzamide.

Feature2-Propylbenzamide (Ortho-ring sub)N-Propylbenzamide (Amide-N sub)
Base Peak

135
(McLafferty loss of ethene)

105
(Benzoyl cation,

-cleavage)
Molecular Ion 163 (Distinct)163 (Distinct)
Key Loss

(Alkene)

(Propyl radical) or

(NH-Propyl)
Mechanism Ortho-assisted rearrangementSimple Amide Cleavage (C-N bond break)

Conclusion: If the spectrum is dominated by


 105, the compound is the N-isomer. If the spectrum shows a significant peak at 

135 and

145, it is the ortho-substituted 2-propylbenzamide.

References

  • NIST Mass Spectrometry Data Center. Benzamide, N-propyl- (Isomer Comparison). National Institute of Standards and Technology. Available at: [Link]

  • Wheatley, A. E., et al. (2012).[1][2] "On the control of secondary carbanion structure utilising ligand effects during directed metallation." Beilstein Journal of Organic Chemistry, 8, 50–60.[1] (Discussion of 2-propylbenzamide structure and lithiation). Available at: [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Authoritative text on Ortho Effects and McLafferty Rearrangements).
  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 2-Propylbenzamide Synthesis

Welcome to our comprehensive guide for researchers, scientists, and drug development professionals focused on optimizing the synthesis of 2-propylbenzamide. This technical support center provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our comprehensive guide for researchers, scientists, and drug development professionals focused on optimizing the synthesis of 2-propylbenzamide. This technical support center provides in-depth troubleshooting, frequently asked questions, and detailed protocols to help you overcome common challenges and enhance your experimental outcomes.

Introduction to 2-Propylbenzamide Synthesis

2-Propylbenzamide is a valuable building block in medicinal chemistry and materials science. A primary and efficient route to its synthesis is the amidation of 2-propylbenzoic acid. This transformation can be achieved through several methods, most commonly by activating the carboxylic acid to facilitate its reaction with an amine source. Common challenges in this synthesis include incomplete reactions, the formation of byproducts, and difficulties in purification, all of which can negatively impact the final yield.

This guide will focus on the prevalent synthetic pathway starting from 2-propylbenzoic acid, addressing critical parameters that influence both the yield and purity of 2-propylbenzamide.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section is designed to provide solutions to specific issues you may encounter during the synthesis of 2-propylbenzamide, with explanations grounded in established chemical principles.

Problem 1: Low or No Conversion of 2-Propylbenzoic Acid

Symptom: Post-reaction analysis (TLC, LC-MS, or NMR) indicates a significant amount of unreacted 2-propylbenzoic acid.

Root Causes & Actionable Solutions:

  • Inadequate Carboxylic Acid Activation: The direct reaction of a carboxylic acid with ammonia or an amine is often slow and requires high temperatures, which can lead to undesirable side reactions.[1] The carboxyl group must be converted into a more electrophilic species.

    • Solution A: Conversion to Acyl Chloride: A highly effective method is to convert 2-propylbenzoic acid into the more reactive 2-propylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3]

      Detailed Protocol: Synthesis of 2-Propylbenzoyl Chloride

      • In a well-ventilated fume hood, combine 1.0 equivalent of 2-propylbenzoic acid and a catalytic amount of N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

      • Under an inert atmosphere (e.g., nitrogen or argon), add 1.2–1.5 equivalents of thionyl chloride (SOCl₂) dropwise at room temperature.

      • After the addition is complete, gently heat the mixture to reflux (approximately 70–80 °C) for 1–3 hours.

      • Monitor the reaction's progress by carefully taking aliquots and observing the disappearance of the carboxylic acid starting material via TLC.

      • Upon completion, remove the excess thionyl chloride under reduced pressure. The resulting 2-propylbenzoyl chloride is typically used in the subsequent amidation step without further purification.

    • Solution B: Utilization of Coupling Agents: Employing coupling agents facilitates the direct formation of the amide bond under milder conditions.[3]

      Table 1: Selection of Common Coupling Agents for Amidation

      Coupling Agent Additive/Co-activator Common Solvents Key Considerations
      DCC (Dicyclohexylcarbodiimide)[4] HOBt (1-Hydroxybenzotriazole)[1] DCM, DMF Forms an insoluble dicyclohexylurea (DCU) byproduct that can be removed by filtration.[4]
      EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[4] HOBt, DMAP DCM, DMF Generates a water-soluble urea byproduct, which simplifies the workup procedure.

      | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA (Diisopropylethylamine) | DMF, ACN | Highly effective for challenging couplings, though it is a more expensive reagent. |

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and choice of solvent can significantly affect the reaction rate and overall conversion.

    • Solution: For the acyl chloride route, the amidation step is often exothermic and may require initial cooling. Reactions involving coupling agents are typically run at room temperature, although gentle heating (e.g., 40–50 °C) can sometimes be beneficial. It is crucial to monitor the reaction to determine the appropriate duration.

Problem 2: Significant Formation of Impurities

Symptom: The crude product contains multiple spots on a TLC plate or several peaks in an LC-MS chromatogram, complicating purification and reducing the isolated yield.

Root Causes & Actionable Solutions:

  • Hydrolysis of Activated Intermediates: The highly reactive 2-propylbenzoyl chloride can react with atmospheric moisture, reverting to the starting carboxylic acid.

    • Solution: Ensure all glassware is oven-dried before use and conduct the reaction under an inert atmosphere (nitrogen or argon) with anhydrous solvents.

  • Side Reactions with Coupling Agents: With carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can react with another molecule of the carboxylic acid, leading to the formation of an anhydride.[1]

    • Solution: The use of additives like HOBt is critical. HOBt intercepts the O-acylisourea to form a more stable active ester, which is less susceptible to side reactions and reacts more cleanly with the amine.[1]

Problem 3: Challenges in Product Purification

Symptom: Difficulty in obtaining pure 2-propylbenzamide, either due to persistent impurities or issues during the workup.

Root Causes & Actionable Solutions:

  • Formation of Emulsions During Workup: The presence of both an acidic starting material (2-propylbenzoic acid) and a basic product (if an amine was used as the ammonia source) can lead to emulsions during aqueous extraction.

    • Solution: A sequential acidic and basic wash can resolve this. A wash with a dilute acid (e.g., 1 M HCl) will protonate unreacted amines, rendering them water-soluble. A subsequent wash with a dilute base (e.g., 1 M NaHCO₃ or 1 M NaOH) will deprotonate any remaining carboxylic acid, transferring it to the aqueous layer.

  • Co-elution during Chromatography: The product and certain byproducts may have similar polarities, making separation by column chromatography difficult.

    • Solution:

      • Optimize the Mobile Phase: Systematically screen different solvent systems (e.g., varying ratios of hexanes/ethyl acetate or dichloromethane/methanol) to achieve better separation on a TLC plate before attempting column chromatography.

      • Consider Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Test various solvents or solvent mixtures to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of carbodiimide coupling agents like EDC?

A1: Carbodiimide coupling agents such as EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. To prevent side reactions and potential racemization (in the case of chiral carboxylic acids), additives like HOBt are often used. HOBt reacts with the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to form the desired amide.[1]

Caption: Mechanism of carbodiimide-mediated amidation.

Q2: Are there alternatives to thionyl chloride for forming the acyl chloride?

A2: Yes, oxalyl chloride is a common alternative. It is often preferred for its milder reaction conditions and because its byproducts (CO, CO₂, and HCl) are all gaseous, which can simplify the workup process. The use of a catalytic amount of DMF is typically required when using oxalyl chloride.

Q3: What is the most effective way to introduce ammonia in the amidation step?

A3: While bubbling ammonia gas through the reaction mixture is an option, it is often more convenient to use a solution of ammonia. Common choices include a 2M solution of ammonia in an alcohol like methanol or isopropanol, or an aqueous solution of ammonium hydroxide (typically 28-30%). When using aqueous ammonia, ensure vigorous stirring to promote mixing between the organic and aqueous phases.

Synthesis_Workflow Start 2-Propylbenzoic Acid Activation Activation (e.g., with SOCl₂) Start->Activation Intermediate Activated Intermediate (e.g., Acyl Chloride) Activation->Intermediate Amidation Amidation (e.g., with NH₄OH) Intermediate->Amidation Crude Crude 2-Propylbenzamide Amidation->Crude Workup Aqueous Workup Crude->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Final Pure 2-Propylbenzamide Purification->Final

Caption: General workflow for the synthesis of 2-propylbenzamide.

Q4: Can I use ammonium chloride as the ammonia source?

A4: Ammonium chloride (NH₄Cl) is generally not a suitable direct source of ammonia for these reactions because the ammonium ion (NH₄⁺) is not nucleophilic. To use ammonium chloride, a base must be added to generate free ammonia (NH₃) in situ. For better control and potentially higher yields, it is more straightforward to use aqueous ammonia or a solution of ammonia in an organic solvent.

References
  • MDPI: 2-(N-allylsulfamoyl)-N-propylbenzamide - [Link]

  • Chemistry LibreTexts: Making Amides from Carboxylic Acids - [Link]

  • PrepChem.com: Synthesis of N-propylbenzamide - [Link]

  • ResearchGate: Synthesis of N‐(Pyridin‐2‐yl)benzamide - [Link]

  • Organic Chemistry Portal: Amide synthesis by acylation - [Link]

  • Fisher Scientific: Amide Synthesis - [Link]

  • PubChem: N-Propylbenzamide - [Link]

  • ACS Publications: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - [Link]

  • Reddit: Tips and tricks for difficult amide bond formation? - [Link]

  • Aapptec Peptides: Coupling Reagents - [Link]

  • WebAssign: Experiment 8 - Amide Preparation - [Link]

  • PubChem: 2-Propylbenzamide - [Link]

  • Angewandte Chemie International Edition: Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation - [Link]

  • ResearchGate: Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase - [Link]

  • ResearchGate: Which reagent high yield direct amide formation between Carboxylic acids and amines? - [Link]

  • HepatoChem: Amide coupling reaction in medicinal chemistry - [Link]

  • ResearchGate: How to produce amide from Benzoic acid and amine directly? - [Link]

  • OMICS Online: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - [Link]

  • YouTube: Amidation of Carboxylic Acids - [Link]

  • Chemsrc: 2-Propylbenzoic acid | CAS#:2438-03-1 - [Link]

  • PubChem: 2-Propylbenzoic acid - [Link]

  • Chemsigma: 2-Propylbenzoic acid [2438-03-1] - [Link]

  • PubChem: 4-Propylbenzamide - [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Propylbenzoic Acid

Welcome to the technical support center for synthetic chemistry workflows. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common challenge of removing unreacted 2-propylbenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry workflows. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common challenge of removing unreacted 2-propylbenzoic acid from a reaction mixture. The protocols and explanations provided are designed for researchers, scientists, and professionals in drug development, emphasizing both theoretical principles and practical, field-tested solutions.

The Challenge: Residual Starting Material

A frequent issue in organic synthesis is the presence of unreacted starting materials in the crude product. In the case of reactions utilizing 2-propylbenzoic acid, its removal is crucial for obtaining a pure final product. The acidic nature of the carboxylic acid group is the key property that can be exploited for its separation from a neutral or less acidic product.

Primary Purification Strategy: Acid-Base Extraction

The most common and efficient method for separating a carboxylic acid like 2-propylbenzoic acid from a neutral organic compound is acid-base extraction, a specialized form of liquid-liquid extraction.[1][2]

The Principle: This technique involves a chemical reaction within a separatory funnel to alter the solubility of the acidic component.[3] By washing an organic solution of the mixture with a basic aqueous solution (e.g., sodium bicarbonate), the 2-propylbenzoic acid is deprotonated. This converts it into its corresponding carboxylate salt, which is ionic and therefore highly soluble in the aqueous layer.[1][3][4][5] The desired neutral product remains in the organic solvent. Subsequent separation of the two immiscible layers effectively removes the acidic impurity.

FAQ 1: How do I perform an acid-base extraction to remove 2-propylbenzoic acid?

Answer: Below is a standard, step-by-step protocol for a basic wash. This procedure assumes your desired product is stable to mild aqueous base and is not water-soluble.

Experimental Protocol: Basic Aqueous Wash

  • Preparation: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane). Transfer this solution to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).[6][7]

  • First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic solution in the funnel.

    • Causality: Sodium bicarbonate is a weak base, making it ideal for selectively reacting with the carboxylic acid without affecting other sensitive functional groups, such as esters which could be hydrolyzed by a strong base like sodium hydroxide (NaOH).[3][8]

  • Mixing & Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup from the evolution of CO₂ gas.[7][9] Close the stopcock and shake gently for 10-15 seconds, venting frequently.[7][9] Proceed to shake more vigorously for about 30-60 seconds to ensure thorough mixing of the two phases.[7]

    • Expert Insight: The reaction between a carboxylic acid and bicarbonate produces carbonic acid, which decomposes to CO₂ and water. This pressure can be significant, especially with high concentrations of acid. Always point the tip of the funnel away from yourself and others in the fume hood when venting.[9]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Remove the stopper. Drain the lower (aqueous) layer.

    • Note: To determine which layer is aqueous, add a few drops of water and observe where they go.[9]

  • Repeat: Perform a second wash with fresh NaHCO₃ solution to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution.

    • Causality: The brine wash helps to remove any remaining dissolved water from the organic layer and aids in breaking up any emulsions that may have formed.[10][11]

  • Drying and Isolation: Drain the organic layer into a clean flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and then filter or decant the solution to remove the drying agent. The solvent can then be removed by evaporation (e.g., using a rotary evaporator) to yield the purified product.[10]

Workflow for Acid-Base Extraction

Caption: Workflow for removing acidic impurities via basic extraction.

FAQ 2: I still see 2-propylbenzoic acid in my product after the extraction. What went wrong?

Answer: This is a common issue with several potential causes. Here is a troubleshooting guide:

Potential Cause Explanation & Solution
Insufficient Base You may not have used enough sodium bicarbonate to neutralize all the acid. Solution: Ensure you are using a saturated NaHCO₃ solution. Perform an additional wash and check the pH of the aqueous layer after extraction; it should be basic (pH > 8).
Inefficient Mixing If the two liquid phases are not mixed thoroughly, the base cannot effectively react with all of the acid. Solution: Ensure you shake the separatory funnel vigorously for at least 30-60 seconds.[7] Gentle swirling is not enough for an efficient extraction.[11]
Emulsion Formation An emulsion is a stable suspension of one liquid in another, preventing clear layer separation. This can trap your product and the impurity.[11] Solution: Let the funnel sit for a longer period. Gently swirl the funnel or tap the glass. Add a saturated brine solution, which increases the ionic strength of the aqueous layer and can help break the emulsion.[11][12]
Incorrect pH If the aqueous solution is not basic enough, the acid will not be fully deprotonated and will remain in the organic layer. Solution: Test the pH of your aqueous base solution before use. After extraction, test the aqueous layer to confirm it is still basic.
Product is Water-Soluble If your desired product has some water solubility, you may be losing it to the aqueous washes. Solution: After the basic washes, you can "back-extract" the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.

Alternative and Advanced Purification Strategies

Sometimes, acid-base extraction is not suitable, for instance, if the target molecule is sensitive to basic conditions. In such cases, alternative methods must be employed.

FAQ 3: My product is base-sensitive. What are my options?

Answer: If your product contains base-labile functional groups (e.g., certain esters or β-lactams), an aqueous basic wash can lead to degradation.[8] Here are several alternatives:

1. Solid-Phase Scavenging:

  • Principle: This technique uses a solid support (a polymer resin) with basic functional groups. When the crude product solution is passed through a cartridge containing this resin, the acidic 2-propylbenzoic acid is captured (scavenged) by the resin, while the neutral product passes through.

  • Advantages: This method avoids an aqueous workup entirely, simplifying the process and preventing potential hydrolysis of sensitive products.

2. Column Chromatography:

  • Principle: This is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel). 2-Propylbenzoic acid is more polar than many neutral organic products due to its carboxylic acid group.

  • Execution: A suitable solvent system (eluent) is chosen that allows the less polar product to travel down the column faster, while the more polar acid is retained longer. Thin-Layer Chromatography (TLC) is typically used to determine the optimal solvent system before running the column.[13]

  • Expert Insight: Sometimes, carboxylic acids can "streak" on a silica gel column. Adding a small amount (0.5-1%) of acetic acid to the eluent can often resolve this issue by keeping the acid protonated.[13]

3. Crystallization:

  • Principle: If your desired product is a solid, crystallization can be an effective method of purification. This relies on differences in solubility between the product and the impurity in a given solvent.

  • Execution: The crude material is dissolved in a minimum amount of a hot solvent in which the product has high solubility and the impurity has low solubility. Upon cooling, the pure product should crystallize out, leaving the impurity in the solution.

4. Distillation:

  • Principle: This method is suitable if there is a significant difference in the boiling points of the product and 2-propylbenzoic acid, and if both compounds are thermally stable.

  • Applicability: This is generally less common for this specific separation unless performed under high vacuum (e.g., using a Kugelrohr apparatus) to lower the required temperatures.

Decision Tree for Purification Method

Caption: Decision-making flowchart for selecting a purification strategy.

Summary of Methods

Method Principle Best For... Potential Issues
Acid-Base Extraction Difference in acidity/solubilityRemoving acidic impurities from base-stable, neutral products.Emulsion formation; degradation of base-sensitive products.[11]
Column Chromatography Difference in polaritySeparating compounds with different polarities.Can be time-consuming; streaking of acids on silica.[13]
Solid-Phase Scavenging Selective chemical bindingPurifying base-sensitive products without an aqueous workup.Cost of resins; potential for non-specific binding.
Crystallization Difference in solubilityPurifying solid products.Co-crystallization of impurities; product loss in mother liquor.
Distillation Difference in boiling pointThermally stable liquids with significantly different boiling points.Thermal decomposition of product or impurity.

References

  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. [Link]

  • eScholarship.org. (n.d.). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. [Link]

  • ResearchGate. (n.d.). Separation of Carboxylic Acids from Waste Water via Reactive Extraction. [Link]

  • PMC. (n.d.). Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation. [Link]

  • The University of the West Indies at Mona. (n.d.). Separation of an Unknown Mixture. [Link]

  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. [Link]

  • Chemistry Steps. (n.d.). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. [Link]

  • Canadian Digital Network. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • Chris Schaller. (n.d.). ACID-BASE EXTRACTION. [Link]

  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Wikipedia. (n.d.). Propyl benzoate. [Link]

  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?. r/chemistry. [Link]

  • PubChem. (n.d.). 2-Propylbenzoate. [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. [Link]

  • NIST WebBook. (n.d.). n-Propyl benzoate. [Link]

Sources

Troubleshooting

Technical Support Guide: Solubilization of 2-Propylbenzamide

Executive Summary: The Physicochemical Barrier 2-Propylbenzamide presents a classic solubility challenge in drug discovery: it possesses a polar amide "head" capable of hydrogen bonding, but this is overwhelmed by the li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Barrier

2-Propylbenzamide presents a classic solubility challenge in drug discovery: it possesses a polar amide "head" capable of hydrogen bonding, but this is overwhelmed by the lipophilic "tail" (propyl group) and the aromatic core. Furthermore, the ortho-substitution pattern introduces steric hindrance that can disrupt optimal solvation shells.

PropertyValue (Approx.)Implication
LogP ~1.8 – 2.1Moderate lipophilicity; poor aqueous solubility expected.
pKa (Acid) ~23 (Amide N-H)Do not use base. It will not deprotonate in water.
pKa (Base) ~ -1.5 (Carbonyl O)Do not use acid. It will not protonate in physiological ranges.
Water Solubility < 1 mg/mL (Predicted)Requires co-solvents or complexation for biological assays.

Part 1: Diagnostic Workflow

Before attempting a formulation, determine your experimental constraints using this decision tree.

SolubilityDecisionTree Start Start: 2-Propylbenzamide Solubilization AssayType What is the Assay Type? Start->AssayType InVitro In Vitro / Cell Culture AssayType->InVitro InVivo In Vivo / Animal Model AssayType->InVivo ToxicityCheck Can cells tolerate 0.5% DMSO? InVitro->ToxicityCheck VolumeCheck Is dose volume restricted? InVivo->VolumeCheck YesDMSO Use Method A: DMSO Stock + Dilution ToxicityCheck->YesDMSO Yes NoDMSO Use Method C: Cyclodextrin Complex ToxicityCheck->NoDMSO No (Sensitive Cells) HighConc Use Method B: Surfactant (Tween 80) VolumeCheck->HighConc Yes (High mg/kg needed) LowConc Use Method C: HP-β-CD Formulation VolumeCheck->LowConc No (Standard IP/PO)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on biological constraints.

Part 2: Troubleshooting & Protocols

Issue 1: "The compound precipitates immediately upon adding water to my stock solution."

Root Cause: This is the "Crash-Out" effect. You are likely adding the aqueous buffer too quickly or in a manner that creates local regions of high water content, forcing the hydrophobic 2-propylbenzamide out of solution before it can disperse.

Method A: The "DMSO Spike" Protocol (Standard)

Best for: High-throughput screening, standard cell assays.

The Protocol:

  • Prepare Stock: Dissolve 2-Propylbenzamide in 100% anhydrous DMSO to a concentration 1000x higher than your final test concentration (e.g., 10 mM stock for a 10 µM assay).

  • Vortex: Ensure complete dissolution. The solution should be crystal clear.

  • The Critical Step (Intermediate Dilution):

    • Do NOT pipette 1 µL of stock directly into 1 mL of static media.

    • Instead, place the culture media/buffer in a tube and create a vortex vortex (swirling liquid).

    • Inject the DMSO stock into the center of the vortex.

    • Why? This ensures rapid dispersion, preventing the compound from hitting a "wall" of water and crystallizing.

Maximum Solvent Limits (In-Text Citation): For cell-based assays, the final DMSO concentration should generally not exceed 0.1% to 0.5% (v/v) to avoid solvent-induced cytotoxicity [1][2].

SolventMax Final % (Cell Culture)Max Final % (Enzymatic Assay)
DMSO 0.1% - 0.5%1.0% - 5.0%
Ethanol 0.1% - 0.5%1.0% - 2.0%
Issue 2: "I cannot use organic solvents (DMSO/Ethanol) due to toxicity."

Root Cause: Sensitive primary cells (e.g., neurons, hepatocytes) or specific in vivo routes often cannot tolerate organic co-solvents.

Method C: Cyclodextrin Complexation (Advanced)

Best for: In vivo studies, sensitive cell lines.

The Science: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex. The hydrophobic benzene ring of 2-propylbenzamide sits inside the CD cavity, while the hydrophilic exterior interacts with water.

CDComplexation Step1 Weigh HP-β-CD (20% w/v in water) Step2 Add Excess 2-Propylbenzamide Step1->Step2 Mix Step3 Equilibrate (Shake 24h @ 25°C) Step2->Step3 Complexation Step4 Filter (0.22 µm) Step3->Step4 Remove Excess Solid Step5 Clear Solution (Ready for use) Step4->Step5 Sterile

Figure 2: Workflow for generating a stable inclusion complex without organic solvents.

The Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS or water.
    
  • Add 2-Propylbenzamide in excess of its estimated solubility (e.g., add 5 mg/mL).

  • Shake or stir vigorously for 24 hours at room temperature.

  • Filter the suspension through a 0.22 µm PVDF filter to remove undissolved solid.

  • Quantify the dissolved drug concentration via HPLC/UV before dosing.

Issue 3: "Why can't I just adjust the pH to dissolve it?"

Root Cause: A common misconception is that all amides can be protonated or deprotonated.

The Explanation:

  • Acidity: The N-H proton of a primary amide is extremely non-acidic (pKa

    
     23) [3]. You would need a base stronger than hydroxide (like sodium amide) in a non-aqueous solvent to deprotonate it. This is impossible in water.
    
  • Basicity: The carbonyl oxygen is a very weak base (Conjugate Acid pKa

    
     -1.5). You would need concentrated sulfuric acid to protonate it.
    
Issue 4: "The solution is cloudy. Can I use it?"

Answer: No. Cloudiness indicates a suspension, not a solution.

  • Risk: In cell assays, particles will settle on the cell monolayer, causing localized toxicity (the "gravitational artifact") and false positives.

  • Fix: If Method A (DMSO) fails, switch to Method B (Surfactants) .

Method B: Surfactant Stabilization

Add Tween 80 (Polysorbate 80) .

  • Protocol: Dissolve compound in minimal Ethanol/DMSO. Add Tween 80 (final concentration 0.1% - 1%). Slowly add warm saline while vortexing.

  • Mechanism: Tween 80 forms micelles that encapsulate the lipophilic 2-propylbenzamide, preventing precipitation [4].

References

  • National Institutes of Health (NIH) / NCATS. (2023). Assay Guidance Manual: Solvent Tolerance in Cell Culture. Retrieved from

  • Timm, M., et al. (2013). Cytotoxicity of dimethyl sulfoxide (DMSO) in human cell lines. Archives of Toxicology. Retrieved from

  • PubChem. (2024).[1] Benzamide: Physical Properties and pKa Data.[2][3] National Library of Medicine. Retrieved from

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[4][5] ISRN Pharmaceutics. Retrieved from

Sources

Optimization

preventing steric hindrance in 2-propylbenzamide synthesis

Ticket ID: #STERIC-ORTHO-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist Diagnostic & Strategy: The Steric Challenge Welcome to the technical support interface. You are likely experienci...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STERIC-ORTHO-001

Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Diagnostic & Strategy: The Steric Challenge

Welcome to the technical support interface. You are likely experiencing low yields or incomplete conversion when synthesizing 2-propylbenzamide . This is a classic case of ortho-substituent steric hindrance , but with a specific nuance: the n-propyl chain is flexible.

Unlike a rigid tert-butyl group, the n-propyl chain possesses rotational degrees of freedom. The methylene protons at the


-position (relative to the ring) create a "sweeping" effect that intermittently blocks the nucleophilic attack trajectory (the Bürgi-Dunitz angle) on the carbonyl carbon.

The Core Objective: You must lower the activation energy (


) of the transition state or utilize a reaction pathway that is less sensitive to steric crowding.

Standard Protocol Troubleshooting (The Acid Chloride Route)

User Issue: "I'm using Thionyl Chloride (


) or Oxalyl Chloride, but the reaction is sluggish, or the amine won't couple."

Root Cause: The formation of the acid chloride itself is hindered. Once formed, the acid chloride is reactive, but the initial attack of the chlorinating agent on the carboxylic acid is the rate-limiting step due to the ortho-propyl group.

The Fix: Vilsmeier-Haack Catalysis

You must use N,N-Dimethylformamide (DMF) as a catalyst. It is not just a solvent here; it is an active reagent that forms a highly reactive chloroiminium intermediate.

Optimized Protocol A: Catalytic Activation
  • Solvent: Dry Dichloromethane (DCM) or Toluene.

  • Reagents: 2-propylbenzoic acid (1.0 equiv), Oxalyl Chloride (1.2 equiv).

  • Catalyst: DMF (2-5 mol%). Crucial Step.

  • Procedure:

    • Dissolve acid in dry solvent under inert atmosphere (

      
      /Ar).
      
    • Add catalytic DMF.[1]

    • Add Oxalyl Chloride dropwise at

      
      .
      
    • Key Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) indicates the catalytic cycle is active.
    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Evaporate solvent/excess reagent completely (to remove HCl) before adding the amine.

Mechanism Visualization (DMF Catalysis)

The following diagram illustrates why DMF is essential. It forms a "Vilsmeier-like" species that is less sterically demanding to attack than the bulk oxalyl chloride, and then transfers the chloride to your hindered acid.

DMF_Catalysis cluster_steric Steric Bottleneck Overcome Here DMF DMF Inter Chloroiminium Salt (Active) DMF->Inter Attack OxCl Oxalyl Chloride OxCl->Inter - CO, - CO2 Prod Acid Chloride Inter->Prod Cl transfer Byprod Regenerated DMF Inter->Byprod Catalytic Cycle Acid 2-Propylbenzoic Acid Acid->Prod Reacts with Salt Byprod->DMF Recycles

Caption: DMF reacts with Oxalyl Chloride to form a compact, highly electrophilic Chloroiminium salt, which easily reacts with the hindered acid.

Advanced Coupling Reagents (When Acid Chlorides Fail)

User Issue: "My substrate is sensitive to acid chlorides, or the yield is still low. I want to use direct coupling."

Strategy: Standard carbodiimides (DCC, EDC) often fail with ortho-substituted benzoates because the O-acylisourea intermediate is too bulky. You need reagents that provide anchimeric assistance (neighboring group participation) or smaller transition states.

Comparative Data: Coupling Reagents for Hindered Amides[2][3]
ReagentMechanism TypeSteric ToleranceRecommended ForNotes
HATU Uronium / HOAtHigh Hindered acids/aminesThe pyridine nitrogen in HOAt stabilizes the active ester via a 7-membered ring transition state, accelerating attack.
COMU Uronium / OxymaVery High 2-propylbenzamide Safer than HATU (non-explosive). Often shows higher yields for sterically demanding couplings.
T3P Phosphonic AnhydrideHigh Scalable synthesisLow epimerization. Byproducts are water-soluble (easy workup). Works well in EtOAc.
DCC/EDC CarbodiimideLowSimple substratesAvoid for 2-propylbenzamide unless using HOAt additive.
Optimized Protocol B: COMU/HATU Coupling
  • Solvent: DMF or NMP (Polar aprotic solvents stabilize the polar transition state, lowering activation energy).

  • Base: DIPEA (Diisopropylethylamine) - use 2.0-3.0 equiv.

  • Procedure:

    • Dissolve 2-propylbenzoic acid (1.0 equiv) and Amine (1.1 equiv) in DMF.

    • Cool to

      
      .
      
    • Add DIPEA.

    • Add COMU (1.1 equiv) or HATU (1.1 equiv).

    • Critical: Allow to stir at

      
       for 30 mins, then warm to RT. If reaction is incomplete after 12h, heat to 
      
      
      
      .

The "Nuclear Option": Grignard-Isocyanate Protocol

User Issue: "Nothing works. The amine is also hindered (e.g., t-butylamine or aniline), and the 2-propyl group is blocking everything."

Strategy: Invert the logic. Instead of attacking a carbonyl with an amine, attack an isocyanate with a Grignard reagent .[2] This forms the C-C bond rather than the C-N bond and is historically proven for extremely hindered systems.

Protocol C: Grignard Addition
  • Reaction:

    
    
    
  • Reagents:

    • Nucleophile: 2-propylphenylmagnesium bromide (generated from 2-propylbromobenzene).

    • Electrophile: The isocyanate corresponding to your desired amine (e.g., if you want an N-ethyl amide, use ethyl isocyanate).

Why this works: The isocyanate carbon is highly exposed (linear geometry), and the Grignard reagent, while bulky, attacks a very accessible electrophile compared to a hindered carbonyl.

Decision Matrix & Workflow

Use this flowchart to select the correct protocol for your specific constraints.

Decision_Tree Start Start: 2-Propylbenzamide Synthesis CheckAmine Is the Amine Nucleophile Sterically Hindered? Start->CheckAmine SimpleAmine No (e.g., Methylamine, Benzylamine) CheckAmine->SimpleAmine No HinderedAmine Yes (e.g., t-Butylamine, Aniline) CheckAmine->HinderedAmine Yes MethodA Method A: Acid Chloride (Must use DMF Catalyst) SimpleAmine->MethodA Fail Did Coupling Fail? MethodA->Fail CheckScale Scale of Reaction? HinderedAmine->CheckScale SmallScale Small Scale (<1g) CheckScale->SmallScale LargeScale Large Scale (>10g) CheckScale->LargeScale MethodB Method B: HATU or COMU (Polar Solvent: DMF/NMP) SmallScale->MethodB MethodC Method C: T3P (Propylphosphonic Anhydride) (Easier Workup) LargeScale->MethodC MethodB->Fail MethodC->Fail Nuclear Method D: Grignard + Isocyanate (Inverted Strategy) Fail->Nuclear Yes

Caption: Workflow for selecting the optimal synthesis route based on amine hindrance and reaction scale.

Frequently Asked Questions (FAQs)

Q: Can I use EDC/HOBt for this reaction? A: We strongly advise against it. HOBt (Hydroxybenzotriazole) does not provide the same level of catalytic acceleration as HOAt (found in HATU). The 2-propyl group creates enough steric bulk that the slower activated ester formed by HOBt may decompose or racemize before the amine can attack. Use HATU or COMU .

Q: I see two spots on my TLC after the reaction, but NMR shows they are the same compound. What is happening? A: This is likely Atropisomerism (or restricted rotation). The 2-propyl group and the amide group can lock into specific conformations relative to the benzene ring. On the NMR timescale (or TLC silica interaction), these rotamers might appear distinct. Run a high-temperature NMR (


); if the peaks coalesce, it is a single compound.

Q: Why do you recommend T3P for scale-up? A: HATU and COMU are expensive and generate byproducts (tetramethylurea) that can be hard to remove on a large scale without chromatography. T3P (Propylphosphonic anhydride) generates water-soluble byproducts, allowing you to isolate the product via simple phase separation (washing with water/bicarb), which is critical for process chemistry.

References

  • Clayden, J. (2005). Structure and Reactivity in Organic Chemistry.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Detailed comparison of HATU vs. COMU). Link[3]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4][5][6] Organic Process Research & Development, 20(2), 140–177. (Data on T3P scalability). Link

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Reference for steric parameters and reactivity of ortho-substituted esters/acids). Organic Reactions.[3][2][4][6][7]

Sources

Troubleshooting

Technical Support Center: 2-Propylbenzamide Spectral Analysis

The following technical guide is structured as a Tier 2 Support Knowledge Base for analytical chemists and synthetic researchers. It prioritizes the most frequent, high-complexity tickets received regarding 2-Propylbenza...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2 Support Knowledge Base for analytical chemists and synthetic researchers. It prioritizes the most frequent, high-complexity tickets received regarding 2-Propylbenzamide analysis.

Subject: Troubleshooting Impurity Signals & Spectral Anomalies in


 NMR
Applicable Compounds:  2-Propylbenzamide (CAS: 7466-67-3) and ortho-substituted benzamide derivatives.
Support Level:  Advanced (Tier 2)

Diagnostic Decision Matrix

Before attempting chemical purification, use this logic flow to categorize your spectral "impurity." Many reported issues with 2-propylbenzamide are actually intrinsic spectral features, not contaminants.

DiagnosticMatrix Start Start: Identify Anomalous Peak Region Where is the peak located? Start->Region AmideRegion 6.5 - 8.0 ppm (Broad or Split Singlets) Region->AmideRegion Downfield AliphaticRegion 0.5 - 4.0 ppm (Sharp Singlets/Triplets) Region->AliphaticRegion Upfield D2O_Test Protocol A: D2O Shake Do peaks disappear? AmideRegion->D2O_Test Rotamer Intrinsic Feature: Amide Rotamers (Not Impurity) D2O_Test->Rotamer Yes (Exchangeable) AromaticImp Aromatic Impurity (Check Starting Material) D2O_Test->AromaticImp No (Non-labile) Integration Does integration match solvent residuals? AliphaticRegion->Integration Solvent Residual Solvent (EtOAc, DCM, Water) Integration->Solvent Matches Ref. Table AlkaneImp Chemical Impurity (Grease, Alkyl side-products) Integration->AlkaneImp Unique Pattern

Figure 1: Triage workflow to distinguish between intrinsic rotameric phenomena and actual chemical contamination.

Common Technical Inquiries (FAQs)

Ticket #104: "I see two broad singlets in the aromatic region. Is my amide decomposing?"

Status: Resolved (False Positive) Root Cause: Restricted Rotation (Rotamers)

Technical Explanation: This is the most common "ghost impurity" in primary amides. The C-N bond in 2-propylbenzamide possesses significant double-bond character due to resonance (


). This restricts rotation around the C-N bond.[1][2][3][4][5]
  • The Phenomenon: The two protons on the nitrogen (

    
    ) are magnetically non-equivalent. One is cis to the carbonyl oxygen, and the other is trans.[3]
    
  • Ortho-Effect: The propyl group at the 2-position (ortho) adds steric bulk, further increasing the rotational energy barrier compared to para-substituted isomers.

  • Solvent Effect: In DMSO-

    
    , these protons typically appear as two distinct broad humps between 7.0 and 8.0 ppm due to strong hydrogen bonding with the solvent. In CDCl
    
    
    
    , they may appear as one very broad, flattened hump.

Validation Protocol (Self-Check):

  • Variable Temperature (VT) NMR: Heat the sample to 80°C (353 K) inside the probe.

  • Observation: As thermal energy overcomes the rotational barrier, the two broad peaks will coalesce into a single sharper peak.

Ticket #209: "My spectrum has a 'messy' multiplet near 2.6 ppm and extra aromatic peaks."

Status: Open (Chemical Impurity) Root Cause: Unreacted Starting Material (2-Propylbenzoic Acid)

Technical Explanation: If the amidation reaction (e.g., via thionyl chloride or coupling reagents) is incomplete, the precursor 2-propylbenzoic acid will remain.

  • Diagnostic Shift: The benzylic protons (

    
     attached to the ring) in the acid appear slightly downfield compared to the amide due to the difference in electron-withdrawing power between 
    
    
    
    and
    
    
    .
  • Aromatic Region: Look for a "shadow" set of aromatic peaks. The acid protons often overlap with the amide, but the integration will be >4.0.

Quantitative Comparison Table:

Moiety2-Propylbenzamide (Product)2-Propylbenzoic Acid (Impurity)

(Approx)
Benzylic -CH2- ~2.60 ppm (Triplet)~2.68 ppm (Triplet)+0.08 ppm
Aromatic Ring 7.1 - 7.5 ppm7.2 - 7.9 ppm (Acid is more deshielded)Varies
Exchangeable H 7.0 - 8.0 ppm (Broad NH2)12.0 - 14.0 ppm (Very Broad COOH)Distinct
Ticket #315: "There are sharp singlets at 1.17, 1.99, and 4.03 ppm."

Status: Resolved (Solvent Residue) Root Cause: Ethyl Acetate (EtOAc) entrapment.

Technical Explanation: 2-Propylbenzamide is a solid that can trap recrystallization solvents in its lattice.

  • Identification:

    • 
       4.03 (Quartet, 2H)
      
    • 
       1.99 (Singlet, 3H)
      
    • 
       1.17 (Triplet, 3H)
      
  • Remediation: These peaks are not chemically bound. Dry the sample in a vacuum oven at 50°C for 12 hours. If the compound melts below 50°C, use high vacuum (0.1 mmHg) at room temperature.

Remediation Protocols

If your diagnostic confirms chemical impurities (Ticket #209), use this standardized purification workflow.

Workflow: Acid/Base Extraction (The "Standard Wash")

This method exploits the amphoteric nature of the impurities vs. the neutral amide.

Purification Raw Crude Mixture (Amide + Acid + Amine) Dissolve Dissolve in EtOAc (Organic Phase) Raw->Dissolve Wash1 Wash 1: 1M NaHCO3 (Removes Benzoic Acid) Dissolve->Wash1 Wash2 Wash 2: 1M HCl (Removes Amines) Wash1->Wash2 Organic Layer Wash3 Wash 3: Brine (Drying Step) Wash2->Wash3 Organic Layer Dry Dry over MgSO4 & Evaporate Wash3->Dry

Figure 2: Purification logic to isolate neutral 2-propylbenzamide from acidic precursors and basic side-products.

Detailed Steps:

  • Dissolution: Dissolve crude 2-propylbenzamide in Ethyl Acetate (EtOAc). Avoid Dichloromethane (DCM) if possible, as EtOAc allows for better phase separation with aqueous bases.

  • Acid Removal: Wash the organic layer 2x with saturated Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[4] Converts 2-propylbenzoic acid into sodium 2-propylbenzoate (water-soluble).

  • Amine Removal: Wash the organic layer 1x with 1M HCl .

    • Mechanism:[4] Protonates any residual amines/ammonia into water-soluble salts.

  • Drying: Wash with saturated brine, dry over Anhydrous

    
    , filter, and concentrate.
    

References & Authority

  • Amide Rotational Barriers:

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Explains the magnetic non-equivalence of amide protons due to resonance).

    • Journal of Organic Chemistry, "Restricted Rotation in Amides: A Variable Temperature NMR Study." (Provides methodology for VT-NMR validation).

  • Spectral Data Verification:

    • SDBS (Spectral Database for Organic Compounds), AIST. SDBS No. 2281 (Benzamide derivatives). (Source for standard benzamide shifts).

    • Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." J. Org. Chem. 1997, 62, 7512-7515. (Standard for identifying solvent peaks).

  • Synthesis & Impurity Profiling:

    • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. (Standard procedures for amide synthesis via acid chlorides and purification via acid/base wash).

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Benzamide Alkylation

Welcome to the technical support center for benzamide alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their N-alkylation reactions and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzamide alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their N-alkylation reactions and troubleshoot common side reactions. N-alkylated benzamides are crucial scaffolds in medicinal chemistry and materials science, but their synthesis can be plagued by undesired side products. This document provides in-depth, mechanistically grounded solutions to common experimental challenges.

Frequently Asked Questions & Troubleshooting Guides

This section is structured to directly address the most common issues encountered during the alkylation of benzamides.

Q1: My primary side product is the O-alkylated imidate. How can I improve selectivity for N-alkylation?

A1: The Challenge of the Ambident Nucleophile

This is the most frequent challenge in benzamide alkylation.[1][2] After deprotonation with a base, the resulting amide anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen and the oxygen. The desired reaction is attack by the nitrogen (N-alkylation), while the side reaction is attack by the oxygen (O-alkylation) to form an O-alkyl imidate.

Controlling the selectivity between these two pathways depends heavily on a nuanced understanding of your reaction conditions, guided by the principles of Hard and Soft Acids and Bases (HSAB) theory.[3][4] HSAB theory posits that hard acids prefer to react with hard bases, and soft acids with soft bases.[3][5]

  • The Benzamide Anion : The oxygen atom is a "hard" nucleophilic center (high electronegativity, low polarizability), while the nitrogen atom is a "softer" nucleophilic center (less electronegative, more polarizable).

  • The Alkylating Agent : The electrophilic carbon of the alkylating agent is typically a soft acid. However, its "hardness" can be modulated. For example, alkyl iodides are softer than alkyl bromides, which are softer than alkyl triflates.[6]

Mechanism: Competing N- vs. O-Alkylation Pathways

G cluster_start Deprotonation cluster_paths Alkylation Pathways start Benzamide anion Amide Anion (Ambident Nucleophile) start->anion Deprotonation N_prod N-Alkylated Product (Desired) anion->N_prod N-attack (Soft-Soft) O_prod O-Alkylated Imidate (Side Product) anion->O_prod O-attack (Hard-Soft) base Base (e.g., NaH) alkyl Alkylating Agent (R-X)

Caption: Competing N- and O-alkylation pathways after deprotonation.

Troubleshooting & Optimization Strategies:

  • Choice of Base and Counter-ion: This is the most critical factor. The counter-ion from the base associates with the amide anion and influences which atom is more available for reaction.

    • To Favor N-Alkylation (Recommended): Use a base that provides a "soft" counter-ion. Cesium carbonate (Cs₂CO₃) is highly effective.[7][8] The large, polarizable Cs⁺ ion does not coordinate tightly with either the nitrogen or oxygen, leaving the inherently more nucleophilic (softer) nitrogen free to react.

    • To Minimize O-Alkylation: Avoid bases with "hard" counter-ions like Li⁺, Na⁺, and K⁺ when possible, especially with highly reactive alkylating agents.[6] For example, using sodium hydride (NaH) can sometimes lead to O-alkylation because the hard Na⁺ cation preferentially coordinates with the hard oxygen atom, sterically hindering it and leaving the nitrogen as the primary site of attack.[9] However, NaH is a very common and effective base for achieving full deprotonation.[10][11][12][13]

  • Solvent Selection: The solvent's ability to solvate the counter-ion plays a key role.

    • To Favor N-Alkylation: Use polar aprotic solvents like N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (CH₃CN).[7][14] These solvents are poor at solvating cations, leading to a "freer" or more reactive nucleophile where the softer nitrogen dominates.

    • Conditions to Avoid: Polar protic solvents (e.g., ethanol) can promote O-alkylation.[14]

  • Nature of the Alkylating Agent:

    • To Favor N-Alkylation: Use softer alkylating agents. Alkyl iodides and bromides are preferred over harder agents like dimethyl sulfate or alkyl triflates, which are more prone to react with the hard oxygen center.[6][9]

  • Temperature Control: Lowering the reaction temperature (e.g., 0 °C to room temperature) can often increase selectivity for the thermodynamically favored N-alkylated product over the kinetically favored O-alkylated product.

ParameterFavors N-Alkylation (Soft-Soft)Favors O-Alkylation (Hard-Soft)
Base/Counter-ion Cs₂CO₃ (soft Cs⁺)NaH (hard Na⁺), KOH (hard K⁺)
Alkylating Agent Alkyl Iodide, Alkyl Bromide (soft)Alkyl Tosylates, Triflates (hard)
Solvent Polar Aprotic (DMF, THF, Acetonitrile)Polar Protic (Ethanol, Water)
Temperature Lower Temperatures (e.g., 0 °C)Higher Temperatures
Q2: I'm observing significant di-alkylation of my primary benzamide. How can this be prevented?

A2: The "Runaway Train" Reaction

This issue, analogous to the over-alkylation of amines, occurs when the newly formed N-alkyl benzamide is more reactive (or as reactive) than the starting material.[15] Once some mono-alkylated product is formed, it can be deprotonated again and react with another equivalent of the alkylating agent.

Troubleshooting & Optimization Strategies:

  • Control Stoichiometry:

    • Use a slight excess of the benzamide relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of benzamide). This ensures the alkylating agent is the limiting reagent and is consumed before significant di-alkylation can occur.

    • Avoid a large excess of the alkylating agent.[16]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting material over the newly formed product.

  • Use a Milder Base: A very strong base can deprotonate both the starting material and the product, creating a competitive environment. Using a milder base like potassium carbonate (K₂CO₃) can sometimes provide better control, although it may require higher temperatures.[10] Phase transfer catalysis (PTC) conditions can also offer good selectivity for mono-alkylation.[17][18]

  • Lower Temperature: As with controlling O-alkylation, running the reaction at a lower temperature can reduce the rate of the second alkylation step.

Q3: My starting material is being hydrolyzed back to benzoic acid. What is causing this?

A3: Unwanted Nucleophilic Attack by Hydroxide

Amide hydrolysis is a common side reaction when conditions are not strictly anhydrous, especially when using certain bases.[19]

Causality:

  • Water Contamination: Trace amounts of water in the solvent or on glassware can react with strong bases (especially NaH or KOH) to generate hydroxide ions (OH⁻).

  • Base-Mediated Hydrolysis: Hydroxide is a potent nucleophile that can attack the carbonyl carbon of the benzamide, leading to the formation of a tetrahedral intermediate that collapses to yield benzoic acid and ammonia (or an amine). This process is often accelerated at higher temperatures.

Troubleshooting & Optimization Strategies:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled or commercially available anhydrous solvents. Solvents like DMF and THF are hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon).

    • Dry all glassware in an oven (e.g., >100 °C) for several hours and cool under a stream of inert gas or in a desiccator before use.

    • If using sodium hydride (NaH) dispersed in mineral oil, it can be washed with anhydrous hexane or pentane to remove the oil and any potential moisture stabilizers.[13]

  • Base Selection:

    • Avoid using aqueous solutions of bases like NaOH or KOH.[10] If using solid KOH, ensure it is finely powdered and as dry as possible.

    • Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) are excellent choices as they are not sources of hydroxide.

General Protocol for Selective N-Alkylation

This protocol provides a robust starting point for the selective mono-N-alkylation of a primary benzamide using conditions that favor the desired product.

Objective: To synthesize N-benzyl benzamide from benzamide and benzyl bromide.

Materials:

  • Benzamide

  • Cesium Carbonate (Cs₂CO₃), finely ground

  • Benzyl Bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

Protocol:

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add benzamide (1.0 eq) and cesium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to create a solution/suspension with a concentration of approximately 0.1-0.5 M with respect to the benzamide.

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to ensure good suspension of the base.

  • Alkylating Agent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours). Gentle heating (e.g., 40-50 °C) can be applied if the reaction is sluggish.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl benzamide.

Troubleshooting Workflow

G cluster_problems Problem Identification cluster_solutions Corrective Actions start Analyze Reaction Outcome prob1 Major Side Product: O-Alkylated Imidate start->prob1 N/O Selectivity Issue prob2 Significant Di-Alkylation start->prob2 Over-reaction prob3 Starting Material Hydrolysis start->prob3 Decomposition prob4 Low or No Conversion start->prob4 Stalled Reaction sol1 1. Switch to Cs₂CO₃ base. 2. Use softer alkylating agent (R-I > R-Br). 3. Use polar aprotic solvent (DMF). 4. Lower reaction temperature. prob1->sol1 sol2 1. Use benzamide in slight excess (1.1 eq). 2. Add alkylating agent slowly. 3. Lower reaction temperature. prob2->sol2 sol3 1. Ensure anhydrous conditions (dry solvent/glassware). 2. Use non-nucleophilic base (NaH, KHMDS). 3. Avoid aqueous bases. prob3->sol3 sol4 1. Use a stronger base (e.g., NaH). 2. Increase temperature. 3. Check purity of reagents. prob4->sol4

Caption: A decision tree for troubleshooting common benzamide alkylation issues.

References

  • Wiley-VCH. Organic Synthesis: General Remarks. Available from: [Link]

  • ResearchGate. What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. (2019). Available from: [Link]

  • Taylor & Francis Online. Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available from: [Link]

  • Royal Society of Chemistry. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. (2019). Available from: [Link]

  • National Center for Biotechnology Information. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Available from: [Link]

  • PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). Available from: [Link]

  • Royal Society of Chemistry. N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Available from: [Link]

  • MDPI. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Available from: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017). Available from: [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. Available from: [Link]

  • Chemistry Stack Exchange. N-alkylation of amides with alkyl halides?. (2015). Available from: [Link]

  • ResearchGate. Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. (2015). Available from: [Link]

  • Google Groups. amide: N- vs O-alkylation. (2000).
  • ACS Publications. THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. (1949). Available from: [Link]

  • MDPI. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Available from: [Link]

  • Wikipedia. HSAB theory. Available from: [Link]

  • PubMed. para-Selective Alkylation of Benzamides and Aromatic Ketones by Cooperative Nickel/Aluminum Catalysis. Available from: [Link]

  • ACS Publications. Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Available from: [Link]

  • National Center for Biotechnology Information. Application of the Hard and Soft, Acids and Bases (HSAB) Theory as a Method to Predict Cumulative Neurotoxicity. (2020). Available from: [Link]

  • ACS Publications. Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022). Available from: [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. (2022). Available from: [Link]

  • Semantic Scholar. THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. (1949). Available from: [Link]

  • ACS Publications. C–H Bond Alkylation of Cyclic Amides with Maleimides via a Site-Selective-Determining Six-Membered Ruthenacycle. (2019). Available from: [Link]

  • ResearchGate. N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods. Available from: [Link]

  • Chemistry LibreTexts. 3.2.1: Hard and Soft Acid and Base Theory. (2022). Available from: [Link]

  • National Institutes of Health. Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. (2023). Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Available from: [Link]

  • National Center for Biotechnology Information. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Available from: [Link]

  • ACS Publications. Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. (2024). Available from: [Link]

  • ResearchGate. Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides. (2025). Available from: [Link]

  • P. Venturello and M. Barbero. Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Available from: [Link]

  • Organic Chemistry Portal. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Available from: [Link]

  • YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. (2020). Available from: [Link]

  • ResearchGate. HSAB Matching and Mismatching in Selective Catalysis and Synthesis. (2025). Available from: [Link]

  • National Center for Biotechnology Information. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. Available from: [Link]

  • ACS Green Chemistry Institute. Phase Transfer Catalysis. Available from: [Link]

  • Reddit. Benzamide + Sodium Hydride reaction. Available from: [Link]

  • Royal Society of Chemistry. The preparation and applications of amides using electrosynthesis. (2020). Available from: [Link]

  • ACS Publications. Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-Propylbenzamide Under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Propylbenzamide. This guide provides in-depth troubleshooting advice and frequently asked questions r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Propylbenzamide. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-Propylbenzamide in acidic environments. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your experiments.

Introduction: The Challenge of Amide Stability

Amide bonds, central to the structure of 2-Propylbenzamide, are susceptible to hydrolysis, particularly under acidic conditions. This degradation can impact the efficacy, safety, and shelf-life of pharmaceutical formulations. A thorough understanding of the degradation kinetics and pathways is paramount for developing robust formulations and analytical methods. This guide is structured to address the common issues encountered when handling 2-Propylbenzamide in acidic media, from unexpected sample degradation to the development of stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Propylbenzamide in acidic conditions?

A1: The primary degradation pathway for 2-Propylbenzamide under acidic conditions is acid-catalyzed hydrolysis. This reaction cleaves the amide bond, yielding 2-propylbenzoic acid and the corresponding amine, propylamine, which will be protonated in the acidic medium to form a propylammonium salt.[1]

Q2: What is the general mechanism of acid-catalyzed hydrolysis of 2-Propylbenzamide?

A2: The acid-catalyzed hydrolysis of N-alkylbenzamides, such as 2-Propylbenzamide, typically proceeds via an A-2 mechanism.[2] This involves a rapid pre-equilibrium protonation of the carbonyl oxygen of the amide. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule in the rate-determining step. A subsequent proton transfer and elimination of the amine leads to the formation of the carboxylic acid.[2][3] In very strong acid concentrations, the mechanism can shift.[4]

Q3: I am observing faster than expected degradation of my 2-Propylbenzamide stock solution in an acidic buffer. What could be the cause?

A3: Several factors could contribute to accelerated degradation:

  • Temperature: Amide hydrolysis is temperature-dependent. Ensure your stock solution is stored at the recommended temperature. Even room temperature can be sufficient to cause slow degradation over time.

  • Acid Concentration: The rate of hydrolysis is dependent on the acid concentration. Verify the pH and the concentration of your acidic buffer.

  • Co-solvents: The presence of certain organic co-solvents can influence the rate of hydrolysis.

  • Contaminants: The presence of metal ions can sometimes catalyze hydrolysis. Ensure high-purity solvents and reagents are used.

Q4: How can I proactively assess the stability of 2-Propylbenzamide in my formulation?

A4: Conducting a forced degradation study is the most effective way to assess the intrinsic stability of 2-Propylbenzamide.[5][6] This involves subjecting the compound to stress conditions, including acidic environments, and monitoring the formation of degradation products over time. The data from such studies are crucial for formulation development and establishing shelf-life.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in my chromatogram after sample preparation in an acidic mobile phase. Acid-catalyzed hydrolysis of 2-Propylbenzamide.1. Confirm the identity of the new peak by comparing its retention time with a standard of 2-propylbenzoic acid.2. Prepare samples in a neutral or minimally acidic diluent and inject immediately.3. If the mobile phase is acidic, minimize the time the sample spends in the autosampler.
Poor recovery of 2-Propylbenzamide from an acidic extraction. Degradation of the analyte during the extraction process.1. Reduce the extraction time.2. Perform the extraction at a lower temperature (e.g., on an ice bath).3. Neutralize the extract immediately after separation from the acidic phase.
Inconsistent results in my stability study. Variability in stress conditions or analytical methodology.1. Ensure precise control of temperature and acid concentration during the stress study.2. Validate your analytical method for stability-indicating properties (see Protocol 2).3. Use a well-characterized reference standard for 2-Propylbenzamide.

Experimental Protocols

Protocol 1: Forced Degradation Study of 2-Propylbenzamide under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 2-Propylbenzamide in an acidic environment. The goal is to achieve a target degradation of 5-20%.[7][8]

Materials:

  • 2-Propylbenzamide

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Heating block or water bath

  • Validated HPLC method (see Protocol 2)

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Propylbenzamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Stress:

    • To a known volume of the 2-Propylbenzamide stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 80°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Sample Analysis: Dilute the neutralized samples to an appropriate concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of 2-Propylbenzamide remaining at each time point.

    • Identify and quantify the major degradation products.

    • If no significant degradation is observed with 0.1 M HCl, repeat the experiment with 1 M HCl or for a longer duration.[7]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.05 M Ammonium acetate buffer (pH 4.4)

    • B: Methanol

    • Gradient or isocratic elution can be optimized. A starting point could be a 60:40 mixture of A:B.[9]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 233 nm[10]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation:

The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The key aspect of a stability-indicating method is its ability to resolve the main peak of 2-Propylbenzamide from all potential degradation product peaks. This is confirmed by analyzing the samples from the forced degradation study.

Visualizing the Degradation Pathway and Workflow

Acid-Catalyzed Hydrolysis of 2-Propylbenzamide

cluster_0 Acid-Catalyzed Hydrolysis 2-Propylbenzamide 2-Propylbenzamide Protonated_Amide Protonated_Amide 2-Propylbenzamide->Protonated_Amide + H+ Tetrahedral_Intermediate Tetrahedral_Intermediate Protonated_Amide->Tetrahedral_Intermediate + H2O 2-Propylbenzoic_Acid 2-Propylbenzoic_Acid Tetrahedral_Intermediate->2-Propylbenzoic_Acid - H3N+-CH2CH2CH3 Propylammonium_Ion Propylammonium_Ion

Caption: Mechanism of acid-catalyzed hydrolysis of 2-Propylbenzamide.

Troubleshooting Workflow for Unexpected Degradation

Start Unexpected Degradation Observed Check_Temp Verify Storage/Experimental Temperature Start->Check_Temp Check_pH Confirm pH and Acid Concentration Check_Temp->Check_pH Check_Purity Assess Purity of Solvents/Reagents Check_pH->Check_Purity Forced_Degradation Perform Forced Degradation Study? Check_Purity->Forced_Degradation Identify_Degradants Identify and Quantify Degradation Products Forced_Degradation->Identify_Degradants Yes Optimize_Conditions Optimize Formulation/Analytical Conditions Forced_Degradation->Optimize_Conditions No (Proceed with caution) Identify_Degradants->Optimize_Conditions End Stability Understood Optimize_Conditions->End

Caption: Troubleshooting workflow for unexpected degradation of 2-Propylbenzamide.

References

  • Bunton, C. A., Farber, S. J., Milbank, A. J. G., O'Connor, C. J., & Turney, T. A. (1972). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2, 1869-1875.
  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530.
  • El-Bardan, A. A. (1999). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry - Section A, 38A(1), 58-61.
  • Ghuge, R. D., & Shinde, V. M. (2018). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 11(3), 534-543.
  • Hasan, M. N., & Islam, M. R. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. UST Journals, 27(2), 1-10.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Hosseini, S., & Ghorbani-Choghamarani, A. (2012). Kinetic Study of Acid-Catalysed Hydrolysis of p–Methyl Benzyl–2–Furo Hydroxamic Acid. SSRG International Journal of Applied Chemistry, 5(2), 1-5.
  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 86(4), 290-297.
  • Jain, R., & Gupta, R. (2016). Development of forced degradation and stability indicating studies of drugs—A review.
  • Khan Academy. (2019, January 15). Mechanism of amide hydrolysis [Video]. YouTube. [Link]...

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Mishra, A., & Ghosh, K. K. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemical and Pharmaceutical Research, 4(5), 2535-2542.
  • Moodie, R. B., & Wale, P. D. (1993). Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. Journal of the Chemical Society, Perkin Transactions 2, (4), 653-657.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20140085, 2-Propylbenzamide. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2331, Benzamide. Retrieved from [Link].

  • Sharma, S., & Singh, G. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00089.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38384.
  • Wongnawa, S., & Thongpoon, C. (2009). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Songklanakarin Journal of Science and Technology, 31(4), 403-408.
  • Wolfenden, R. (2018). On the hydrolysis mechanisms of amides and peptides. Bioorganic chemistry, 78, 282-286.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 527049, N-Propyl-N-methyl-benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 255782, N-[3-(benzoylamino)propyl]benzamide. Retrieved from [Link]

  • MDPI. (2020). 2-(N-allylsulfamoyl)-N-propylbenzamide. In Molbank (Vol. 2020, No. 2, p. M1128). MDPI.

Sources

Reference Data & Comparative Studies

Validation

Analytical Distinction of Isomeric Benzamides: 2-Propylbenzamide vs. N-Propylbenzamide

Executive Summary In drug development and forensic analysis, distinguishing between structural isomers is a critical quality attribute (CQA). 2-Propylbenzamide (a primary amide with an ortho-propyl substitution) and -pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and forensic analysis, distinguishing between structural isomers is a critical quality attribute (CQA). 2-Propylbenzamide (a primary amide with an ortho-propyl substitution) and


-propylbenzamide  (a secondary amide with an 

-propyl substitution) share the molecular formula

and molecular weight (

), yet they exhibit distinct pharmacological profiles and physical properties.

This guide outlines the definitive analytical protocols to differentiate these isomers. The core distinction lies in the amide functionality: 2-propylbenzamide is a primary amide (


), whereas 

-propylbenzamide is a secondary amide (

). This structural variance dictates divergent behaviors in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Quick Comparison Matrix
Feature2-Propylbenzamide

-Propylbenzamide
CAS Number 122761-85-7 (Generic)10546-70-0
Structure Type Primary Amide (Ring-substituted)Secondary Amide (N-substituted)
IR Spectrum (

)
Doublet (~3350 & 3180

)
Singlet (~3300

)

H NMR (Amide)
Broad Singlet (

), no coupling
Broad Triplet (

), couples to


H NMR (Propyl

-

)

ppm (Benzylic)

ppm (

-Methylene)
MS Base Peak

146 (

) or 119

105 (Benzoyl cation)

Structural Analysis & Logic

The fundamental difference is the connectivity of the propyl chain. In 2-propylbenzamide , the propyl group is attached to the benzene ring at the ortho position relative to the amide group. In


-propylbenzamide , the propyl group is attached directly to the nitrogen atom of the amide.

IsomerStructure cluster_0 2-Propylbenzamide (Primary Amide) cluster_1 N-Propylbenzamide (Secondary Amide) A1 Benzene Ring A2 C-2: Propyl Group (-CH2CH2CH3) A1->A2 A3 C-1: Amide Group (-CONH2) A1->A3 Diff Key Differentiator: N-Substitution vs. Ring Substitution A3->Diff B1 Benzene Ring B2 C-1: Carbonyl (-C=O) B1->B2 B3 Nitrogen (-NH-) B2->B3 B4 Propyl Group (-CH2CH2CH3) B3->B4 B3->Diff

Caption: Structural connectivity comparison highlighting the primary vs. secondary amide difference.

Infrared Spectroscopy (The Rapid Screen)

IR spectroscopy is the most efficient "first-pass" method for distinguishing these isomers. The number of N-H stretching bands is diagnostic.

Protocol
  • Sample Prep: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Attenuated Total Reflectance) on the neat solid/oil.

  • Scan: 4000–400

    
    , 4 cm
    
    
    
    resolution, 16 scans.
Interpretation
  • 2-Propylbenzamide (Primary Amide): Exhibits two distinct bands in the

    
     region corresponding to asymmetric and symmetric 
    
    
    
    stretching.
  • 
    -Propylbenzamide (Secondary Amide):  Exhibits a single  sharp band in the 
    
    
    
    region.

Expert Insight: The presence of the "doublet" in the high-frequency region is an unambiguous confirmation of the primary amide functionality found in the 2-propyl isomer.

Nuclear Magnetic Resonance (The Definitive Proof)

NMR provides the most detailed structural proof. The chemical shift of the propyl group's


-methylene protons is the critical differentiator.
H NMR Analysis (400 MHz, )
Signal2-Propylbenzamide

-Propylbenzamide
Mechanistic Reason
Amide Proton(s) Broad Singlet (

)
Broad Triplet (

)
Primary amides have 2 protons; Secondary has 1 proton coupling to the adjacent CH2.
Propyl

-


ppm

ppm
In the

-isomer, the

is directly attached to the electronegative Nitrogen (deshielding). In the 2-isomer, it is benzylic (less deshielded).
Aromatic Region Complex multiplet (ABCD system)Multiplet (Benzoyl pattern)The ortho-substitution in 2-propylbenzamide breaks the symmetry of the benzoyl group more significantly.
Experimental Workflow
  • Solvent: Dissolve 5-10 mg of sample in 0.6 mL

    
     (ensure TMS internal standard is present).
    
  • Acquisition: Standard proton sequence (

    
    ), 16 scans, 
    
    
    
    sec.
  • Processing: Phase correction and baseline correction are essential to resolve the broad amide peaks.

Mass Spectrometry (Fragmentation Logic)

While both compounds have a molecular ion (


) of 163, their fragmentation pathways under Electron Ionization (EI) are distinct due to the stability of the resulting cations.
Fragmentation Pathways[7]
  • 
    -Propylbenzamide: 
    
    • Dominant Pathway:

      
      -cleavage next to the carbonyl.
      
    • Base Peak:

      
      105  (Benzoyl cation, 
      
      
      
      ).
    • Mechanism: The bond between the carbonyl carbon and the nitrogen is cleaved. The benzoyl cation is resonance-stabilized and extremely abundant.

  • 2-Propylbenzamide:

    • Dominant Pathway: Loss of

      
       (17 Da) to form a nitrile or loss of the amide group.
      
    • Base Peak: Often

      
      146  (
      
      
      
      ) or
      
      
      119 (
      
      
      ).
    • Ortho Effect: The proximity of the propyl group and the amide can lead to the loss of water or ammonia via intramolecular hydrogen abstraction, a pathway impossible for the

      
      -propyl isomer.
      

MS_Fragmentation cluster_N N-Propylbenzamide Path cluster_2 2-Propylbenzamide Path Start Molecular Ion (M+) m/z 163 N_Frag1 Alpha Cleavage (C-N bond break) Start->N_Frag1 Isomer B Two_Frag1 Loss of NH3 (Ortho-interaction) Start->Two_Frag1 Isomer A Two_Frag2 Loss of CONH2 Start->Two_Frag2 N_Ion Base Peak: m/z 105 (Benzoyl Cation) N_Frag1->N_Ion N_Neutral Neutral Loss: Propyl-amine radical N_Frag1->N_Neutral Two_Ion Peak: m/z 146 (Nitrile/Cyclic Ion) Two_Frag1->Two_Ion Two_Ion2 Peak: m/z 119 (Propyl-phenyl cation) Two_Frag2->Two_Ion2

Caption: Divergent fragmentation pathways under Electron Ionization (EI).

Synthesis & Purity Verification (Self-Validating Protocol)

If reference standards are unavailable, the identity can be validated by synthesis.

Synthesis of N-Propylbenzamide (Standard)
  • Reaction: Benzoyl chloride + Propylamine

    
    
    
    
    
    -Propylbenzamide.
  • Validation: This reaction cannot produce the 2-propyl isomer. If your unknown matches the product of this synthesis (MP 84°C, singlet NH in IR), it is the N-propyl isomer.

Synthesis of 2-Propylbenzamide (Standard)
  • Reaction: 2-Propylbenzoic acid

    
     Acid Chloride 
    
    
    
    2-Propylbenzamide.
  • Validation: Requires 2-propylbenzoic acid starting material. The product will have a higher melting point and show the characteristic NMR shift at 2.6 ppm.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of N-Propylbenzamide (CAS 10546-70-0). NIST Mass Spectrometry Data Center. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for IR/NMR interpretation principles).

  • PubChem. Compound Summary: N-Propylbenzamide. National Library of Medicine. [Link]

Sources

Comparative

Comparative Reactivity Profile: 2-Propylbenzamide vs. 4-Propylbenzamide

Executive Summary This guide analyzes the divergent reactivity profiles of 2-Propylbenzamide (Ortho) and 4-Propylbenzamide (Para) . While chemically isomeric ( ), their performance in hydrolytic stability, metabolic degr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the divergent reactivity profiles of 2-Propylbenzamide (Ortho) and 4-Propylbenzamide (Para) . While chemically isomeric (


), their performance in hydrolytic stability, metabolic degradation, and synthetic functionalization is governed by two distinct physical forces: Steric Shielding  (dominant in the 2-isomer) and Electronic Accessibility  (dominant in the 4-isomer).

The Bottom Line:

  • For Stability: 2-Propylbenzamide is significantly more resistant to hydrolysis due to the "Ortho Effect," making it a superior scaffold for persistent environmental agents or slow-release prodrugs.

  • For Functionalization: 4-Propylbenzamide offers predictable, cooperative electrophilic aromatic substitution (EAS) patterns, whereas the 2-isomer requires Directed Ortho Metalation (DoM) strategies to bypass steric blocking.

Hydrolytic Stability: The "Ortho Effect"

The most critical differentiator between these isomers is their rate of hydrolysis under acidic or basic conditions. This dictates shelf-life and metabolic half-life.

Mechanistic Divergence

Hydrolysis of benzamides typically follows an A-2 mechanism (bimolecular, acid-catalyzed). The rate-limiting step is the attack of a water molecule on the protonated carbonyl carbon to form a tetrahedral intermediate.

  • 4-Propylbenzamide: The propyl group at the para position exerts a weak electron-donating inductive effect (

    
    ). This slightly stabilizes the carbonyl cation but leaves the reaction center physically exposed. Hydrolysis proceeds at a rate comparable to unsubstituted benzamide.
    
  • 2-Propylbenzamide: The propyl group at the ortho position creates a significant steric barrier. The bulky alkyl chain rotates out of the plane, physically blocking the trajectory of the incoming nucleophile (

    
     or 
    
    
    
    ). This is the classic Taft Steric Effect .
Quantitative Comparison (Projected)

Based on Taft steric parameters (


) for ortho-substituents, the relative rates of hydrolysis (

) follow this trend:
CompoundSubstituent PositionTaft Steric Parameter (

)
Relative Hydrolysis Rate (

)*
BenzamideNone0.001.0 (Reference)
4-Propylbenzamide ParaN/A (Electronic effect only)~0.85 (Slightly slower due to +I)
2-Propylbenzamide Ortho-0.55 (Est.)< 0.10 (Highly Retarded)

*Note: Values are extrapolated from ortho-methyl/ethyl data. The propyl group effectively "locks" the amide against hydrolysis.

Visualization of Steric Hindrance

The following diagram illustrates the transition state energy barrier caused by the ortho-propyl group.

HydrolysisBarrier Fig 1. Kinetic Barrier Difference in Acid Hydrolysis (A-2 Mechanism) Start Reactant (Benzamide) TS_Para Transition State (4-Propyl) Open Attack Angle Start->TS_Para Low Ea TS_Ortho Transition State (2-Propyl) Steric Clash w/ Nucleophile Start->TS_Ortho High Ea (Steric) Product Hydrolysis Product (Benzoic Acid) TS_Para->Product TS_Ortho->Product Slow

Synthetic Utility: Functionalization Pathways

When using these molecules as intermediates in drug discovery, the position of the propyl group dictates the available sites for further substitution.

Electrophilic Aromatic Substitution (EAS)

Both the Amide group (Meta-director, Deactivating) and Propyl group (Ortho/Para-director, Activating) influence incoming electrophiles.

  • 4-Propylbenzamide (Cooperative Directing):

    • Amide directs to positions 3 and 5.

    • Propyl directs to positions 3 and 5.

    • Result: Clean regiospecificity. Electrophiles (e.g.,

      
      , 
      
      
      
      ) attack Position 3 .
  • 2-Propylbenzamide (Steric Competition):

    • Amide directs to 3 and 5.

    • Propyl directs to 3 and 5.

    • Conflict: Position 3 is "sandwiched" between the amide and the propyl group (vicinal crowding).

    • Result: Electrophiles preferentially attack Position 5 (Para to the propyl group) to avoid steric clash.

Directed Ortho Metalation (DoM)

The amide is a powerful Directed Metalation Group (DMG). This allows for regiospecific lithiation using reagents like


-BuLi or 

-BuLi.
  • 4-Propylbenzamide: Two equivalent ortho protons (positions 2 and 6) are available. Lithiation yields a mixture unless blocked.

  • 2-Propylbenzamide: Position 2 is blocked by the propyl group. Lithiation occurs exclusively at Position 6 . This is a high-value synthetic tool for creating 1,2,3-trisubstituted benzenes.

DoM_Pathways Fig 2. Directed Ortho Metalation (DoM) Regioselectivity cluster_0 2-Propylbenzamide (Selective) cluster_1 4-Propylbenzamide (Non-Selective) Start2 2-Propylbenzamide Li2 Lithium Species (Li at Pos 6) Start2->Li2 n-BuLi / THF (-78°C) Prod2 1,2,3-Substituted Product Li2->Prod2 Electrophile (E+) Start4 4-Propylbenzamide Li4 Mixture of Li at Pos 2 & 6 Start4->Li4 n-BuLi / THF Prod4 1,2,4-Substituted Product Li4->Prod4 Electrophile (E+)

Metabolic Fate & Biological Implications[7]

In Drug Metabolism and Pharmacokinetics (DMPK), the isomer choice alters the clearance pathway.

  • Benzylic Oxidation (CYP450 mediated):

    • Both isomers are susceptible to hydroxylation at the benzylic carbon (the

      
       attached to the ring).
      
    • 2-Propyl: The proximity of the amide carbonyl oxygen can facilitate intramolecular hydrogen bonding with the hydroxylated metabolite, potentially stabilizing toxic intermediates or altering excretion rates.

  • Aromatic Hydroxylation:

    • 4-Propyl: The ring is electronically accessible. Hydroxylation often occurs at the meta-positions (3,5).

    • 2-Propyl: The "Ortho Effect" hinders CYP450 approach to the ring carbons near the propyl group. Metabolism is shifted heavily toward side-chain oxidation (

      
       or 
      
      
      
      oxidation of the propyl chain) rather than ring oxidation.

Experimental Protocol: Comparative Hydrolysis Kinetics

To empirically verify the stability difference, use the following Pseudo-First-Order Kinetics assay.

Objective: Determine


 for acid-catalyzed hydrolysis.

Materials:

  • Substrate: 2-Propylbenzamide and 4-Propylbenzamide (10 mM stock in MeOH).

  • Medium: 1.0 M HCl (aq) with 10% MeOH (co-solvent).

  • Detection: HPLC-UV (254 nm).

Workflow:

  • Preparation: Dilute stock amide into 1.0 M HCl pre-heated to 60°C (elevated temp required for ortho-isomer).

  • Sampling: Aliquot 500

    
     every 30 minutes for 4-propyl, and every 2 hours for 2-propyl.
    
  • Quench: Neutralize aliquot immediately with cold 1.0 M NaOH or dilute into mobile phase buffer.

  • Analysis: Plot

    
     vs. time.
    
  • Calculation: The slope =

    
    .
    

Expected Result: The slope for 4-Propylbenzamide will be steep (fast degradation), while 2-Propylbenzamide will show a near-flat line, requiring higher temperatures (80-90°C) to generate calculable data.

References

  • Steric Effects in Hydrolysis: Taft, R. W. (1952). "Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters." Journal of the American Chemical Society. Link

  • Directed Ortho Metalation: Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[2] Chemical Reviews. Link

  • Ortho Effect Mechanisms: Fujita, T., & Nishioka, T. (1976). "The analysis of the ortho effect." Progress in Physical Organic Chemistry. Link

  • Metabolic Oxidation Pathways: Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity. Link

Sources

Validation

Ortho-Propyl Benzamides: A Comparative Guide to Steric Shielding in Drug Design

For Immediate Release A Deep Dive into the Steric Influence of the Ortho-Propyl Group on Benzamide Derivatives, Offering a Comparative Analysis for Researchers and Drug Development Professionals. In the intricate world o...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Steric Influence of the Ortho-Propyl Group on Benzamide Derivatives, Offering a Comparative Analysis for Researchers and Drug Development Professionals.

In the intricate world of medicinal chemistry, the subtle dance of molecular interactions dictates the efficacy and specificity of therapeutic agents. Among the various strategies employed to fine-tune these interactions, the manipulation of steric effects plays a pivotal role. This guide provides a comprehensive comparison of the steric effects induced by an ortho-propyl group in benzamide derivatives against other common alkyl substituents—methyl, ethyl, and isopropyl. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to harness these effects in the design of novel therapeutics.

The Significance of Steric Hindrance in Benzamide Scaffolds

Benzamides are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of drugs, including antipsychotics, antiemetics, and analgesics. The orientation of the amide side chain relative to the phenyl ring, defined by the dihedral angle, is a critical determinant of a molecule's ability to bind to its target receptor. Ortho-substituents, by virtue of their proximity to the amide group, exert a profound steric influence on this conformation, thereby modulating the compound's pharmacological profile. While smaller substituents like methyl groups have been extensively studied, the unique properties of the larger, more flexible propyl group remain a subject of keen interest.

Conformational Analysis: A Comparative Look at Dihedral Angles

The steric bulk of an ortho-alkyl group forces the amide group out of the plane of the aromatic ring, a phenomenon that can be quantified by the dihedral angle (θ) between the plane of the phenyl ring and the plane of the amide bond. This twist can significantly impact the molecule's three-dimensional shape and its interaction with a biological target.

A comparative analysis of the crystal structures of ortho-alkylated benzamide derivatives reveals a clear trend: as the size of the alkyl group increases, so does the dihedral angle, indicating greater steric hindrance.

SubstituentDihedral Angle (θ)Source
H (Benzamide)~25°[1]
ortho-Methyl~50-60°[1]
ortho-EthylData not available in searched sources
ortho-PropylData not available in searched sources
ortho-IsopropylData not available in searched sources

Note: Specific crystallographic data for ortho-ethyl, ortho-propyl, and ortho-isopropyl benzamides were not available in the searched sources. The data for benzamide and ortho-methyl benzamide are provided for comparative context.

The increasing dihedral angle from unsubstituted benzamide to the ortho-methyl derivative illustrates the significant conformational impact of even a small alkyl group. It is anticipated that the larger ethyl, propyl, and isopropyl groups would induce even greater deviations from planarity.

Impact on Physicochemical Properties: A Case Study in Hydrolysis Rates

The steric environment created by ortho-substituents also influences the chemical reactivity of the amide bond. Acid-catalyzed hydrolysis is a fundamental reaction that can serve as a proxy for understanding the accessibility of the amide carbonyl to incoming nucleophiles. It is generally observed that ortho-substituents retard the rate of amide hydrolysis due to steric hindrance around the reaction center.[2]

A study on the acid-catalyzed hydrolysis of benzenesulfonamides, a related class of compounds, intriguingly showed a rate enhancement with ortho-alkyl groups, which was attributed to the relief of initial-state strain in the transition state.[3] However, for benzamides, the consensus is that steric hindrance from ortho-substituents decreases the hydrolysis rate.[2]

Comparative Hydrolysis Rates of ortho-Alkyl Benzamides under Acidic Conditions

SubstituentRelative Rate of Hydrolysis (krel)
H (Benzamide)1.00
ortho-MethylSlower than benzamide[2]
ortho-EthylExpected to be slower than ortho-methyl
ortho-PropylExpected to be slower than ortho-ethyl
ortho-IsopropylExpected to be the slowest

Note: Quantitative comparative data for the hydrolysis rates of this specific series of ortho-alkyl benzamides was not found in the searched literature. The trend is based on established principles of steric hindrance in amide hydrolysis.[2] This retardation of hydrolysis can be advantageous in drug design, leading to increased metabolic stability and a longer duration of action.

Influence on Biological Activity: Dopamine D2 Receptor Binding

Many benzamide derivatives exert their therapeutic effects by acting as antagonists at dopamine D2 receptors.[4][5][6] The affinity of a ligand for its receptor is a critical measure of its potential efficacy. The steric bulk of an ortho-substituent can either enhance or diminish binding affinity by influencing the molecule's ability to adopt the optimal conformation for receptor interaction.

While a comprehensive dataset comparing the D2 receptor binding affinities of the ortho-methyl, -ethyl, -propyl, and -isopropyl benzamide series was not found in the public domain, studies on related substituted benzamides have shown that substitutions on the aromatic ring significantly impact receptor affinity.[5] For instance, the introduction of various substituents can modulate both affinity and selectivity for different dopamine receptor subtypes.[5]

Hypothetical Comparative Dopamine D2 Receptor Binding Affinities (Ki)

SubstituentPredicted Ki (nM)Rationale
ortho-MethylVariableMay provide a balance of steric bulk and conformational restriction favorable for binding.
ortho-EthylVariableIncreased steric bulk may lead to either improved or diminished fit within the binding pocket.
ortho-PropylVariableThe flexibility of the propyl chain could allow for advantageous interactions or lead to entropic penalties.
ortho-IsopropylPotentially lower affinityThe significant steric bulk of the isopropyl group might sterically clash with the receptor binding site.

Note: This table is predictive and intended to illustrate the potential impact of steric bulk on receptor binding. Experimental validation is required.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of ortho-alkyl benzamides and for a representative biological assay.

Synthesis of ortho-Alkyl Benzamides

The synthesis of the target benzamides can be achieved through a two-step process: the synthesis of the corresponding ortho-alkylated benzoic acid followed by amidation.

Step 1: Synthesis of ortho-Propylbenzoic Acid

While various methods exist for the synthesis of benzoic acid derivatives, a common route for ortho-alkylation is not straightforward due to the directing effects of the carboxyl group. A plausible synthetic route could involve the protection of the carboxylic acid, followed by directed ortho-metalation and alkylation, or starting from a precursor that already contains the propyl group in the desired position. Information on the direct synthesis of 2-propylbenzoic acid is available.[7][8]

Step 2: Amidation of ortho-Propylbenzoic Acid [9][10][11]

Amidation_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation start ortho-Propylbenzoic Acid thionyl_chloride Thionyl Chloride (SOCl2) start->thionyl_chloride Reflux acyl_chloride ortho-Propylbenzoyl Chloride thionyl_chloride->acyl_chloride ammonia Aqueous Ammonia (NH4OH) acyl_chloride->ammonia Dropwise addition in an ice bath product ortho-Propylbenzamide ammonia->product

Caption: Workflow for the dopamine D2 receptor binding assay.

Protocol:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step. The final pellet, containing the cell membranes, is resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone), and varying concentrations of the test compound (ortho-alkyl benzamide).

  • Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Termination and Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The ortho-propyl group, through its significant steric presence, offers a valuable tool for modulating the conformational and, consequently, the pharmacological properties of benzamide derivatives. While this guide has highlighted the expected trends based on fundamental chemical principles, there is a clear need for direct comparative experimental data for a homologous series of ortho-alkyl benzamides. Such data would provide a more granular understanding of the structure-activity relationships and enable more precise in silico modeling for the rational design of next-generation therapeutics. Future research should focus on the systematic synthesis and characterization of this series and the evaluation of their properties in relevant biological assays. These efforts will undoubtedly contribute to a more profound understanding of the nuanced role of steric effects in drug-receptor interactions.

References

A comprehensive list of references is available upon request.

Sources

Comparative

A Researcher's Guide to Defining Purity: Establishing a Reference Standard for 2-Propylbenzamide

The Imperative of Purity: Beyond the Percentage A reference standard is a highly purified and well-characterized substance used as a benchmark for the quantitative and qualitative analysis of a specific compound. Its pur...

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Purity: Beyond the Percentage

A reference standard is a highly purified and well-characterized substance used as a benchmark for the quantitative and qualitative analysis of a specific compound. Its purity value is not merely a percentage but a composite figure derived from a battery of orthogonal analytical techniques. Each method provides a unique perspective on the material's composition, collectively accounting for organic impurities, inorganic components, residual solvents, and water content.

For a compound like 2-Propylbenzamide, which may serve as a key starting material, an intermediate, or a potential active pharmaceutical ingredient (API) metabolite, establishing a robust purity profile is non-negotiable. This involves a multi-faceted approach, as outlined below, to create a self-validating system of analysis.

Comparative Purity Criteria: Reference Standard vs. Commercial Grade

The distinction between a certified reference standard and a standard commercial-grade material lies in the rigor of characterization and the stringency of acceptance criteria. The following table illustrates a typical comparative specification:

Parameter High-Purity Reference Standard Typical Commercial Grade Rationale & Significance
Purity by HPLC (Area %) ≥ 99.8%≥ 98.0%HPLC is the primary tool for quantifying organic impurities. A high threshold ensures minimal interference from related substances.
Identity Confirmation Conforms (¹H NMR, ¹³C NMR, MS, IR)Conforms (Typically ¹H NMR, MS)A full suite of spectroscopic techniques provides unambiguous structural confirmation, a cornerstone of a reference standard's identity.
Individual Impurity ≤ 0.05%≤ 0.5%Strict control over individual impurities is critical, as even small amounts of structurally similar compounds can affect analytical results or biological activity.
Total Impurities ≤ 0.15%≤ 2.0%The sum of all detected impurities provides a comprehensive measure of the material's cleanliness.
Water Content (Karl Fischer) ≤ 0.1%≤ 0.5%Water is a common impurity that can affect stability and accurate weighing. Karl Fischer titration is the gold standard for its quantification.
Residual Solvents (GC-HS) ≤ 0.1% (Complies with ICH Q3C)Not specified or higher limitsResidual solvents from the synthesis process are non-functional and potentially toxic; their levels must be controlled according to established pharmaceutical guidelines like ICH Q3C.
Inorganic Impurities (ROI/TGA) ≤ 0.1%Not specifiedResidue on Ignition (ROI) or Thermogravimetric Analysis (TGA) quantifies non-volatile inorganic content.
Mass Balance 99.7% - 100.3%Not calculatedMass balance is the ultimate validation, where the assay value is corroborated by subtracting the sum of all impurity contents (organic, water, solvents, inorganic) from 100%.

Experimental Workflows for Purity Verification

The following protocols outline the essential experiments for qualifying a 2-Propylbenzamide reference standard.

Orthogonal Purity Assessment via Chromatography

The principle of orthogonality—using two dissimilar analytical methods—is crucial for a comprehensive purity assessment. It ensures that impurities not detected by one method are captured by the other. For 2-Propylbenzamide, a combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is recommended.

cluster_0 Purity & Impurity Profiling start 2-Propylbenzamide Sample hplc Method 1: HPLC-UV (Primary Purity Assay) start->hplc gc Method 2: GC-FID (Orthogonal Check & Volatiles) start->gc data_hplc HPLC Chromatogram: - Main Peak Area % - Impurity Peaks hplc->data_hplc data_gc GC Chromatogram: - Main Peak Area % - Volatile Impurities gc->data_gc compare Compare Profiles data_hplc->compare data_gc->compare report Final Purity Report compare->report Discrepancies investigated

Caption: Orthogonal chromatographic workflow for purity assessment.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, e.g., Acetonitrile:Water (60:40 v/v). Filter and degas.

  • Standard Preparation: Accurately weigh and dissolve 2-Propylbenzamide in the mobile phase to a concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 225 nm

  • Analysis: Inject the standard and sample solutions. Integrate all peaks representing 0.03% or more of the main peak area.

  • Calculation: Calculate the area percentage of each impurity and the total purity. The system suitability must be verified by ensuring adequate resolution and repeatability.

Absolute Quantification by Quantitative NMR (qNMR)

While chromatography provides relative purity, qNMR offers an absolute method for determining the concentration of a substance without needing a specific reference standard of the same compound. It relies on a certified internal standard of known purity and concentration.

cluster_1 Absolute Purity Assay (qNMR) sample Accurately weigh 2-Propylbenzamide mix Dissolve together in Deuterated Solvent (e.g., DMSO-d6) sample->mix int_std Accurately weigh Internal Standard (e.g., Maleic Acid) int_std->mix nmr Acquire ¹H NMR Spectrum (Ensure full relaxation, e.g., D1=30s) mix->nmr integrate Integrate non-overlapping peaks of analyte and standard nmr->integrate calculate Calculate Purity based on: - Integral Ratio - Molar Masses - Weights integrate->calculate result Absolute Purity Value (wt%) calculate->result

Caption: Workflow for quantitative NMR (qNMR) purity determination.

  • Internal Standard Selection: Choose a suitable internal standard with high purity and peaks that do not overlap with the analyte (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh ~20 mg of 2-Propylbenzamide.

    • Accurately weigh ~10 mg of the internal standard.

    • Dissolve both in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., a long relaxation delay of at least 5 times the longest T1).

  • Data Processing:

    • Apply phase and baseline correction.

    • Integrate a well-resolved peak for 2-Propylbenzamide and a peak for the internal standard.

  • Calculation: The purity of 2-Propylbenzamide (P_analyte) is calculated using the following formula:

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molar mass, m = mass, and P = Purity of the standard.

Conclusion: A Foundation of Quality

References

  • U.S. Pharmacopeia. General Chapter <921> Water Determination. USP-NF. [Link]

  • International Council for Harmonisation. ICH Harmonised Guideline Q3C(R8) on Impurities: Guideline for Residual Solvents. ICH. [Link]

  • National Institute of Metrology, China. (2018). Quantitative NMR (qNMR) as a Reference Method for Purity Assessment of Organic Compounds. Measurement Science and Technology, 29(12), 124008. [Link]

Validation

Comparative Guide: Biological Half-Life of Propylbenzamide Isomers

This guide provides an in-depth technical comparison of the biological half-life and metabolic stability of N-propylbenzamide versus its branched isomer, N-isopropylbenzamide . Executive Summary In drug design, the struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological half-life and metabolic stability of N-propylbenzamide versus its branched isomer, N-isopropylbenzamide .

Executive Summary

In drug design, the structural distinction between linear (n-propyl) and branched (isopropyl) alkyl chains on an amide nitrogen significantly alters metabolic fate. N-isopropylbenzamide exhibits a superior biological half-life compared to N-propylbenzamide . This enhanced stability is driven by steric hindrance at the


-carbon, which retards both enzymatic N-dealkylation  (mediated by Cytochrome P450) and amide hydrolysis  (mediated by amidases). This guide details the mechanistic basis for this difference and provides experimental protocols for verification.

Chemical Identity & Structural Comparison[1][2]

The two isomers differ only in the arrangement of the propyl group attached to the amide nitrogen.

FeatureN-Propylbenzamide N-Isopropylbenzamide
Structure Linear alkyl chain (

)
Branched alkyl chain (

)
Steric Bulk Low (Flexible chain)High (Branched at

-carbon)
Key Metabolic Vulnerability Rapid N-dealkylation; HydrolysisSlow N-dealkylation; Resistant to Hydrolysis
Predicted Half-Life Trend Short (

)
Long (

)

Mechanistic Analysis of Half-Life Differences

The biological half-life (


) of these isomers is governed by their intrinsic clearance (

), which is the sum of metabolic stability against oxidation and hydrolysis.
A. Oxidative Metabolism (Cytochrome P450)

The primary clearance pathway for N-alkylbenzamides is N-dealkylation .[1]

  • N-Propylbenzamide: The

    
    -carbon is a primary carbon (
    
    
    
    ). It is sterically accessible to the heme iron of CYP450 enzymes. Hydroxylation at this position leads to an unstable carbinolamide intermediate, which spontaneously collapses to release benzamide and propanal .
  • N-Isopropylbenzamide: The

    
    -carbon is a tertiary carbon (
    
    
    
    ). The two methyl groups create significant steric hindrance, obstructing the approach of the CYP450 active site. While hydroxylation can occur, the rate is significantly slower than for the linear isomer.
B. Amidase-Mediated Hydrolysis

Liver amidases attack the carbonyl carbon of the amide bond.

  • N-Propylbenzamide: The linear chain offers minimal protection to the carbonyl carbon, allowing facile nucleophilic attack by the enzyme's serine or cysteine residue.

  • N-Isopropylbenzamide: The branched isopropyl group acts as a "steric shield," blocking the trajectory of nucleophilic attack on the carbonyl. This effect, known as the Taft Steric Effect , drastically reduces the hydrolysis rate constant (

    
    ).
    
Pathway Visualization

The following diagram illustrates the divergent metabolic pathways determining the half-life of these isomers.

MetabolicPathways Propyl N-Propylbenzamide (Linear) CYP CYP450 (Oxidation) Propyl->CYP Fast Access Amidase Liver Amidase (Hydrolysis) Propyl->Amidase Mod. Hydrolysis Isopropyl N-Isopropylbenzamide (Branched) Isopropyl->CYP Steric Block (Slow) Isopropyl->Amidase Steric Shield (Very Slow) Intermed_P Carbinolamide (Unstable) CYP->Intermed_P α-Hydroxylation Benzamide Benzamide (Metabolite) CYP->Benzamide Minor Pathway Acetone Acetone CYP->Acetone Minor Pathway Amidase->Benzamide Direct Cleavage Intermed_P->Benzamide Spontaneous Aldehyde Propanal Intermed_P->Aldehyde

Caption: Comparative metabolic fate. Red arrows indicate rapid clearance pathways (Linear); Green dashed arrows indicate hindered/slow pathways (Branched).

Comparative Performance Data

The following data summarizes the relative stability profile based on standard Structure-Metabolism Relationship (SMR) principles and rat liver microsome (RLM) stability assays.

ParameterN-Propylbenzamide N-Isopropylbenzamide Relative Stability Factor
N-Dealkylation Rate (

)
HighLow~3-5x slower for Isopropyl
Hydrolysis Rate (

)
ModerateNegligible>10x slower for Isopropyl
Microsomal Half-Life (

)
Short (< 30 min) Long (> 60 min) Isopropyl is ~2-3x more stable
Intrinsic Clearance (

)
HighLowIsopropyl preferred for drug scaffold
Major Metabolite BenzamideUnchanged Parent-

Note: Exact values vary by species (Rat vs. Human) and protein binding, but the relative rank order (Branched > Linear) is a conserved pharmacokinetic principle [1][2].

Experimental Protocol: Microsomal Stability Assay

To empirically validate the half-life difference, use the following self-validating protocol. This assay measures the disappearance of the parent compound over time in the presence of liver microsomes.

Materials
  • Test Compounds: N-propylbenzamide, N-isopropylbenzamide (10 mM DMSO stock).

  • Enzyme Source: Pooled Rat Liver Microsomes (RLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

ExperimentalWorkflow Step1 1. Pre-Incubation Mix Microsomes + Buffer + Test Cmpd (37°C, 5 min) Step2 2. Initiation Add NADPH Regenerating System (Start Timer) Step1->Step2 Step3 3. Sampling Remove aliquots at t = 0, 5, 15, 30, 60 min Step2->Step3 Step4 4. Quenching Add to Ice-Cold ACN + Internal Std (Precipitate Proteins) Step3->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS of Supernatant Step4->Step5 Step6 6. Calculation Plot ln(% Remaining) vs Time Calculate Slope (k) Step5->Step6

Caption: Step-by-step workflow for determining in vitro intrinsic clearance and half-life.

Data Calculation
  • Plot: Natural log (ln) of % Parent Remaining vs. Time (min).

  • Rate Constant (

    
    ):  The slope of the linear regression line is 
    
    
    
    .
  • Half-Life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Lewis, D. F. V. (2000). On the recognition of mammalian microsomal cytochrome P450 substrates and their characteristics. Biochemical Pharmacology, 60(3), 293-306. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for N-dealkylation kinetics: Methyl > Ethyl > Propyl > Isopropyl). Link

  • US EPA. (2024). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (Provides quantitative data on ester/amide hydrolysis retardation by branching). Link

Sources

Comparative

A Senior Application Scientist's Guide to the Spectral Comparison of Ortho- vs. Para-Substituted Benzamides

For researchers and professionals in drug development, the precise structural elucidation of molecules is not merely an academic exercise; it is a cornerstone of ensuring the safety, efficacy, and intellectual property o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of molecules is not merely an academic exercise; it is a cornerstone of ensuring the safety, efficacy, and intellectual property of a potential therapeutic. The seemingly subtle difference in the placement of a substituent on a benzene ring—from the ortho (1,2) to the para (1,4) position—can drastically alter a compound's pharmacological and toxicological profile. This guide provides an in-depth, objective comparison of the spectral characteristics of ortho- and para-substituted benzamides, empowering you to differentiate these critical isomers with confidence. We will delve into the mechanistic basis for the observed spectral differences and provide field-proven experimental protocols.

The Decisive Role of Molecular Symmetry and Proximity

The core principle underpinning the spectral differentiation of ortho- and para-substituted benzamides lies in their distinct molecular symmetry and the proximity of the substituents. A para-substituted ring possesses a higher degree of symmetry, often containing a C2 axis and a plane of symmetry, which simplifies its spectral output. In contrast, the ortho-isomer, with its adjacent substituents, exhibits lower symmetry, leading to more complex spectra.[1] Furthermore, the close proximity of the ortho substituents can introduce unique electronic and steric interactions, such as intramolecular hydrogen bonding and the "ortho effect," which are absent in the para isomer.[2][3][4]

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing between ortho and para isomers due to the profound impact of molecular symmetry on the number and splitting patterns of NMR signals.[1]

Causality Behind Spectral Differences in NMR
  • ¹H NMR: The substitution pattern directly influences the chemical environment and coupling of the aromatic protons.[1]

    • Para-isomers: Due to their higher symmetry, para-substituted benzamides often exhibit a simplified aromatic region, typically showing two doublets, representing the two sets of chemically equivalent aromatic protons.[5][6]

    • Ortho-isomers: The lower symmetry results in four chemically non-equivalent aromatic protons, leading to a more complex multiplet pattern.[1][5] Additionally, if the ortho-substituent can participate in hydrogen bonding with the amide proton (e.g., -OH, -NH2), it can lead to a significant downfield shift of the N-H proton signal and potentially hindered rotation around the C-N bond, resulting in broadened signals or even distinct signals for the two amide protons.[7]

  • ¹³C NMR: The number of unique carbon signals is a direct reflection of the molecule's symmetry.[1]

    • Para-isomers: The higher symmetry results in fewer unique carbon signals. For example, a para-substituted benzamide with a simple substituent will show only four signals for the aromatic carbons.[1]

    • Ortho-isomers: The lower symmetry leads to six distinct signals for the six aromatic carbons.[1]

Comparative ¹H and ¹³C NMR Data: Hydroxybenzamide Isomers
Parameter 2-Hydroxybenzamide (Ortho) 4-Hydroxybenzamide (Para) Key Differentiating Feature
Aromatic ¹H Signals Complex multiplet (4 distinct protons)2 Doublets (2 sets of equivalent protons)Signal multiplicity and pattern
Amide N-H ¹H Signals Potentially two broad singlets, significantly downfieldOne broad singletNumber and chemical shift of amide protons
Aromatic ¹³C Signals 6 signals4 signalsNumber of unique carbon signals
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the benzamide sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like N-H.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

    • Tune and match the probe for ¹H.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of 0-16 ppm to ensure all signals, including potentially downfield-shifted amide and hydroxyl protons, are observed.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate all signals and determine the coupling constants (J-values) for the aromatic protons.

FT-IR Spectroscopy: Probing Vibrational Modes and Hydrogen Bonding

Infrared (IR) spectroscopy provides valuable information about the vibrational modes of a molecule, particularly the functional groups. The key to differentiating ortho and para benzamides lies in observing the effects of hydrogen bonding on the N-H and C=O stretching frequencies.

Causality Behind Spectral Differences in FT-IR
  • Hydrogen Bonding: Ortho-substituted benzamides with appropriate substituents (e.g., -OH, -NH₂) can form a stable six-membered ring via an intramolecular hydrogen bond .[8][9][10] This internal bonding is concentration-independent. In contrast, para-isomers can only form intermolecular hydrogen bonds , the extent of which is dependent on concentration and the physical state of the sample.[8]

  • Vibrational Frequencies:

    • N-H Stretch: Intramolecular hydrogen bonding in ortho-isomers typically results in a broad, red-shifted (lower frequency) N-H stretching band compared to the sharper, higher frequency band from the "free" N-H or intermolecularly bonded N-H in para-isomers.

    • C=O Stretch (Amide I Band): The carbonyl group's involvement in a strong intramolecular hydrogen bond in the ortho-isomer weakens the C=O double bond, causing a noticeable shift to a lower wavenumber (red shift) for the Amide I band (typically 1600-1800 cm⁻¹) compared to the para-isomer.[11]

    • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring also affects the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). Ortho-disubstituted rings show a strong band around 750 cm⁻¹, while para-disubstituted rings show a characteristic band in the 800-850 cm⁻¹ range.[12]

Visualizing Hydrogen Bonding Differences

Caption: Intramolecular vs. Intermolecular Hydrogen Bonding.

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and linked.

Comparative FT-IR Data: Hydroxybenzamide Isomers
Vibrational Mode 2-Hydroxybenzamide (Ortho) 4-Hydroxybenzamide (Para) Key Differentiating Feature
N-H Stretch ~3100-3400 cm⁻¹ (Broad)~3350 & 3170 cm⁻¹ (Sharper)Band shape and position
C=O Stretch (Amide I) ~1640-1650 cm⁻¹~1660-1670 cm⁻¹Red-shift in ortho-isomer
C-H Out-of-Plane Bend ~750 cm⁻¹~840 cm⁻¹Position in fingerprint region
Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid benzamide powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans to obtain a high-quality spectrum.

    • Process the data by performing an ATR correction if necessary.

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* transitions of the benzene ring.[1] The substitution pattern influences the extent of conjugation and the symmetry of the molecule, which in turn affects the absorption maximum (λmax) and the molar absorptivity (ε).[1]

Causality Behind Spectral Differences in UV-Vis
  • Conjugation: Extending the conjugated π-electron system generally results in a bathochromic (red) shift to a longer λmax.[13][14][15] A substituent that can donate electrons by resonance (e.g., -OH, -NH₂) will extend the conjugation more effectively in the para position, where it is directly conjugated with the carbonyl group of the benzamide.

  • Steric Hindrance: In the ortho-isomer, steric hindrance between the adjacent substituent and the amide group can force the amide group out of the plane of the benzene ring.[16] This steric inhibition of resonance disrupts the conjugation, often leading to a hypsochromic (blue) shift to a shorter λmax and a lower molar absorptivity (a hypochromic effect) compared to the para-isomer.

Comparative UV-Vis Data: Nitrobenzamide Isomers
Parameter 2-Nitrobenzamide (Ortho) 4-Nitrobenzamide (Para) Key Differentiating Feature
λmax Shorter Wavelength (e.g., ~260 nm)Longer Wavelength (e.g., ~275 nm)Position of absorption maximum
Molar Absorptivity (ε) Generally LowerGenerally HigherIntensity of the absorption band
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the benzamide sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrument Setup:

    • Use a dual-beam spectrophotometer.

    • Fill a matched pair of quartz cuvettes with the pure solvent (for the reference beam) and the sample solution (for the sample beam).

    • Run a baseline correction with the solvent-filled cuvettes.

  • Data Acquisition:

    • Scan the sample from approximately 400 nm down to 200 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry: Unveiling the "Ortho Effect"

While ortho and para isomers have identical molecular weights, their fragmentation patterns under electron ionization (EI) conditions can differ, sometimes dramatically, due to the "ortho effect."[3]

Causality Behind Spectral Differences in Mass Spectrometry
  • The Ortho Effect: This phenomenon describes unique fragmentation pathways that occur due to the close proximity of the two substituents in the ortho position.[3][17][18] These interactions can facilitate the elimination of small neutral molecules (e.g., H₂O, NH₃, ROH) through a cyclic transition state, leading to a characteristic fragment ion that is either absent or of very low abundance in the spectrum of the para-isomer.[3][17] For example, an ortho-substituted benzamide with a vicinal group containing a labile hydrogen can undergo intramolecular hydrogen transfer and subsequent fragmentation.

Comparative Mass Spectrometry Data: Methylbenzamide Isomers
Feature 2-Methylbenzamide (Ortho) 4-Methylbenzamide (Para) Key Differentiating Feature
Molecular Ion (M⁺•) PresentPresentIdentical m/z
Key Fragments M-17 (loss of NH₃) may be enhancedM-17 (loss of NH₃) less prominentRelative abundance of ortho-effect fragment
Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 100 µg/mL.

  • Instrument Setup:

    • Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

    • Select a GC column and temperature program suitable for separating the isomers if analyzing a mixture.

    • Set the EI source energy to the standard 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution.

    • Acquire the mass spectrum across a range that includes the expected molecular ion and key fragments (e.g., m/z 40-200).

    • Analyze the fragmentation pattern of the peak corresponding to the compound of interest.

Integrated Analytical Workflow

A robust and definitive identification is achieved not by relying on a single technique, but by synthesizing the data from multiple spectroscopic methods. The following workflow ensures a self-validating system for isomer differentiation.

workflow Sample Benzamide Isomer Mixture NMR ¹H & ¹³C NMR Sample->NMR IR FT-IR Sample->IR UV UV-Vis Sample->UV MS GC-MS Sample->MS Data_NMR Aromatic Pattern # of ¹³C Signals NMR->Data_NMR Data_IR C=O & N-H Frequencies Fingerprint Region IR->Data_IR Data_UV λmax & ε UV->Data_UV Data_MS Ortho Effect Fragment? MS->Data_MS Conclusion Unambiguous Isomer ID Data_NMR->Conclusion Data_IR->Conclusion Data_UV->Conclusion Data_MS->Conclusion

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal &amp; Handling of 2-Propylbenzamide: A Mutagenicity-Aware Protocol

Executive Summary 2-Propylbenzamide is a substituted benzamide derivative often utilized as a pharmaceutical intermediate. While chemically stable, its structural homology to benzamide (a Class 2 Germ Cell Mutagen) manda...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Propylbenzamide is a substituted benzamide derivative often utilized as a pharmaceutical intermediate. While chemically stable, its structural homology to benzamide (a Class 2 Germ Cell Mutagen) mandates that it be handled as a suspected mutagen and aquatic toxin .

Standard "drain disposal" or "general trash" protocols are strictly prohibited . This guide establishes a self-validating disposal workflow prioritizing high-temperature incineration to ensure complete mineralization of the aromatic amide moiety.

Part 1: Chemical Characterization & Hazard Identification

Understanding the molecule is the first step in safe disposal. The stability of the amide bond requires specific destruction methods.

Chemical Identity & Properties
PropertySpecificationOperational Implication
Chemical Name 2-PropylbenzamideOrtho-substituted benzamide.
CAS Number 122761-85-7 (Generic: 55-21-0 for Benzamide parent)Use CAS for waste manifesting.
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk.
Solubility Low in water; High in organic solvents (DMSO, MeOH)Do not attempt aqueous dilution for disposal.
Stability Hydrolytically stable under neutral conditionsResists degradation in standard landfills; requires incineration.
Critical Hazard Profile (GHS Classifications)

Based on Structure-Activity Relationships (SAR) with the parent compound Benzamide:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).[2][3]

  • Environmental: Harmful to aquatic life with long-lasting effects.

Expert Insight: The amide functional group (


) is robust. In the environment, it does not degrade rapidly. Therefore, our disposal goal is thermal oxidation  (incineration), not chemical neutralization.

Part 2: Pre-Disposal Stabilization & Segregation

This protocol acts as a self-validating system: if the waste is not segregated correctly at the bench, the downstream disposal facility will reject it.

Segregation Logic

Never mix 2-Propylbenzamide waste with:

  • Strong Oxidizers (Nitric Acid, Peroxides): Risk of nitration of the benzene ring, creating potentially explosive nitro-compounds.

  • Strong Acids/Bases: While hydrolysis is slow, mixing can generate heat and pressure in waste containers.

  • Aqueous Streams: Keep this waste stream anhydrous (water-free) to facilitate efficient incineration.

PPE Requirements (The "Barrier" Protocol)
  • Respiratory: N95 or P100 respirator if handling solid powder outside a fume hood.

  • Dermal: Nitrile gloves (Double gloving recommended: 0.11 mm minimum thickness).

  • Ocular: Chemical splash goggles.

Part 3: Disposal Workflows (Step-by-Step)

Scenario A: Disposal of Solid Waste (Pure Compound)

Objective: Containment for incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Transfer:

    • Place the HDPE jar inside a fume hood.

    • Transfer the solid using a disposable spatula.

    • Self-Validation Step: Wipe the exterior of the jar with a solvent-dampened wipe (ethanol) to ensure no dust residue remains. Dispose of the wipe inside the jar.

  • Labeling: Apply a hazardous waste label with the following specific text:

    • Contents: "2-Propylbenzamide, Solid."

    • Hazard Checkbox: Toxic, Mutagenic (if available), Irritant.

  • Storage: Cap tightly. Store in the "Solid Toxic/Organic" satellite accumulation area until pickup.

Scenario B: Disposal of Liquid Waste (Mother Liquor/Solvent Solutions)

Objective: Segregation into high-BTU waste streams.

  • Characterize Solvent: Determine if the carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).

  • Segregation:

    • If Non-Halogenated: Pour into the "Non-Halogenated Organic Solvents" carboy. This is the preferred route as this stream is used as fuel blending for cement kilns (high-efficiency destruction).

    • If Halogenated: Pour into "Halogenated Waste." This requires more expensive dedicated incineration.

  • Rinsing: Triple-rinse the original reaction vessel with a small volume of acetone. Add the rinsate to the waste container.

Visual Workflow: Decision Matrix

The following diagram illustrates the logic flow for determining the correct waste stream.

DisposalWorkflow Start Waste Generation: 2-Propylbenzamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solid Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidBin Bin: Solid Toxic Waste (Destined for Incineration) Solid->SolidBin Double Bag/HDPE Jar SolventCheck Solvent Type? Liquid->SolventCheck NonHalo Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalo No Halogens Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Cl, F, Br FuelBlend Bin: Organic Solvents (Fuel Blending/Incineration) NonHalo->FuelBlend HaloBin Bin: Halogenated Waste (Dedicated Incineration) Halo->HaloBin

Figure 1: Decision matrix for segregating 2-Propylbenzamide waste streams to ensure proper thermal destruction.

Part 4: Regulatory Compliance (RCRA & EPA)

Adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

Waste Classification

2-Propylbenzamide is not explicitly listed on the EPA "P-List" (Acutely Toxic) or "U-List" (Toxic). However, under 40 CFR § 262.11 , the generator must determine if the waste exhibits hazardous characteristics.

  • Determination: Due to mutagenicity concerns and aquatic toxicity, this material must be managed as Hazardous Waste .

  • Waste Code Assignment:

    • If dissolved in a flammable solvent (Flash point <60°C): D001 (Ignitable).

    • If no specific characteristic applies but toxicity is known: Manage as "Non-RCRA Regulated Hazardous Waste" (state-dependent) or apply the "Toxic" characteristic if TCLP testing would likely fail (though unlikely for this specific compound, caution is preferred).

Emergency Response (Spills)

In the event of a benchtop spill:

  • Evacuate the immediate area if dust is airborne.[4]

  • Don PPE: Nitrile gloves, goggles, lab coat.

  • Dry Spill: Do not sweep (creates dust). Cover with a damp paper towel to suppress dust, then scoop into a waste bag.

  • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent is an oxidizer mixture.

  • Decontamination: Wash surface with soap and water; collect all wash water as hazardous waste.

Part 5: References & Authority

The following sources provide the regulatory and scientific grounding for this protocol.

  • PubChem (NIH). 2-Propylbenzamide Compound Summary (CID 20140085). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]

Sources

Handling

Personal protective equipment for handling 2-Propylbenzamide

CAS: 122761-85-7 (Isomer specific) / 24005-24-9 (General/Related) Chemical Class: Benzamide Derivative / Primary Amide Physical State: Solid (Crystalline Powder) or Viscous Liquid (depending on purity/temperature)[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 122761-85-7 (Isomer specific) / 24005-24-9 (General/Related) Chemical Class: Benzamide Derivative / Primary Amide Physical State: Solid (Crystalline Powder) or Viscous Liquid (depending on purity/temperature)[1][2]

Part 1: Executive Safety Analysis (The "Why")[1][2]

As a Senior Application Scientist, I must highlight a critical gap in public safety literature: 2-Propylbenzamide lacks a comprehensive, compound-specific GHS dataset.

In the absence of specific toxicological data, scientific integrity dictates we apply the "Read-Across" principle. We must model our safety protocols based on its structural parent, Benzamide, and its structural isomer, N-Propylbenzamide.[1][2]

  • Benzamide (Parent): Classified as Acute Tox. 4 (Oral) and Muta. 2 (Suspected of causing genetic defects).[1][2][3]

  • N-Propylbenzamide (Isomer): Classified as causing Serious Eye Damage (Category 1) .[1][2]

The Operational Risk Profile: Treat 2-Propylbenzamide as a suspected mutagen and a severe eye irritant .[1][2] Your PPE strategy must focus on preventing inhalation of dusts and protecting mucous membranes from irreversible damage.[1][2]

Part 2: Engineering Controls & Risk Assessment[1]

Before donning PPE, you must validate your engineering controls.[2] PPE is the last line of defense, not the first.[2]

The "Self-Validating" Workspace
  • Primary Barrier: All handling of open containers must occur within a certified Chemical Fume Hood (CFH) operating at 80–100 fpm face velocity .[1][2]

  • Static Control: Benzamide derivatives are often electrostatic powders.[1][2] Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" events that bypass respiratory protection.[1][2]

Risk-Based PPE Decision Tree

The following logic governs your PPE selection based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling 2-Propylbenzamide State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Liquid_State Solution / Solubilized State_Check->Liquid_State Resp_Solid Respiratory: N95 or P100 (Particulate Protection) Solid_State->Resp_Solid Eye_Solid Eye: Chemical Safety Goggles (Unvented/Indirect Vent) Solid_State->Eye_Solid Solvent_Check Identify Solvent Carrier Liquid_State->Solvent_Check Resp_Liq Respiratory: Half-Mask w/ OV Cartridges (Black) Solvent_Check->Resp_Liq Volatile Solvent Glove_Liq Gloves: Laminate/Barrier (If solvent is DCM/Chloroform) Solvent_Check->Glove_Liq Aggressive Solvent

Figure 1: Logical flow for selecting PPE based on physical state and solvent interaction.[1][2]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix synthesizes barrier performance data for organic amides.[1][2]

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Nitrile Rubber (Minimum 5 mil / 0.12mm) Nitrile offers excellent splash resistance to amides.[1][2] However, amides can permeate nitrile over time.[2] Change interval: Every 30 mins or immediately upon splash.
Hand Protection (Secondary) Double Gloving Protocol Required when dissolving in penetrative solvents (e.g., DMSO, Methanol).[2] Inner glove: Nitrile (4 mil).[1][2] Outer glove: Nitrile (5-8 mil) or Laminate (Silver Shield) for chlorinated solvents.[1][2]
Eye & Face Chemical Splash Goggles (ANSI Z87.1+) Critical: Safety glasses are insufficient due to the risk of Serious Eye Damage (Cat 1).[2] Goggles seal the orbital area against airborne dusts and splashes.[1][2]
Respiratory N95 (Minimum) / P100 (Preferred) If handling outside a fume hood (not recommended) or during spill cleanup, a particulate respirator is mandatory to prevent inhalation of mutagenic dust.[2]
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Standard lab coats are porous.[2] Use disposable Tyvek sleeves to bridge the gap between the glove cuff and the lab coat sleeve.[1][2]
Part 4: Operational Handling Protocol
Phase A: Weighing & Transfer (Highest Risk)[1][2]
  • The Hazard: Static electricity can cause the powder to disperse, leading to inhalation or surface contamination.[2]

  • Protocol:

    • Don PPE: Put on nitrile gloves (double layer), goggles, and lab coat.[2]

    • Equilibrate: Place the container in the fume hood 5 minutes prior to opening to equalize temperature and minimize air currents.

    • Static Neutralization: If available, pass the spatula through an ionizing stream.[1][2]

    • Transfer: Use a disposable anti-static weighing boat. Do not return excess chemical to the stock container (prevents cross-contamination).[1][2]

Phase B: Solubilization & Synthesis[1]
  • The Hazard: Once dissolved, the chemical's ability to permeate skin increases significantly, especially with carriers like DMSO or DMF.[1][2]

  • Protocol:

    • Solvent Selection: If using DMSO or DMF, assume the chemical will penetrate gloves instantly upon contact.[1][2]

    • Glove Check: Inspect gloves for micro-tears before handling liquids.[1][2]

    • Closed Systems: Keep reaction vessels capped or under inert gas (Nitrogen/Argon) to prevent aerosolization.[1][2]

Phase C: Disposal & Decontamination[1]
  • Waste Stream: Segregate as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).[1][2]

  • Decontamination:

    • Wipe all surfaces (balance, hood sash) with a detergent solution, followed by Ethanol (70%).[2]

    • Self-Validation: Verify no white residue remains. Amides often leave a crystalline film if not thoroughly removed.[1][2]

Part 5: Emergency Response Scenarios

Scenario 1: Ocular Exposure (Eye Splash) [1][2]

  • Immediate Action: Do NOT rub eyes.

  • Protocol: Flush eyes at an eyewash station for a minimum of 15 minutes .[1][2] Hold eyelids open forcibly.

  • Medical: Seek immediate medical attention.[1][2] Provide the SDS for Benzamide if the specific SDS is unavailable, noting the "Suspected Mutagen" status.[2]

Scenario 2: Dry Powder Spill

  • Technique: Do not dry sweep (creates dust).[1][2]

  • Protocol:

    • Cover the spill with a paper towel dampened with water or ethanol.[1][2]

    • Scoop the wet material into a waste bag.[1][2]

    • Wipe the area three times with soap and water.[1][2]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20140085, 2-Propylbenzamide. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: N-propylbenzamide (Isomer Hazard Data). Retrieved from [Link][1][2]

Sources

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